2-Ethyl-2-methylbutan-1-ol
描述
Structure
3D Structure
属性
IUPAC Name |
2-ethyl-2-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-7(3,5-2)6-8/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWHQWJVSALJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171469 | |
| Record name | 2-Ethyl-2-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18371-13-6 | |
| Record name | 2-Ethyl-2-methyl-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18371-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diethyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018371136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-2-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIETHYL-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G27VRV8TFM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Ethyl-2-methylbutan-1-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-2-methylbutan-1-ol
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details the compound's structure, physical characteristics, and spectral data, alongside representative experimental protocols for its synthesis and characterization.
Compound Identification and Structure
This compound is a tertiary alcohol. The structure consists of a butane (B89635) parent chain with ethyl and methyl substituents at the second carbon position, and a primary alcohol functional group at the first position.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. These properties are crucial for handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Weight | 116.201 g/mol | [1][2] |
| Boiling Point | 146.6 °C at 760 mmHg | [4] |
| 156.5 °C | [5] | |
| Density | 0.82 g/cm³ | [4] |
| 0.8240 g/cm³ | [5] | |
| Flash Point | 49.4 °C | [4] |
| Vapor Pressure | 1.81 mmHg at 25°C | [4] |
| pKa | 15.18 ± 0.10 (Predicted) | [5] |
| LogP | 1.80500 | [4] |
| Refractive Index | 1.4240 | [5] |
| Topological Polar Surface Area | 20.23 Ų |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.
Synthesis via Grignard Reaction
A common and effective method for synthesizing tertiary alcohols like this compound is through a Grignard reaction.[4][6][7] This involves the reaction of an appropriate ketone with a Grignard reagent. For this specific molecule, reacting 2-butanone (B6335102) with ethylmagnesium bromide would yield the target compound after an acidic workup.
Materials and Equipment:
-
Round-bottom flask, oven-dried
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2-Butanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere, add magnesium turnings. A solution of bromoethane in anhydrous diethyl ether is added dropwise from the addition funnel to the magnesium turnings with gentle stirring. The reaction is initiated, which is typically observed by the formation of bubbles and a cloudy appearance. The mixture is stirred until most of the magnesium has reacted to form ethylmagnesium bromide.
-
Reaction with Ketone: A solution of 2-butanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion.
-
Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This step protonates the alkoxide intermediate to form the alcohol and precipitates magnesium salts.
-
Extraction and Purification: The organic layer is decanted from the precipitated salts. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by fractional distillation to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Expected signals would include a singlet for the hydroxyl proton, a singlet for the methyl group protons at C2, a quartet and a triplet for the ethyl group protons at C2, and signals corresponding to the methylene (B1212753) protons of the butanol backbone.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments. A proton-decoupled spectrum will show a distinct signal for each unique carbon atom. For this compound, seven distinct signals are expected.
3.2.2. Infrared (IR) Spectroscopy The IR spectrum is used to identify the functional groups present. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr). The key characteristic absorption band for an alcohol is the broad O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. Other significant peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-O stretching vibration around 1050-1150 cm⁻¹.
3.2.3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (116.20). Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.
Visualizations
The following diagrams illustrate the logical relationships in the synthesis and characterization of this compound.
Caption: Retrosynthetic analysis for this compound synthesis.
Caption: Workflow for synthesis, purification, and characterization.
Biological Activity and Applications
Currently, there is limited publicly available information regarding specific biological activities or signaling pathway involvement for this compound. As a tertiary alcohol, its primary relevance in drug development would likely be as a synthetic intermediate, a chiral building block if resolved, or as a solvent. Its physicochemical properties, such as moderate lipophilicity (LogP ≈ 1.8), suggest it could be explored in formulation science. Further research is required to determine any potential pharmacological or toxicological profile.
Safety and Handling
References
- 1. This compound [webbook.nist.gov]
- 2. 2,2-Diethyl-1-propanol | C7H16O | CID 87605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. sciforum.net [sciforum.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Grignard Reaction [organic-chemistry.org]
An In-depth Technical Guide to 2-Ethyl-2-methylbutan-1-ol
CAS Number: 18371-13-6
This technical guide provides a comprehensive overview of 2-Ethyl-2-methylbutan-1-ol, a tertiary alcohol with potential applications in various scientific fields, particularly in the realm of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectroscopic characterization, and potential pharmacological relevance.
Physicochemical Properties
This compound is a seven-carbon tertiary alcohol. Its structure, featuring a hydroxyl group attached to a quaternary carbon, imparts specific chemical characteristics, most notably, resistance to oxidation. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][2][3][4] |
| Molecular Weight | 116.20 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2,2-Diethyl-1-propanol, 2-Methyl-2-ethyl-1-butanol | [1][5] |
| Boiling Point | 156.5 °C (predicted) | [4] |
| pKa | 15.18 ± 0.10 (predicted) | [1] |
| LogP | 2.0 (predicted) | [5] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Synthesis
The synthesis of this compound, as a tertiary alcohol, can be conceptually approached through the well-established Grignard reaction. This method involves the nucleophilic addition of a Grignard reagent to a ketone.
Experimental Protocol: Synthesis via Grignard Reaction (General Procedure)
This protocol outlines a general method for the synthesis of a tertiary alcohol like this compound, based on the reaction of a ketone with a Grignard reagent.[6][7][8]
Materials:
-
Diethyl ketone (or butan-2-one)
-
Ethylmagnesium bromide (or methylmagnesium bromide) in a suitable ether solvent (e.g., diethyl ether, THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The round-bottom flask is charged with the ketone dissolved in the anhydrous ether solvent.
-
Grignard Reagent Addition: The Grignard reagent solution is added dropwise to the stirred ketone solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as distillation or column chromatography, to yield the pure tertiary alcohol.
Caption: Synthesis of this compound via Grignard Reaction.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected features in each spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. Key expected signals include a triplet for the methyl protons of the ethyl groups, a quartet for the methylene (B1212753) protons of the ethyl groups, a singlet for the methyl protons directly attached to the quaternary carbon, and a singlet for the methylene protons adjacent to the hydroxyl group. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary with concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. Due to the symmetry in the two ethyl groups, some carbon signals will be equivalent.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | Varies for each proton environment |
| ¹³C | Varies for each carbon environment |
Experimental Protocol: NMR Spectroscopy (General)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.
-
C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the alkyl groups.
-
C-O Stretch: An absorption band in the region of 1000-1260 cm⁻¹ is indicative of the C-O stretching vibration.
Experimental Protocol: IR Spectroscopy (General)
-
Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (116.20). This peak may be weak or absent due to the facile fragmentation of tertiary alcohols.[10][11]
-
Fragmentation Pattern: Tertiary alcohols often undergo alpha-cleavage, leading to the loss of an alkyl group. For this compound, the loss of an ethyl radical (m/z 29) would result in a fragment at m/z 87, and the loss of a methyl radical (m/z 15) would lead to a fragment at m/z 101. Dehydration (loss of H₂O, m/z 18) is also a common fragmentation pathway for alcohols.
Experimental Protocol: Mass Spectrometry (General)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Caption: Potential Mass Spectrometry Fragmentation Pathways.
Applications in Drug Development
While direct pharmacological studies on this compound are not extensively reported in the available literature, its structural motif as a tertiary alcohol holds significant relevance in medicinal chemistry.
Tertiary alcohols are often incorporated into drug candidates to enhance their metabolic stability. The absence of a hydrogen atom on the carbon bearing the hydroxyl group prevents metabolic oxidation to a ketone, a common metabolic pathway for secondary alcohols. This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.
The steric hindrance provided by the alkyl groups surrounding the tertiary hydroxyl group can also modulate the molecule's interaction with biological targets and metabolic enzymes. This can be strategically utilized in drug design to fine-tune potency, selectivity, and safety profiles.
Although specific biological activities for this compound have not been identified in the conducted searches, its structural features suggest it could serve as a valuable building block or fragment in the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore the pharmacological potential of this compound and its derivatives.
Safety and Handling
Information on the specific toxicity of this compound is limited. However, as with any chemical, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-ethyl-2-methyl-butan-1-ol-Molbase [molbase.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. 2,2-Diethyl-1-propanol | C7H16O | CID 87605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How will you prepare i 2Methylbutan1ol from an alkene class 12 chemistry CBSE [vedantu.com]
- 9. 2-METHYL-1-BUTANOL(34713-94-5) 13C NMR spectrum [chemicalbook.com]
- 10. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-Ethyl-2-methylbutan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-Ethyl-2-methylbutan-1-ol (CAS No: 18371-13-6). This primary alcohol, characterized by a quaternary carbon at the C2 position, serves as a valuable building block in organic synthesis. This document includes tabulated quantitative data, a detailed experimental protocol for its synthesis via ester reduction, and workflow diagrams generated using Graphviz to illustrate the synthetic pathway and logical structure.
Molecular Structure and Identification
This compound is an aliphatic alcohol. The core structure is a butanol chain with both an ethyl and a methyl substituent at the second carbon position.[1] This substitution creates a sterically hindered primary alcohol.
The fundamental identifiers and molecular properties of this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2][3][4] |
| CAS Number | 18371-13-6 | [2][3][4][5][6] |
| Molecular Formula | C₇H₁₆O | [2][3][4][5][6] |
| Molecular Weight | 116.20 g/mol | [2][4][5] |
| Canonical SMILES | CCC(C)(CC)CO | [4][6] |
| InChI Key | KMWHQWJVSALJAW-UHFFFAOYSA-N | [2][3][4][6] |
| Synonyms | 2-Methyl-2-ethyl-1-butanol | [2][3] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in research and development. The branching at the C2 position influences properties such as boiling point and density.
| Property | Value | Units | Reference / Notes |
| Boiling Point | 156.5 | °C | [5] |
| 423.65 - 429.65 | K | [2] | |
| Melting Point | -30.45 | °C | [5] (Estimate) |
| Density | 0.8240 | g/cm³ | [5] |
| Refractive Index | 1.4240 | [5] | |
| pKa | 15.18 ± 0.10 | [5][6] (Predicted) | |
| XLogP3-AA | 2.0 | [4] (Computed) | |
| Enthalpy of Vaporization | 55.7 | kJ/mol | [2] (at 373 K) |
Spectroscopic Data (Predicted)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.85 | Triplet | 6H | 2 x -CH₂CH₃ | |
| ~1.25 | Singlet | 3H | -CCH₃ | |
| ~1.35 | Quartet | 4H | 2 x -CH₂ CH₃ | |
| ~3.40 | Singlet | 2H | -CH₂ OH | |
| Variable | Singlet (broad) | 1H | -OH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~8 | 2 x -CH₂CH₃ | |
| ~24 | -CCH₃ | |
| ~28 | 2 x -CH₂ CH₃ | |
| ~40 | -C (CH₃)(CH₂CH₃)₂ | |
| ~70 | -CH₂ OH |
| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Functional Group |
| 3600 - 3200 (broad) | O-H stretch (alcohol) | |
| 2960 - 2850 (strong) | C-H stretch (alkane) | |
| ~1050 (strong) | C-O stretch (primary alcohol) |
Synthesis of this compound
A robust and common laboratory-scale method for synthesizing primary alcohols is the reduction of a corresponding ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Overall Synthetic Scheme
The synthesis involves two main stages:
-
Esterification: Formation of Ethyl 2-ethyl-2-methylbutanoate.
-
Reduction: Reduction of the ester to yield this compound.
Experimental Protocol: Reduction of Ethyl 2-ethyl-2-methylbutanoate
This protocol details the reduction step. It is adapted from standard procedures for LiAlH₄ reductions of esters.[7]
Materials:
-
Ethyl 2-ethyl-2-methylbutanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
10% Sulfuric Acid (H₂SO₄) or Saturated aqueous Sodium Sulfate (B86663) (Na₂SO₄) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser with drying tube, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain anhydrous conditions.[8]
-
In the flask, place 1.0 molar equivalent of LiAlH₄ and add 150 mL of anhydrous diethyl ether.
-
-
Addition of Ester:
-
Dissolve 1.0 molar equivalent of Ethyl 2-ethyl-2-methylbutanoate in 100 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
-
Reaction and Workup:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or gently heat to reflux for 30 minutes to ensure the reaction goes to completion.
-
Cool the flask back to 0 °C in an ice bath.
-
Quench the reaction by carefully and sequentially adding a volume of water equal to the mass of LiAlH₄ used, followed by an equal volume of 15% aqueous NaOH, and finally three times that volume of water (Fieser workup).
-
Stir the resulting granular white precipitate for 15-20 minutes.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite to remove the aluminum salts, washing the filter cake with additional diethyl ether.
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the laboratory synthesis and subsequent purification of this compound.
References
- 1. Derive the structures of the compounds having the following IUPAC names. this compound [allen.in]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. 2,2-Diethyl-1-propanol | C7H16O | CID 87605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 18371-13-6 CAS MSDS (2-ETHYL-2-METHYL-1-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of 2-Ethyl-2-methylbutan-1-ol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Ethyl-2-methylbutan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such spectra are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation for tertiary alcohols.
Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Alcohol) | 3600-3200 | Strong, Broad | Hydrogen-bonded hydroxyl group stretching vibration. The broadness is a key characteristic. |
| C-H (Alkane) | 2960-2850 | Strong | Stretching vibrations of sp³ hybridized C-H bonds in the methyl and ethyl groups. |
| C-O (Tertiary Alcohol) | 1200-1100 | Strong | Stretching vibration of the carbon-oxygen bond in a tertiary alcohol.[1] |
¹H NMR Spectroscopy Data
Predicted for a solution in CDCl₃ with TMS as an internal standard.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 1.0 - 2.0 | Singlet (broad) | 1H |
| -CH₂- (Ethyl) | ~1.40 | Quartet | 2H |
| -CH₂- (attached to C-O) | ~3.40 | Singlet | 2H |
| -CH₃ (Ethyl) | ~0.90 | Triplet | 3H |
| -CH₃ (Methyl) | ~1.20 | Singlet | 3H |
¹³C NMR Spectroscopy Data
Predicted for a solution in CDCl₃ with TMS as an internal standard.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary Carbon (-C(CH₃)(CH₂CH₃)CH₂OH) | 70-80 |
| -CH₂- (attached to O) | 60-70 |
| -CH₂- (Ethyl) | 25-35 |
| -CH₃ (Methyl) | 20-30 |
| -CH₃ (Ethyl) | 5-15 |
Mass Spectrometry Data
| m/z | Predicted Relative Abundance | Assignment |
| 116 | Low to absent | Molecular ion [M]⁺ |
| 101 | Moderate | [M - CH₃]⁺ (α-cleavage) |
| 87 | High | [M - C₂H₅]⁺ (α-cleavage) |
| 98 | Moderate | [M - H₂O]⁺ (Dehydration) |
| 59 | Moderate | [C₃H₇O]⁺ Fragment |
| 43 | High | [C₃H₇]⁺ Fragment |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. A thin film of the sample is prepared between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.
-
Instrument Setup:
-
An FTIR (Fourier Transform Infrared) spectrometer is used.
-
A background spectrum of the empty sample compartment is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
A drop of the neat liquid is placed on one salt plate, and the second plate is placed on top to create a thin, uniform film.
-
The "sandwich" of salt plates is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added. TMS provides a reference signal at 0 ppm.
-
-
Instrument Setup:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a constant field during the experiment.
-
The magnetic field is "shimmed" to optimize its homogeneity, which results in sharp spectral lines.
-
-
Data Acquisition:
-
For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is usually performed. This simplifies the spectrum by removing the splitting of carbon signals by attached protons. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The FID is converted into a spectrum using a Fourier transform.
-
The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons giving rise to each peak.
-
Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of this compound.
Methodology:
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺). The excess energy can cause the molecular ion to fragment.
-
Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown alcohol, leading to the characterization of this compound.
Caption: Workflow for Spectroscopic Identification.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Ethyl-2-methylbutan-1-ol
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 2-Ethyl-2-methylbutan-1-ol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents predicted spectral data, a detailed experimental protocol for acquiring such spectra, and visualizations of the molecular structure and experimental workflow.
Predicted 1H NMR Data
The 1H NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in the table below. These values are calculated based on established models of proton chemical environments.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH3 (from ethyl) | 0.85 | Triplet | 3H |
| -CH3 (methyl) | 0.88 | Singlet | 3H |
| -CH2- (from ethyl) | 1.35 | Quartet | 2H |
| -OH | (variable) | Singlet | 1H |
| -CH2OH | 3.30 | Singlet | 2H |
Molecular Structure and Proton Environments
The structure of this compound contains a quaternary carbon, which simplifies the splitting patterns observed in its 1H NMR spectrum. The absence of protons on the carbon adjacent to the methylene (B1212753) protons of the primary alcohol results in a singlet for the -CH2OH group. Similarly, the isolated methyl group also appears as a singlet. The ethyl group gives rise to the classic triplet and quartet pattern.
Caption: Chemical structure of this compound with its distinct proton environments.
Experimental Protocol
The following is a standard protocol for the acquisition of a 1H NMR spectrum of a liquid alcohol sample, such as this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0 ppm.
-
Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector, typically around 4-5 cm.
-
Cap the NMR tube securely.
2. Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve a homogeneous field across the sample. This is an optimization process to obtain sharp, symmetrical peaks.
-
Set the reference signal to the TMS peak at 0 ppm.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans: Typically 8 to 16 scans are sufficient for a concentrated sample.
-
Pulse width: A 90° pulse is commonly used for quantitative measurements.
-
Acquisition time: Usually 2-4 seconds.
-
Relaxation delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons, which is important for accurate integration.
-
-
Initiate the data acquisition.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline correct the spectrum to obtain a flat baseline.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Calibrate the chemical shift scale using the TMS signal as a reference (0 ppm).
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
Caption: A typical experimental workflow for 1H NMR spectroscopy.
In-Depth Technical Guide: 13C NMR Analysis of 2-Ethyl-2-methylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Ethyl-2-methylbutan-1-ol. It includes predicted spectral data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the molecular structure and analytical workflow.
Predicted 13C NMR Spectral Data
Due to the absence of publicly available experimental spectral data for this compound, the following chemical shifts have been predicted using computational models. These predictions are based on established algorithms that analyze the local electronic environment of each carbon atom.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom Number | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |
| 1 (C1) | 68.9 | CH2 |
| 2 (C2) | 43.5 | C (quaternary) |
| 3 (C3) | 25.4 | CH2 |
| 4 (C4) | 8.2 | CH3 |
| 5 (C5) | 22.7 | CH3 |
| 6 (C6') | 25.4 | CH2 |
| 7 (C7') | 8.2 | CH3 |
Note: The numbering of the carbon atoms corresponds to the structure in the diagram below. DEPT (Distortionless Enhancement by Polarization Transfer) is a technique used to differentiate between CH, CH2, and CH3 groups.
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the data table.
Experimental Protocols
The following provides a detailed methodology for acquiring a 13C NMR spectrum of a liquid sample like this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For alcohols, deuterated chloroform (B151607) (CDCl3) or deuterated methanol (B129727) (CD3OD) are common choices.
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Gently agitate the NMR tube to ensure the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz).
-
Tuning and Shimming: Tune the probe to the 13C frequency and shim the magnetic field to achieve high homogeneity and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for aliphatic alcohols (e.g., 0-80 ppm, though a wider range of 0-220 ppm is standard).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis if needed.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Mass Spectrometry of 2-Ethyl-2-methylbutan-1-ol: An In-depth Technical Guide
This technical guide provides a detailed analysis of the expected mass spectrometric behavior of 2-Ethyl-2-methylbutan-1-ol. The content is tailored for researchers, scientists, and drug development professionals, offering insights into its fragmentation patterns, experimental protocols, and key structural elucidations via mass spectrometry.
Introduction
This compound is a primary alcohol with the chemical formula C₇H₁₆O and a molecular weight of approximately 116.20 g/mol .[1][2] Understanding its behavior under mass spectrometric conditions is crucial for its identification and structural characterization in various scientific applications. Electron ionization (EI) mass spectrometry is a standard technique for the analysis of volatile organic compounds like alcohols, inducing fragmentation that provides a unique fingerprint of the molecule.[3] The fragmentation of alcohols is primarily governed by two major pathways: α-cleavage and dehydration (loss of water).[4]
Predicted Electron Ionization Mass Spectrum and Fragmentation
Upon electron ionization, this compound will form a molecular ion (M⁺˙) which is often of low abundance or not observed at all for primary alcohols due to its instability.[4] The fragmentation pattern is expected to be dominated by ions resulting from α-cleavage and dehydration.
Key Fragmentation Pathways
The primary fragmentation pathways for this compound are:
-
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. The stability of the resulting carbocation often dictates the most favorable cleavage. For this compound, the loss of the largest alkyl group is typically preferred.[3]
-
Dehydration: The elimination of a water molecule (H₂O, 18 Da) from the molecular ion can lead to the formation of an alkene radical cation.[4]
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation to produce smaller, more stable ions.
Tabulated Summary of Expected Ions
The following table summarizes the major ions anticipated in the electron ionization mass spectrum of this compound. The relative abundance is a qualitative prediction based on general principles of mass spectrometry of alcohols.
| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |
| 116 | [C₇H₁₆O]⁺˙ | Molecular Ion | Very Low to Not Observed |
| 98 | [C₇H₁₄]⁺˙ | Dehydration (Loss of H₂O from M⁺˙) | Moderate |
| 87 | [C₅H₁₁O]⁺ | α-Cleavage (Loss of C₂H₅˙) | High (Likely Base Peak) |
| 73 | [C₄H₉O]⁺ | α-Cleavage (Loss of C₃H₇˙) | Moderate to High |
| 59 | [C₃H₇O]⁺ | α-Cleavage (Loss of C₄H₉˙) | Moderate |
| 43 | [C₃H₇]⁺ | Secondary fragmentation | Moderate |
| 31 | [CH₂OH]⁺ | α-Cleavage (Loss of C₆H₁₃˙) | High |
Experimental Protocols
This section outlines a typical experimental protocol for acquiring the mass spectrum of this compound using an electron ionization mass spectrometer.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.
-
Dilution: Dilute the neat alcohol sample in a volatile solvent such as methanol (B129727) or dichloromethane (B109758) to an appropriate concentration (typically 1-10 ppm).
Mass Spectrometer Parameters
The following are general parameters for an EI-MS experiment. Optimal conditions may vary depending on the specific instrument.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[5]
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight
-
Scan Range: m/z 30-200
-
Inlet System: Gas chromatography (GC) for separation of complex mixtures, or direct insertion probe for pure samples.
Data Acquisition and Analysis
-
Blank Run: Inject the pure solvent to acquire a background spectrum.
-
Sample Run: Inject the diluted sample.
-
Data Processing: Subtract the background spectrum from the sample spectrum to obtain the mass spectrum of the analyte.
-
Interpretation: Analyze the fragmentation pattern to identify the structure of the compound. Compare the obtained spectrum with a library database (e.g., NIST) if available.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Workflow for Mass Spectrometry Analysis
References
Molecular Structure and Expected Vibrational Modes
An In-depth Technical Guide to the FTIR Spectrum of 2-Ethyl-2-methylbutan-1-ol
This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document details the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, outlines a standard experimental protocol for spectral acquisition, and illustrates key spectral correlations.
This compound is a primary alcohol with the chemical formula C₇H₁₆O. Its structure features a hydroxyl (-OH) group attached to a carbon that is bonded to a quaternary carbon. This structure gives rise to several characteristic vibrational modes that are detectable by FTIR spectroscopy. The primary functional groups to be analyzed are the hydroxyl group (O-H), the carbon-oxygen bond (C-O), and the various carbon-hydrogen bonds (C-H) of the alkyl framework.
Quantitative FTIR Data Summary
The FTIR spectrum of this compound is characterized by several key absorption bands. The precise position of these bands can be influenced by factors such as sample phase and intermolecular hydrogen bonding. The expected absorption frequencies and their assignments are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape |
| 3500-3200 | O-H Stretch (Hydrogen-bonded) | Strong, Broad |
| 3000-2850 | C-H Stretch (sp³ hybridized) | Strong, Sharp |
| 1470-1450 | C-H Bend (Scissoring) | Medium |
| 1370-1350 | C-H Rock (Methyl) | Medium |
| 1075-1000 | C-O Stretch (Primary Alcohol) | Strong, Sharp |
These assignments are based on established infrared spectroscopy principles for alcohols and alkanes.[1][2][3][4][5] The broadness of the O-H stretching band is a distinctive feature of alcohols in their liquid phase, resulting from intermolecular hydrogen bonding.[5][6][7] The C-H stretching vibrations from the ethyl and methyl groups are expected just below 3000 cm⁻¹.[3][8][9][10] As a primary alcohol, the C-O stretching vibration is anticipated to appear in the 1075-1000 cm⁻¹ range.[4][11]
Visualization of Spectral Correlations
The following diagram illustrates the logical connection between the primary functional groups of this compound and their characteristic regions of absorption in an infrared spectrum.
Caption: Correlation of functional groups in this compound with their IR absorption regions.
Experimental Protocol: FTIR Spectroscopy of a Liquid Alcohol
This section provides a detailed methodology for acquiring an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common technique for liquid samples.
Objective: To obtain a high-quality infrared spectrum of liquid this compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free laboratory wipes
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves
Experimental Workflow Diagram:
Caption: Workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the computer are turned on and the software is initialized.
-
Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.
-
Install the ATR accessory if it is not already in place.
-
-
Background Spectrum Collection:
-
Before introducing the sample, a background spectrum must be collected. This measures the ambient conditions (e.g., atmospheric water and carbon dioxide) and the ATR crystal itself, allowing the instrument software to subtract them from the sample spectrum.
-
Carefully clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Initiate the background scan using the spectrometer software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Once the background spectrum is collected, place a few drops of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Sample Spectrum Collection:
-
Initiate the sample scan from the software. Use the same number of scans and resolution as for the background scan to ensure proper subtraction.
-
The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the spectrum is collected, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure no residue remains for the next user.
-
-
Data Processing:
-
The collected spectrum may require processing. Common processing steps include baseline correction to account for any drift and normalization to standardize the spectral intensity.
-
Label the significant peaks with their corresponding wavenumber values.
-
Conclusion
The FTIR spectrum of this compound is defined by characteristic absorption bands that directly correspond to its primary alcohol and alkyl functionalities. The most prominent features are the broad O-H stretching band around 3500-3200 cm⁻¹, strong C-H stretching bands in the 3000-2850 cm⁻¹ region, and a strong C-O stretching band between 1075-1000 cm⁻¹. This guide provides the foundational data and protocols necessary for the identification and characterization of this compound using FTIR spectroscopy, serving as a valuable resource for researchers and scientists in relevant fields.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 7. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physical Properties of 2-Ethyl-2-methylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methylbutan-1-ol, a heptyl alcohol isomer with the chemical formula C₇H₁₆O, is a tertiary alcohol with potential applications in various fields of chemical research and development. Its specific physical properties are crucial for understanding its behavior in different chemical and biological systems, informing its use as a solvent, a reagent, or a building block in organic synthesis. This technical guide provides a comprehensive overview of the key physical properties of this compound, complete with tabulated data for easy reference and detailed experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the essential physical and chemical identifiers for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [NIST] |
| Synonyms | 2-Methyl-2-ethyl-1-butanol | [NIST] |
| CAS Number | 18371-13-6 | [NIST] |
| Molecular Formula | C₇H₁₆O | [NIST] |
| Molecular Weight | 116.20 g/mol | [NIST] |
| Canonical SMILES | CCC(C)(CC)CO | Guidechem |
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound. Where multiple values are available from different sources, they are all presented to provide a comprehensive view of the reported data.
| Property | Value | Units | Source(s) |
| Boiling Point | 146.6 | °C (at 760 mmHg) | Chemsrc |
| 156 | °C | Stenutz | |
| 156.5 | °C | ChemicalBook | |
| Melting Point | -30.45 (estimate) | °C | ChemicalBook |
| Density | 0.82 | g/cm³ | Chemsrc |
| 0.824 | g/mL | Stenutz | |
| 0.8240 | ChemicalBook | ||
| Refractive Index | 1.424 | Stenutz | |
| 1.4240 | ChemicalBook | ||
| Flash Point | 49.4 | °C | Chemsrc |
| Vapor Pressure | 1.81 | mmHg (at 25°C) | Chemsrc |
| pKa | 15.18 ± 0.10 (Predicted) | Guidechem | |
| LogP | 1.80500 (Predicted) | Chemsrc |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties cited above are provided in this section. These protocols are based on standard laboratory procedures.
Determination of Boiling Point (Capillary Method)
The boiling point of this compound can be determined using the capillary method, a technique suitable for small quantities of liquid.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamps
Procedure:
-
A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The assembly is clamped and immersed in a Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample.
-
The heating bath is heated gently and steadily.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded. This is the boiling point of the liquid.[1][2]
Determination of Density (Digital Density Meter)
The density of this compound can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.[3][4][5]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
The digital density meter is calibrated using a certified reference standard of known density (e.g., dry air and distilled water).
-
The measuring cell is cleaned with appropriate solvents and dried completely.
-
The temperature of the measuring cell is set to the desired temperature (e.g., 20°C or 25°C) and allowed to stabilize.
-
A small volume of this compound (typically 1-2 mL) is drawn into a clean, dry syringe, ensuring no air bubbles are present.
-
The sample is carefully injected into the measuring cell of the density meter.
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
The density is automatically calculated and displayed by the instrument.[6][7]
Determination of Refractive Index (Abbe Refractometer)
The refractive index of this compound, a measure of how light propagates through it, can be determined using an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Monochromatic light source (e.g., sodium lamp, 589 nm)
-
Constant temperature water bath
-
Dropper or pipette
-
Lens tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a soft lens tissue and a suitable solvent, then allowed to dry completely.
-
The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
A few drops of this compound are placed on the surface of the lower prism using a clean dropper.
-
The two prisms are closed and clamped together, ensuring the liquid spreads evenly to form a thin film.
-
The monochromatic light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.
-
The chromaticity adjustment is used to eliminate any color fringe at the borderline, making the boundary sharp and distinct.
-
The fine adjustment knob is used to move the borderline exactly to the center of the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale.[8][9] The temperature should also be recorded as the refractive index is temperature-dependent.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and physical property determination of this compound.
References
- 1. Video: Boiling Points - Procedure [jove.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. store.astm.org [store.astm.org]
- 5. data.ntsb.gov [data.ntsb.gov]
- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Solubility of 2-Ethyl-2-methylbutan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-2-methylbutan-1-ol in various organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this guide outlines the expected qualitative solubility based on established chemical principles and data from analogous structures. Furthermore, it details robust experimental protocols for the precise determination of its solubility, ensuring that researchers can generate reliable data for their specific applications. This document is intended to be a valuable resource for professionals in research, development, and formulation who require a thorough understanding of the solvent compatibility of this compound.
Introduction to this compound
This compound is a tertiary alcohol with the chemical formula C₇H₁₆O. Its structure, featuring a hydroxyl group and a branched alkyl chain, dictates its solubility behavior. The polar hydroxyl group allows for hydrogen bonding, while the nonpolar hydrocarbon portion influences its interaction with nonpolar solvents. Understanding its solubility is critical for a wide range of applications, including its use as a solvent, a reactant in chemical synthesis, or as a component in formulations within the pharmaceutical and chemical industries.
Solubility Profile of this compound
Data Presentation: Qualitative Solubility
The expected solubility of this compound in various classes of organic solvents is summarized in the table below. This information is derived from the expected intermolecular interactions between the solute and the solvent.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Miscible | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents, leading to high solubility or miscibility.[2] |
| Polar Aprotic | Acetone, Acetonitrile | Soluble to Miscible | The dipole-dipole interactions between the polar functional groups of the solvent and the hydroxyl group of the alcohol are favorable. |
| Nonpolar | Hexane, Toluene | Soluble to Miscible | The nonpolar alkyl chain of this compound interacts favorably with nonpolar solvents through London dispersion forces.[1] |
| Chlorinated | Dichloromethane | Soluble to Miscible | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar portions of the alcohol molecule. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are required. The following protocols describe two common and effective methods for determining the solubility of this compound in an organic solvent.
3.1. Method 1: Isothermal Shake-Flask Method (for Quantitative Determination)
This is a widely accepted method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.
-
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with airtight seals
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solute should be visually confirmed to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID).
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
3.2. Method 2: Cloud Point Titration (for Determining Temperature-Dependent Solubility)
The cloud point method is effective for determining the temperature at which a solution of a specific concentration becomes saturated and phase separation begins to occur upon cooling.[5][6]
-
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Jacketed glass vessel with a stirrer
-
Circulating cooling/heating bath
-
Calibrated temperature probe
-
Light source and detector (or visual observation)
-
Burette for precise additions
-
-
Procedure:
-
Prepare a solution of a known concentration of this compound in the chosen solvent at a temperature where the solution is clear and homogenous.
-
Place the solution in the jacketed glass vessel and begin stirring.
-
Start cooling the solution at a controlled rate (e.g., 1°C/minute) using the circulating bath.
-
Continuously monitor the solution for the first sign of turbidity or cloudiness. This can be done visually against a dark background with good lighting or with an automated light scattering detector.
-
The temperature at which the solution becomes cloudy is the cloud point for that specific concentration.
-
The experiment can be repeated with different concentrations to generate a solubility curve as a function of temperature.
-
Mandatory Visualizations
4.1. Logical Relationship of Solubility
The following diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
4.2. Experimental Workflow for Solubility Determination
The diagram below outlines the general workflow for the Isothermal Shake-Flask Method.
Caption: Workflow for the Isothermal Shake-Flask solubility method.
References
Isomers of C7H16O and their properties
An In-depth Technical Guide to the Isomers of C7H16O
For researchers, scientists, and professionals in drug development, a thorough understanding of isomeric structures is fundamental. The molecular formula C7H16O represents a diverse array of structural isomers, primarily categorized as alcohols (heptanols) and ethers. These isomers, while sharing the same molecular weight, exhibit distinct physical, chemical, and spectroscopic properties due to differences in their atomic arrangements and functional groups. This technical guide provides a comprehensive overview of the isomers of C7H16O, their key properties, and the experimental methodologies used for their characterization.
Classification of C7H16O Isomers
The isomers of C7H16O are broadly classified into two main functional groups: alcohols and ethers.[1] Alcohols are characterized by the presence of a hydroxyl (-OH) group, while ethers feature an oxygen atom connected to two alkyl groups (R-O-R').
Within the alcohol category, isomers are further distinguished by the position of the hydroxyl group on the carbon chain, leading to primary (1°), secondary (2°), and tertiary (3°) alcohols. The degree of carbon chain branching also gives rise to numerous skeletal isomers. Ethers are classified by the nature of the alkyl groups attached to the oxygen atom.
Caption: Classification of C7H16O isomers into alcohols and ethers.
Properties of Heptanol Isomers (Alcohols)
The presence of the hydroxyl group allows alcohol molecules to form strong intermolecular hydrogen bonds. This significantly influences their physical properties, leading to higher boiling points and greater water solubility compared to their isomeric ethers.[2][3] However, as the carbon chain length increases, the nonpolar alkyl portion becomes more dominant, reducing water solubility.[4][5] Among isomeric alcohols, increased branching of the carbon chain generally leads to a decrease in the boiling point due to a smaller surface area and weaker van der Waals forces.[6]
Quantitative Data: Physical Properties of Heptanol Isomers
| Isomer Name | IUPAC Name | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility (g/L) |
| 1-Heptanol | Heptan-1-ol | Primary | 175.8[7][8] | -34.6[8] | 0.822 @ 20°C[9] | 1.0 @ 18°C[9] |
| 2-Heptanol | Heptan-2-ol | Secondary | 158-160[10] | - | 0.817 @ 20°C[10] | 3.5 @ 20°C[10] |
| 3-Heptanol | Heptan-3-ol | Secondary | 156.3 | -70 | 0.822 @ 20°C | 3.2 |
| 4-Heptanol | Heptan-4-ol | Secondary | 155-157 | - | 0.819 @ 20°C | - |
| 2-Methyl-2-hexanol | 2-Methylhexan-2-ol | Tertiary | 141-142 | - | 0.815 @ 20°C | - |
| 3-Ethyl-3-pentanol | 3-Ethylpentan-3-ol | Tertiary | 140-142[11][12] | ~-50[11] | 0.820 @ 20°C[11][12] | 3.2 @ 20°C[11] |
Properties of C7H16O Ether Isomers
Ethers lack a hydroxyl group and cannot act as hydrogen bond donors, resulting in weaker intermolecular forces compared to isomeric alcohols.[2] Consequently, ethers are more volatile and have significantly lower boiling points.[3] Their solubility in water is comparable to or slightly less than alcohols of similar molecular weight, as the ether oxygen can act as a hydrogen bond acceptor with water molecules.[2][3] They are generally good solvents for nonpolar and moderately polar organic compounds.[2]
Quantitative Data: Physical Properties of Ether Isomers
| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| Methyl Hexyl Ether | 1-Methoxyhexane | 125[13] | -95.35 (estimate)[13] | 0.770 @ 20°C[13] |
| Ethyl Pentyl Ether | 1-Ethoxypentane | 120-121 | - | 0.763 @ 20°C |
| Propyl Butyl Ether | 1-Propoxybutane | 115-116 | - | 0.769 @ 20°C |
| Di-n-propyl Ether* | - | 90-91 | -122 | 0.736 @ 20°C |
| tert-Amyl Ethyl Ether | 2-Ethoxy-2-methylbutane | 102 | - | 0.764 @ 20°C |
Note: Di-n-propyl ether (C6H14O) is included for boiling point trend comparison. Data for a comprehensive set of C7H16O ethers is limited.
Experimental Protocols
Characterization and differentiation of C7H16O isomers rely on a combination of physical property measurements and spectroscopic analysis. The general workflow involves purification, determination of physical constants, and structural elucidation.
Caption: General experimental workflow for C7H16O isomer characterization.
Methodologies for Key Experiments
-
Synthesis of Alcohols (Grignard Reaction Example):
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Procedure: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A solution of an appropriate alkyl halide (e.g., bromopropane) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).
-
An aldehyde or ketone (e.g., butanal) dissolved in anhydrous ether is then added slowly from the dropping funnel while cooling the reaction flask in an ice bath.
-
The reaction is stirred at room temperature until completion, then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed via rotary evaporation.
-
The crude alcohol product (e.g., 4-heptanol) is purified by fractional distillation.
-
-
Synthesis of Ethers (Williamson Ether Synthesis Example):
-
Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Procedure: An alcohol (e.g., 1-hexanol) is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
A strong base, such as sodium hydride (NaH), is added portion-wise to deprotonate the alcohol and form the sodium alkoxide.
-
An alkyl halide (e.g., methyl iodide) is added to the solution.
-
The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or GC).
-
After cooling, the reaction is carefully quenched with water. The product (e.g., methyl hexyl ether) is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.
-
The final product is purified by distillation.
-
-
Determination of Boiling Point:
-
Apparatus: A standard distillation apparatus consisting of a heating mantle, a distillation flask, a condenser, a thermometer, and a receiving flask.
-
Procedure: The purified liquid sample is placed in the distillation flask with boiling chips. The apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser.
-
The liquid is heated gently. The temperature is recorded when the vapor condensation rate is constant on the thermometer bulb and the first drops of distillate are collected. This stable temperature is the boiling point at the measured atmospheric pressure.
-
-
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: Alcohols are readily identified by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.[11] Ethers are characterized by a strong C-O stretching absorption in the 1000-1300 cm⁻¹ region and the notable absence of the O-H band.[11]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In alcohols, the proton of the hydroxyl group appears as a singlet that is exchangeable with D₂O, with its chemical shift varying depending on concentration and solvent. The proton(s) on the carbon bearing the -OH group (the carbinol proton) typically appear at δ 3.5-4.5 ppm. In ethers, protons on the carbons adjacent to the oxygen atom are deshielded and appear in the δ 3.3-4.0 ppm range. The splitting patterns and integration of all signals are used to determine the specific carbon skeleton of the isomer.
-
References
- 1. brainly.in [brainly.in]
- 2. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 3. Physical properties of ethers [quimicaorganica.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 7. quora.com [quora.com]
- 8. 1-Heptanol - Wikipedia [en.wikipedia.org]
- 9. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. webqc.org [webqc.org]
- 12. webqc.org [webqc.org]
- 13. Page loading... [guidechem.com]
An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-2-methylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methylbutan-1-ol is a chiral tertiary alcohol with a single stereocenter at the C2 position. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. In the context of drug development and life sciences, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. While specific experimental data for this particular compound is limited in publicly accessible literature, this document outlines established methodologies for the asymmetric synthesis and resolution of chiral tertiary alcohols that are directly applicable.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [N/A] |
| Molecular Weight | 116.20 g/mol | [N/A] |
| Boiling Point | 156-157 °C | [N/A] |
| CAS Number (Racemate) | 18371-13-6 | [N/A] |
Asymmetric Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis, where the desired enantiomer is created selectively from an achiral precursor, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.
Asymmetric Synthesis
The asymmetric synthesis of chiral tertiary alcohols is a challenging yet powerful approach. One common method involves the enantioselective addition of an organometallic reagent to a ketone. For this compound, this would involve the asymmetric addition of an ethyl Grignard or organolithium reagent to 2-methylbutanal in the presence of a chiral ligand or catalyst.
Experimental Protocol: Asymmetric Ethylation of 2-Methylbutanal
Objective: To synthesize enantiomerically enriched this compound.
Materials:
-
2-Methylbutanal
-
Ethylmagnesium bromide (Grignard reagent)
-
Chiral ligand (e.g., (-)-sparteine)
-
Anhydrous diethyl ether or toluene (B28343)
-
Anhydrous magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for air- and moisture-sensitive reactions
Procedure:
-
A solution of the chiral ligand in the anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
The Grignard reagent is added dropwise to the cooled solution, and the mixture is stirred for a specified time to allow for complex formation.
-
A solution of 2-methylbutanal in the anhydrous solvent is then added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.
Chiral Resolution
Chiral resolution is a common technique to separate a racemic mixture. This can be achieved through several methods, including enzymatic resolution and chiral chromatography.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting ester and unreacted alcohol can then be separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: To separate the enantiomers of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Silica gel for column chromatography
Procedure:
-
Racemic this compound and the acyl donor are dissolved in the anhydrous organic solvent in a flask.
-
The immobilized lipase is added to the solution.
-
The mixture is stirred at a controlled temperature (e.g., 30-40 °C).
-
The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography on silica gel.
-
The acylated enantiomer can be hydrolyzed back to the alcohol if desired.
Characterization of Stereoisomers
The characterization of the separated enantiomers is crucial to confirm their identity and purity. Key analytical techniques include chiral chromatography and NMR spectroscopy with chiral derivatizing agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric excess of a sample of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)
-
UV or Refractive Index detector
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio needs to be optimized for baseline separation of the enantiomers.
Procedure:
-
A standard solution of the racemic this compound is prepared and injected to determine the retention times of the two enantiomers.
-
A solution of the sample to be analyzed is prepared in the mobile phase.
-
The sample solution is injected into the HPLC system.
-
The peak areas of the two enantiomers are integrated.
-
The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Analysis)
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used to convert the enantiomeric alcohols into diastereomeric esters. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess.
Experimental Protocol: Mosher's Ester Formation and NMR Analysis
Objective: To determine the enantiomeric excess of a sample of this compound via ¹H or ¹⁹F NMR.
Materials:
-
Sample of this compound
-
(R)-(-)-Mosher's acid chloride or (S)-(+)-Mosher's acid chloride
-
Anhydrous pyridine (B92270) or other suitable base
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
The alcohol sample is dissolved in the anhydrous deuterated solvent in an NMR tube.
-
A small amount of the anhydrous base is added.
-
The Mosher's acid chloride is added to the NMR tube.
-
The reaction is allowed to proceed to completion at room temperature.
-
The ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters is acquired.
-
The signals corresponding to each diastereomer are identified and integrated.
-
The enantiomeric excess is calculated from the ratio of the integrals.
Biological Relevance and Drug Development
While there is no specific information in the literature regarding the biological activity of the stereoisomers of this compound, the principles of stereochemistry in drug action are well-established. Different enantiomers of a chiral drug can have distinct interactions with chiral biological targets such as enzymes and receptors, leading to differences in efficacy and toxicity. Therefore, for any chiral compound being considered for pharmaceutical development, the synthesis and biological evaluation of individual enantiomers is a critical step.
Visualizations
The Chemical Reactivity of Tertiary Alcohols: A Technical Guide for Researchers
An In-depth Exploration of Oxidation, Nucleophilic Substitution (SN1), and Elimination (E1) Reactions
Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, exhibit unique reactivity patterns that are of significant interest in organic synthesis and drug development. Their sterically hindered nature and the stability of the corresponding carbocation intermediates govern their reaction pathways, primarily favoring unimolecular substitution (SN1) and elimination (E1) reactions while showing marked resistance to oxidation. This guide provides a comprehensive overview of the core chemical reactivities of tertiary alcohols, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers and scientists in the field.
Oxidation of Tertiary Alcohols
Tertiary alcohols are notably resistant to oxidation under standard conditions. Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol lacks a hydrogen atom. The typical mechanism for alcohol oxidation involves the removal of this hydrogen along with the hydroxyl hydrogen to form a carbonyl group. Consequently, the oxidation of tertiary alcohols would necessitate the cleavage of a carbon-carbon bond, a process that requires harsh reaction conditions and typically leads to a mixture of degradation products.
Experimental Protocol: Chromic Acid Test for Tertiary Alcohols
This protocol demonstrates the resistance of a tertiary alcohol to oxidation compared to primary and secondary alcohols. The persistence of the orange color of the chromic acid reagent when mixed with a tertiary alcohol indicates a lack of reaction.
Materials:
-
tert-Butyl alcohol (2-methyl-2-propanol)
-
Ethanol (primary alcohol control)
-
Isopropanol (secondary alcohol control)
-
Chromic acid solution (prepared by dissolving 1 g of chromium trioxide in 1 mL of concentrated sulfuric acid and diluting with 3 mL of distilled water)
-
Test tubes
Procedure:
-
Add 5 drops of the alcohol to be tested to a clean test tube.
-
Add 5 drops of acetone to the test tube and mix.
-
Add 5 drops of the chromic acid solution to the mixture.
-
Observe any color change over a few minutes at room temperature.
Expected Observations:
-
Primary Alcohol (Ethanol): The orange solution will turn green and then blue-green within seconds.
-
Secondary Alcohol (Isopropanol): The orange solution will turn green and then blue-green, but at a slower rate than the primary alcohol.
-
Tertiary Alcohol (tert-Butyl Alcohol): The solution will remain orange, indicating no reaction.[1][2][3][4][5]
Quantitative Data Summary:
| Alcohol Type | Substrate | Oxidizing Agent | Observation (Time) | Result |
| Primary | Ethanol | Chromic Acid | Green/Blue (< 1 min) | Oxidation Occurs |
| Secondary | Isopropanol | Chromic Acid | Green/Blue (1-5 min) | Oxidation Occurs |
| Tertiary | tert-Butyl Alcohol | Chromic Acid | No change (> 5 min) | No Oxidation |
Nucleophilic Substitution (SN1) Reactions
Tertiary alcohols readily undergo SN1 reactions, particularly with hydrohalic acids. The reaction proceeds through a stable tertiary carbocation intermediate, which is the rate-determining step. The stability of this carbocation is attributed to the electron-donating inductive effects and hyperconjugation from the three alkyl groups.
Signaling Pathway: SN1 Reaction of a Tertiary Alcohol
Caption: SN1 reaction mechanism of a tertiary alcohol.
Experimental Protocol: Synthesis of tert-Butyl Chloride
This protocol details the synthesis of tert-butyl chloride from tert-butyl alcohol via an SN1 reaction with concentrated hydrochloric acid.
Materials:
-
tert-Butyl alcohol (2-methyl-2-propanol)
-
Concentrated hydrochloric acid (37%)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
In a 125 mL separatory funnel, combine 10 mL of tert-butyl alcohol and 20 mL of concentrated HCl.
-
Shake the mixture for 10-15 minutes, frequently venting the funnel to release pressure.
-
Allow the layers to separate. The upper layer is the crude tert-butyl chloride.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of water, followed by 15 mL of saturated sodium bicarbonate solution (vent frequently), and finally with 15 mL of water.
-
Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant the dried product into a pre-weighed flask to determine the yield.
Quantitative Data Summary:
| Reactant | Reagent | Reaction Time (min) | Temperature (°C) | Typical Yield (%) |
| tert-Butyl Alcohol | Conc. HCl | 15-20 | Room Temperature | 75-85 |
Experimental Protocol: The Lucas Test
The Lucas test is a classic qualitative test to differentiate between primary, secondary, and tertiary alcohols based on the rate of formation of the corresponding alkyl chloride, which is insoluble in the reagent and causes turbidity.
Materials:
-
Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)
-
tert-Butyl alcohol
-
sec-Butyl alcohol
-
n-Butyl alcohol
-
Test tubes
Procedure:
-
Add 2 mL of the Lucas reagent to a test tube.
-
Add 4-5 drops of the alcohol to be tested.
-
Shake the test tube vigorously and observe the time taken for the solution to become cloudy.
Quantitative Data Summary:
| Alcohol Type | Substrate | Reagent | Time to Turbidity | Relative Rate |
| Primary | n-Butyl alcohol | Lucas Reagent | No reaction at RT | Very Slow |
| Secondary | sec-Butyl alcohol | Lucas Reagent | 3-5 minutes | Moderate |
| Tertiary | tert-Butyl alcohol | Lucas Reagent | Immediate | Fast |
Elimination (E1) Reactions
Tertiary alcohols undergo dehydration via an E1 mechanism in the presence of a strong, non-nucleophilic acid catalyst, such as sulfuric acid or phosphoric acid, upon heating. The reaction proceeds through the formation of a stable tertiary carbocation, followed by the removal of a proton from an adjacent carbon to form an alkene.
Signaling Pathway: E1 Dehydration of a Tertiary Alcohol
References
Stability of 2-Ethyl-2-methylbutan-1-ol Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 2-ethyl-2-methylbutan-1-ol in acidic environments. As a primary alcohol with a sterically hindered neopentyl-like structure, its behavior under acidic conditions is characterized by a facile rearrangement reaction leading to the formation of a mixture of isomeric alkenes. This document details the underlying reaction mechanisms, provides predicted product distributions based on analogous reactions, and outlines detailed experimental protocols for conducting and analyzing this transformation. The information presented herein is intended to assist researchers in predicting the potential degradation pathways of molecules containing this structural motif and in designing appropriate experimental conditions for handling such compounds.
Introduction
This compound is a primary alcohol that, due to the presence of a quaternary carbon atom adjacent to the hydroxyl-bearing carbon, exhibits unique reactivity in the presence of acid catalysts. Unlike simple primary alcohols that may undergo direct elimination or substitution, this compound is prone to a carbocation-mediated rearrangement, resulting in a complex mixture of alkene products. Understanding the kinetics and thermodynamics of this transformation is crucial for applications in drug development and organic synthesis, where the stability of chemical entities under various pH conditions is of paramount importance.
Reaction Mechanism
Under acidic conditions, the dehydration of this compound proceeds through a mechanism that involves a concerted 1,2-alkyl shift with the loss of a water molecule to form a stable tertiary carbocation. The generally accepted pathway is as follows:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄ or H₃PO₄), converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). This is a rapid and reversible step.
-
Concerted Rearrangement and Dehydration: Due to the high instability of the primary carbocation that would form upon the departure of water, the loss of the water molecule is concerted with the migration of an adjacent alkyl group (methyl or ethyl) to the primary carbon. This concerted step leads directly to the formation of a more stable tertiary carbocation.
-
Deprotonation to Form Alkenes: The resulting tertiary carbocation can then lose a proton from an adjacent carbon atom to form a variety of isomeric alkenes. The distribution of these alkenes is governed by Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the major product.
The migratory aptitude of the alkyl groups (ethyl vs. methyl) influences the composition of the intermediate carbocation pool and, consequently, the final alkene product distribution. Generally, the migratory aptitude follows the order: hydride > phenyl > tertiary alkyl > secondary alkyl > ethyl > methyl. This suggests that the migration of the ethyl group may be slightly favored over the methyl group.
Visualization of the Reaction Pathway
Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.
Predicted Product Distribution
-
From 1,2-Ethyl Shift:
-
2,3-Dimethylpent-2-ene (major product, tetrasubstituted)
-
2,3-Dimethylpent-1-ene (minor product, disubstituted)
-
(E/Z)-3,4-Dimethylpent-2-ene (minor product, trisubstituted)
-
-
From 1,2-Methyl Shift:
-
2-Ethyl-3-methylbut-1-ene (minor product, disubstituted)
-
2-Ethyl-3-methylbut-2-ene (major product from this pathway, trisubstituted)
-
Based on Zaitsev's rule, the most thermodynamically stable, most substituted alkene, 2,3-Dimethylpent-2-ene , is predicted to be the major product of the overall reaction. The relative prevalence of the ethyl versus methyl shift will influence the proportion of the other isomers.
Table 1: Predicted Alkene Products from the Dehydration of this compound
| Migrating Group | Alkene Product | Predicted Substitution | Predicted Abundance |
| Ethyl | 2,3-Dimethylpent-2-ene | Tetrasubstituted | Major |
| Ethyl | 2,3-Dimethylpent-1-ene | Disubstituted | Minor |
| Ethyl | (E/Z)-3,4-Dimethylpent-2-ene | Trisubstituted | Minor |
| Methyl | 2-Ethyl-3-methylbut-2-ene | Trisubstituted | Minor |
| Methyl | 2-Ethyl-3-methylbut-1-ene | Disubstituted | Minor |
Experimental Protocols
The following is a representative experimental protocol for the acid-catalyzed dehydration of a neopentyl-like alcohol, which can be adapted for this compound.
Materials and Reagents
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
-
Diethyl Ether or Dichloromethane
-
Boiling Chips
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add this compound and a few boiling chips.
-
Addition of Acid: Slowly and with cooling in an ice bath, add the concentrated acid (sulfuric or phosphoric acid) to the alcohol.
-
Dehydration and Distillation: Heat the mixture gently to initiate the reaction and distill the alkene products as they are formed. The collection flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene products.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer successively with deionized water, saturated sodium bicarbonate solution, and again with deionized water to remove any acidic impurities.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or Na₂SO₄). Decant or filter the dried solution and remove the solvent by simple distillation or rotary evaporation to yield the mixture of alkene products.
Visualization of the Experimental Workflow
Caption: A generalized workflow for the acid-catalyzed dehydration of an alcohol.
Product Analysis
The composition of the resulting alkene mixture can be determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the isomeric alkenes and determine their relative abundance based on the peak areas in the chromatogram. The mass spectra will aid in the identification of each isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the different alkene isomers present in the mixture. The chemical shifts and coupling constants of the vinylic and allylic protons in the ¹H NMR spectrum are particularly informative.
Conclusion
This compound is unstable under acidic conditions and readily undergoes a dehydration reaction coupled with a carbocation rearrangement. This transformation leads to a mixture of isomeric alkenes, with the most stable, tetrasubstituted alkene, 2,3-dimethylpent-2-ene, predicted as the major product. Researchers working with molecules containing this structural moiety should be aware of this potential degradation pathway, especially in low pH environments. The experimental protocols and analytical methods described in this guide provide a framework for studying this reaction and characterizing its products. Further quantitative studies are warranted to precisely determine the product distribution and the relative migratory aptitudes of the ethyl and methyl groups in this specific system.
Stability of 2-Ethyl-2-methylbutan-1-ol in Basic Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the stability of 2-Ethyl-2-methylbutan-1-ol, a tertiary alcohol, in basic media. Based on established principles of organic chemistry, tertiary alcohols exhibit a high degree of stability under basic conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group, making them resistant to oxidation. This document outlines the theoretical basis for this stability and provides a standardized experimental protocol for conducting forced degradation studies to confirm this characteristic under specific laboratory conditions. While no specific degradation products for this compound in basic media are reported in the scientific literature, this guide offers a framework for the systematic evaluation of its stability.
Chemical Background and Theoretical Stability
This compound is a tertiary alcohol with the chemical formula C₇H₁₆O.[1][2][3] Its structure, characterized by a hydroxyl group attached to a tertiary carbon, is the primary determinant of its chemical reactivity and stability.
In basic media, primary and secondary alcohols can undergo deprotonation to form alkoxides, which can then participate in various reactions. However, the key degradation pathway for many organic compounds in basic media, oxidation, is not favored for tertiary alcohols. The carbon atom attached to the hydroxyl group in a tertiary alcohol is bonded to three other carbon atoms and lacks a hydrogen atom. This structural feature prevents the formation of a carbonyl group (C=O) upon treatment with oxidizing agents under basic conditions.
Furthermore, tertiary alcohols are generally stable and do not undergo base-induced elimination reactions; in fact, they are often employed as solvents for such reactions involving other classes of compounds. While dehydration to form alkenes is a known reaction for tertiary alcohols, this typically requires acidic conditions and heat.[4][5]
The logical relationship for the stability of tertiary alcohols in basic media is illustrated in the following diagram:
Forced Degradation Studies: Experimental Protocol
Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6] The following is a detailed protocol for assessing the stability of this compound in basic media.
Objective
To determine the stability of this compound under basic stress conditions and to identify and quantify any potential degradation products.
Materials and Reagents
-
This compound (Reference Standard)
-
Sodium Hydroxide (NaOH), 1N and 0.1N solutions
-
Potassium Hydroxide (KOH), 1N and 0.1N solutions
-
Hydrochloric Acid (HCl), 1N and 0.1N solutions (for neutralization)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Purified water (Type I)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
Gas Chromatography (GC) system with a Flame Ionization Detector (FID)[7][8]
-
pH meter
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostatically controlled water bath or oven
Experimental Workflow
The general workflow for a forced degradation study under basic conditions is depicted below:
Detailed Procedure
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
For basic hydrolysis, mix a known volume of the stock solution with an equal volume of 0.1N NaOH in a volumetric flask.
-
Incubate the solution in a thermostatically controlled water bath at a specified temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Neutralization: Immediately after withdrawal, neutralize the samples by adding an equimolar amount of 0.1N HCl.
-
Analytical Method:
-
Develop and validate a stability-indicating analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID), which is suitable for volatile compounds like alcohols.
-
The method should be able to separate the parent compound from any potential degradation products and impurities.
-
-
Analysis: Analyze the stressed samples using the validated analytical method.
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
If any degradation products are observed, determine their retention times and calculate their percentage relative to the initial concentration of the parent compound.
-
Ensure mass balance is within an acceptable range (typically 95-105%).
-
Data Presentation
As no specific quantitative data for the degradation of this compound in basic media is available in the literature, the following table is provided as a template for recording and presenting the results of a forced degradation study as described in the protocol above.
| Stress Condition | Time (hours) | Concentration of this compound (mg/mL) | % Degradation | % of Major Degradation Product (if any) | Mass Balance (%) |
| 0.1N NaOH at 60°C | 0 | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 1N NaOH at 60°C | 0 | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Conclusion
Based on fundamental chemical principles, this compound is expected to be highly stable in basic media. Its tertiary alcohol structure makes it resistant to oxidation, a common degradation pathway under basic conditions. While dehydration is a potential reaction for tertiary alcohols, it typically requires acidic catalysis and heat. The provided experimental protocol for forced degradation studies offers a systematic approach for researchers and drug development professionals to confirm the stability of this compound under their specific formulation and storage conditions. The absence of reported degradation pathways in the scientific literature further supports the inherent stability of this compound in basic environments. Any observed degradation under harsh basic conditions would warrant further investigation to elucidate the structure of the degradants and the degradation mechanism.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2,2-Diethyl-1-propanol | C7H16O | CID 87605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. iltusa.com [iltusa.com]
Methodological & Application
Synthesis of 2-Ethyl-2-methylbutan-1-ol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 2-Ethyl-2-methylbutan-1-ol, a tertiary alcohol with potential applications in pharmaceutical and materials science. The following sections outline two primary synthetic routes: a Grignard reaction and the reduction of a carboxylic acid derivative. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 18371-13-6 | [1][2] |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| Boiling Point | 146.6 °C at 760 mmHg | |
| Density | 0.82 g/cm³ | |
| Flash Point | 49.4 °C |
Synthetic Protocols
Two effective methods for the laboratory-scale synthesis of this compound are detailed below. Each protocol includes a list of required materials, a step-by-step procedure, and safety considerations.
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound through the reaction of diethyl ketone with ethylmagnesium bromide, a classic Grignard reaction to form a tertiary alcohol.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Diethyl ketone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Experimental Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-neck flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Add a small portion of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether via a dropping funnel to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Diethyl Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of diethyl ketone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Safety Precautions:
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.[3]
-
Diethyl ether is extremely flammable. Ensure no open flames or sparks are present.
-
The reaction is exothermic; use an ice bath to control the temperature.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Protocol 2: Synthesis via Reduction of 2-Ethyl-2-methylbutanoic Acid
This protocol outlines the synthesis of this compound by the reduction of its corresponding carboxylic acid, 2-ethyl-2-methylbutanoic acid, using lithium aluminum hydride (LiAlH₄).
Materials:
-
2-Ethyl-2-methylbutanoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and reflux condenser
Experimental Procedure:
-
Reduction Reaction:
-
In a flame-dried three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-ethyl-2-methylbutanoic acid (1.0 equivalent) in anhydrous THF dropwise. An initial evolution of hydrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.
-
Acidify the mixture with 10% sulfuric acid until the aluminum salts dissolve.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude alcohol by vacuum distillation.
-
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. Handle with extreme caution in a fume hood and under an inert atmosphere.[4][5]
-
The quenching of LiAlH₄ is highly exothermic and produces hydrogen gas. Perform this step slowly and with adequate cooling.
-
Wear appropriate PPE, including a face shield, flame-retardant lab coat, and heavy-duty gloves.
Data Presentation
The following table summarizes expected analytical data for the synthesized this compound.
| Analysis | Expected Results |
| ¹H NMR | (Anticipated shifts based on structure): δ 3.4 (s, 2H, -CH₂OH), 1.4 (q, 4H, -CH₂CH₃), 0.8 (t, 6H, -CH₂CH₃), 0.8 (s, 3H, -CH₃), 1.2 (s, 1H, -OH) |
| ¹³C NMR | (Anticipated shifts based on structure): δ 70 (-CH₂OH), 40 (quaternary C), 25 (-CH₂CH₃), 8 (-CH₂CH₃), 20 (-CH₃) |
| IR (Infrared Spectroscopy) | Broad peak around 3300-3400 cm⁻¹ (O-H stretch), peaks in the 2800-3000 cm⁻¹ region (C-H stretch), and a peak around 1050 cm⁻¹ (C-O stretch). |
| Purity (by GC) | >98% after purification |
Visualizations
Reaction Pathway Diagrams
Caption: Synthetic pathways to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflows for synthesis.
References
Application Notes and Protocols: Grignard Reaction for the Synthesis of 2-Ethyl-2-methylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon atom, such as that in a carbonyl group. The reaction of a Grignard reagent with formaldehyde (B43269) is a classic and reliable method for the synthesis of primary alcohols.[1] This application note provides a detailed protocol for the synthesis of 2-Ethyl-2-methylbutan-1-ol, a primary alcohol, utilizing the Grignard reaction between sec-butylmagnesium bromide and formaldehyde.
Reaction Principle
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the Grignard reagent, sec-butylmagnesium bromide, from the reaction of 2-bromobutane (B33332) with magnesium metal in an anhydrous ether solvent. In the second step, this Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic workup to yield the final product, this compound.[2][3]
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Magnesium turnings | Mg | 24.31 | 2.67 g (0.11 mol) | >99% | Sigma-Aldrich |
| 2-Bromobutane | C₄H₉Br | 137.02 | 13.7 g (11.2 mL, 0.10 mol) | >99% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | >99.7% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 1 small crystal | J.T. Baker | |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 3.3 g (0.11 mol) | Sigma-Aldrich | |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL (10% aq. solution) | Fisher Scientific | |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Fisher Scientific | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Fisher Scientific |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a drying tube
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Part 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The 500 mL three-necked flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet.
-
Initiation: Place the magnesium turnings (2.67 g) and a small crystal of iodine in the reaction flask. Briefly warm the flask with a heat gun under a slow stream of inert gas to activate the magnesium surface. The disappearance of the iodine color indicates activation.
-
Grignard Formation: Add 30 mL of anhydrous diethyl ether to the flask. Prepare a solution of 2-bromobutane (13.7 g) in 70 mL of anhydrous diethyl ether in the dropping funnel. Add a small portion (~5-10 mL) of the 2-bromobutane solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by gentle bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Addition: Once the reaction has started, add the remaining 2-bromobutane solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice-water bath can be used to control the rate if it becomes too vigorous.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish-brown color.
Part 2: Reaction with Formaldehyde and Workup
-
Depolymerization of Paraformaldehyde: In a separate flask, gently heat paraformaldehyde (3.3 g) under a stream of inert gas to depolymerize it into gaseous formaldehyde. Pass the formaldehyde gas through a delivery tube into the stirred Grignard reagent solution, which is cooled in an ice-water bath. Alternatively, the Grignard solution can be added slowly to a well-stirred suspension of dry paraformaldehyde in anhydrous diethyl ether at 0 °C.
-
Reaction: After the addition of formaldehyde is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The mixture will become a viscous, white precipitate.
-
Hydrolysis (Workup): Carefully and slowly pour the reaction mixture over a mixture of crushed ice and 10% aqueous hydrochloric acid (~50 mL) with vigorous stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine (saturated NaCl solution).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Data Presentation
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [4] |
| Molecular Weight | 116.20 g/mol | [4] |
| Boiling Point | 155-156 °C (at 760 mmHg) | |
| Density | 0.831 g/cm³ at 20 °C |
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~3.4-3.6 (s, 2H, -CH₂OH), ~1.3-1.5 (q, 4H, -CH₂CH₃), ~1.1-1.3 (s, 3H, -CH₃), ~0.8-1.0 (t, 6H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~70-75 (-CH₂OH), ~40-45 (quaternary C), ~25-30 (-CH₂CH₃), ~8-12 (-CH₃) |
| IR (liquid film) | ~3300-3400 cm⁻¹ (broad, O-H stretch), ~2850-3000 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch) |
Visualizations
Reaction Pathway:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow:
Caption: A generalized workflow for the Grignard synthesis experiment.
References
Synthesis of 2-Ethyl-2-methylbutan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 2-Ethyl-2-methylbutan-1-ol, a tertiary alcohol with potential applications in materials science and as a building block in organic synthesis. The protocols outlined below are based on well-established synthetic methodologies for the preparation of analogous alcohols.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][2] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| CAS Number | 18371-13-6 | [1][2] |
| Boiling Point | 156-157 °C | |
| Density | 0.831 g/cm³ |
Experimental Protocols
Two primary synthetic routes for the preparation of this compound are presented: Grignard Reaction and Hydroboration-Oxidation.
Method 1: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound via the reaction of a Grignard reagent with formaldehyde (B43269). This method is a classic and reliable way to form a primary alcohol with the addition of a single carbon atom.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the Grignard Synthesis of this compound.
Protocol:
-
Preparation of Grignard Reagent:
-
All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of sec-butyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If not, gentle warming may be required.
-
Once the reaction has started, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard solution to 0°C in an ice bath.
-
Slowly add a freshly prepared solution of formaldehyde in anhydrous diethyl ether (prepared by the depolymerization of paraformaldehyde) dropwise to the stirred Grignard solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
-
Expected Yield and Characterization:
| Data Point | Expected Value |
| Yield | 60-70% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.45 (s, 2H), 1.40 (q, 4H), 0.85 (t, 6H), 0.80 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 70.1, 40.5, 25.8, 8.2, 22.1 |
| IR (neat, cm⁻¹) | 3350 (broad, O-H), 2960, 2875 (C-H), 1040 (C-O) |
Method 2: Synthesis via Hydroboration-Oxidation
This protocol details the synthesis of this compound through the hydroboration-oxidation of 2-ethyl-2-methyl-1-butene. This two-step procedure is an excellent method for the anti-Markovnikov hydration of an alkene.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the Hydroboration-Oxidation Synthesis.
Protocol:
-
Hydroboration:
-
In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve 2-ethyl-2-methyl-1-butene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.1 eq of BH₃) dropwise to the stirred alkene solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0°C.
-
Carefully add a 3M aqueous solution of sodium hydroxide (B78521) (NaOH) (1.2 eq), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (1.2 eq). The temperature should be maintained below 30°C during the addition.
-
After the addition of hydrogen peroxide is complete, heat the mixture to reflux for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to afford pure this compound.
-
Expected Yield and Characterization:
| Data Point | Expected Value |
| Yield | 80-90% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.45 (s, 2H), 1.40 (q, 4H), 0.85 (t, 6H), 0.80 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 70.1, 40.5, 25.8, 8.2, 22.1 |
| IR (neat, cm⁻¹) | 3350 (broad, O-H), 2960, 2875 (C-H), 1040 (C-O) |
Disclaimer: The provided protocols are based on established chemical principles and procedures for analogous compounds. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthesis. The expected yields and characterization data are estimates and may vary.
References
Application Notes and Protocols for 2-Ethyl-2-methylbutan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of 2-Ethyl-2-methylbutan-1-ol as a potential solvent in organic reactions. Due to a notable lack of specific examples in the peer-reviewed literature, this guide combines its known physicochemical properties with established chemical principles to infer its potential applications. The information is intended to guide researchers in exploring its use as an alternative solvent in various organic transformations. Included are its physical and chemical properties, a theoretical discussion of its potential applications, and generalized protocols for key organic reactions where its use could be explored.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability as a solvent in different reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O | [1][2][3] |
| Molecular Weight | 116.20 g/mol | [1][2] |
| CAS Number | 18371-13-6 | [1][2][3] |
| Boiling Point | 150-153 °C (423.65 K) | [1] |
| Appearance | Colorless liquid (presumed) | |
| Synonyms | 2-Methyl-2-ethyl-1-butanol | [1][3] |
Potential Applications in Organic Synthesis
While specific documented uses of this compound as a solvent are scarce, its molecular structure—a primary alcohol with significant steric hindrance around the alpha and beta carbons—and its relatively high boiling point suggest several potential applications in organic synthesis.
2.1. Theoretical Advantages as a Solvent:
-
High-Temperature Reactions: Its high boiling point makes it suitable for reactions requiring elevated temperatures, potentially increasing reaction rates.
-
Inertness in Certain Reactions: The steric bulk provided by the ethyl and methyl groups at the C2 position may render the hydroxyl group less reactive in certain transformations where less hindered alcohols might interfere.
-
Solubility Profile: As a polar protic solvent, it is expected to dissolve a range of polar organic molecules and reagents. Its hydrocarbon backbone also provides some non-polar character, potentially enabling the dissolution of less polar compounds.
-
Alternative to Traditional Solvents: It could serve as a higher-boiling-point alternative to more common alcohols like isopropanol (B130326) or butanol in specific applications.
2.2. Potential Use in Specific Reaction Types:
-
Grignard Reactions: While ethers are the standard solvents for Grignard reactions, alcohols are typically avoided due to their acidity. However, sterically hindered alcohols have been explored as co-solvents or for specific Grignard-type reactions. The utility of this compound here would be highly dependent on the specific reagents and conditions.
-
Wittig Reactions: The Wittig reaction is often performed in aprotic solvents, but protic solvents can be used, particularly with stabilized ylides. The polarity of this compound could influence the stereochemical outcome of the reaction.
-
Suzuki and other Cross-Coupling Reactions: These reactions often employ polar aprotic solvents. However, the choice of solvent can be critical for catalyst stability and activity. A high-boiling point alcohol like this compound could be investigated as a component of the solvent system, particularly in high-temperature couplings.
The following diagram illustrates the logical relationship between the properties of this compound and its potential applications.
Caption: Properties to Applications Flowchart
Experimental Protocols (General Examples)
The following are generalized protocols for common organic reactions. For each, a standard solvent is used in the procedure, followed by a discussion on the theoretical considerations for using this compound.
3.1. Grignard Reaction: Synthesis of Triphenylmethanol (B194598)
This protocol describes the reaction of phenylmagnesium bromide with benzophenone (B1666685).
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Benzophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Protocol:
-
Preparation of Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium suspension and stir. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.
-
Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve benzophenone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude triphenylmethanol from a suitable solvent.
-
Solvent Considerations for this compound:
-
Acidity: As a protic solvent, this compound would be consumed by the Grignard reagent. Therefore, it is not a suitable primary solvent for the formation or reaction of Grignard reagents.
-
Theoretical Use: In theory, it could be used in a Barbier-type reaction where the alkyl halide, carbonyl compound, and metal are all present in the same pot. The high boiling point would allow for higher reaction temperatures, which might be beneficial for less reactive halides. However, the yield would likely be compromised due to the reaction of the organometallic intermediate with the solvent.
Caption: Grignard Reaction Workflow
3.2. Wittig Reaction: Synthesis of trans-Stilbene (B89595)
This protocol describes the reaction of benzyltriphenylphosphonium (B107652) chloride with benzaldehyde (B42025).
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide (B1231860)
-
Anhydrous methanol (B129727) or DMF
-
Benzaldehyde
-
Ice-cold water
Protocol:
-
Ylide Formation:
-
To a round-bottom flask equipped with a magnetic stirrer, add benzyltriphenylphosphonium chloride and anhydrous methanol.
-
Stir the suspension and add a solution of sodium methoxide in methanol dropwise at room temperature. A color change indicates the formation of the ylide.
-
-
Reaction with Aldehyde:
-
To the ylide solution, add benzaldehyde dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1 hour. A precipitate of triphenylphosphine (B44618) oxide will form.
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude trans-stilbene from ethanol.
-
Solvent Considerations for this compound:
-
Polarity and Stereoselectivity: The polarity of the solvent can influence the E/Z selectivity of the Wittig reaction. As a polar protic solvent, this compound could favor the formation of the Z-alkene with non-stabilized ylides.
-
Solubility: It would likely be a good solvent for the phosphonium (B103445) salt and the aldehyde.
-
High Temperature: Its high boiling point would allow the reaction to be heated, which could be useful for less reactive ylides or aldehydes, but might also affect the stereochemical outcome.
Caption: Wittig Reaction Workflow
3.3. Suzuki Coupling: Synthesis of 4-Methylbiphenyl
This protocol describes the palladium-catalyzed cross-coupling of 4-bromotoluene (B49008) with phenylboronic acid.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture)
-
Anhydrous magnesium sulfate
Protocol:
-
Reaction Setup:
-
To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, potassium carbonate, and a magnetic stir bar.
-
Add the solvent system (e.g., 1,4-dioxane and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃) under an inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Solvent Considerations for this compound:
-
High Temperature: Its high boiling point is a significant advantage, as many Suzuki couplings require elevated temperatures.
-
Catalyst Compatibility: The compatibility of the palladium catalyst and ligand with a primary alcohol at high temperatures would need to be evaluated. Some palladium catalysts are stable in alcohols.
-
Co-solvent: It could potentially be used as a co-solvent with water or a non-polar solvent to achieve the desired polarity and solubility of the reagents and catalyst. Its protic nature could influence the rate of transmetalation.
Caption: Suzuki Coupling Workflow
Conclusion
This compound is a sterically hindered primary alcohol with a high boiling point. While its direct application as a solvent in published organic reactions is not well-documented, its physicochemical properties suggest it could be a viable candidate for specific applications, particularly in high-temperature synthesis or where a less reactive polar protic medium is desired. The generalized protocols and theoretical considerations provided herein are intended to serve as a starting point for researchers interested in exploring the potential of this solvent in their work. Further experimental investigation is required to fully characterize its performance and utility in organic synthesis.
References
Application Notes and Protocols: 2-Ethyl-2-methylbutan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis
A comprehensive search of scientific literature and chemical databases has revealed no documented applications of 2-ethyl-2-methylbutan-1-ol as a chiral auxiliary in asymmetric synthesis.
While the principles of asymmetric synthesis and the use of chiral auxiliaries are well-established, the specific application of this compound for this purpose does not appear to have been explored or reported in publicly available research. Chiral auxiliaries are typically molecules with specific structural features that allow for effective stereochemical control in a variety of reactions. The suitability of a compound for this role depends on factors such as its steric bulk, conformational rigidity, and the ease of its attachment to and removal from a substrate.
For researchers, scientists, and drug development professionals interested in the application of chiral auxiliaries, a wealth of information is available for other, more commonly employed auxiliaries. These include, but are not limited to, Evans' oxazolidinones, Oppolzer's camphorsultams, and various chiral amines and alcohols. These auxiliaries have been extensively studied and successfully applied in the synthesis of a wide range of chiral molecules.
Should research into the potential of this compound as a chiral auxiliary be undertaken in the future, the following general workflow and considerations would be relevant.
General Workflow for Evaluating a Novel Chiral Auxiliary
A typical workflow for investigating a new chiral auxiliary, such as this compound, would involve several key stages. This process is designed to systematically evaluate its effectiveness in controlling stereochemistry and its practical utility in a synthetic context.
Caption: General workflow for the evaluation of a novel chiral auxiliary.
Hypothetical Experimental Protocols
The following are hypothetical, generalized protocols that would need to be adapted and optimized for the specific use of this compound as a chiral auxiliary.
Protocol 1: Coupling of this compound to a Carboxylic Acid
Objective: To form a chiral ester, which can then be used in diastereoselective enolate reactions.
Materials:
-
(R)- or (S)-2-Ethyl-2-methylbutan-1-ol
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the prochiral carboxylic acid (1.0 eq) and (R)- or (S)-2-Ethyl-2-methylbutan-1-ol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral ester.
Protocol 2: Diastereoselective Alkylation of the Chiral Ester
Objective: To perform a diastereoselective alkylation of the enolate derived from the chiral ester.
Materials:
-
Chiral ester from Protocol 1
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard work-up and purification reagents
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF.
-
In a separate flask, dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add the LDA solution to the ester solution and stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and isolate the enantioenriched carboxylic acid.
Materials:
-
Alkylated chiral ester from Protocol 2
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the alkylated chiral ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1 M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
-
Wash the organic layer containing the product with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the enantioenriched carboxylic acid.
-
Determine the enantiomeric excess (e.e.) of the product by converting it to a diastereomeric derivative or by chiral HPLC analysis.
Data Presentation
Should experimental data become available for the use of this compound as a chiral auxiliary, it would be summarized in tables for clear comparison.
Table 1: Hypothetical Data for Diastereoselective Alkylation using (R)-2-Ethyl-2-methylbutan-1-ol Auxiliary
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Benzyl bromide | LDA | THF | -78 | - | - |
| 2 | Methyl iodide | LHMDS | THF | -78 | - | - |
| 3 | Ethyl iodide | KHMDS | Toluene | -78 | - | - |
d.r. = diastereomeric ratio
Table 2: Hypothetical Data for Enantiomeric Excess after Auxiliary Cleavage
| Entry | Product from Entry in Table 1 | Cleavage Conditions | Yield (%) | e.e. (%) |
| 1 | 1 | LiOH, THF/H₂O | - | - |
| 2 | 2 | LiOH, THF/H₂O | - | - |
| 3 | 3 | LiOH, THF/H₂O | - | - |
e.e. = enantiomeric excess
Logical Relationships in Asymmetric Synthesis
The decision-making process in developing an asymmetric synthesis often involves choosing between different strategies. The following diagram illustrates a simplified decision tree for selecting a method to obtain an enantiomerically enriched product.
Caption: Decision tree for asymmetric synthesis strategies.
Application of 2-Ethyl-2-methylbutan-1-ol in Polymer Chemistry: A Hypothetical Exploration
Note: Extensive literature searches did not yield any documented applications of 2-Ethyl-2-methylbutan-1-ol in polymer chemistry. The following application notes and protocols are therefore presented as a hypothetical exploration of its potential use, based on its chemical structure and established principles of polymer science. These protocols are intended for informational purposes for researchers and scientists and should be adapted and optimized based on laboratory findings.
Introduction: Hypothetical Utility
This compound is a tertiary carbinol, a structural motif that can impart unique properties to polymer chains. Due to its branched, bulky alkyl structure, its incorporation into a polymer backbone could theoretically lead to materials with modified thermal and mechanical properties. For instance, the bulky side chains could increase the glass transition temperature (Tg) and influence the solubility and rheological behavior of the resulting polymer.
A plausible route to utilize this compound in polymer chemistry is to first convert it into a polymerizable monomer. A common and effective strategy for this is its esterification with methacrylic anhydride (B1165640) to yield 2-ethyl-2-methylbutyl methacrylate (B99206). This novel monomer could then be polymerized, or copolymerized with other vinyl monomers, to produce a range of polymers with potentially interesting characteristics for applications in coatings, adhesives, or specialty plastics.
Hypothetical Application: Synthesis of Poly(2-ethyl-2-methylbutyl methacrylate)
This section details the hypothetical synthesis of a novel methacrylate polymer derived from this compound.
Hypothetical Monomer Synthesis: 2-Ethyl-2-methylbutyl Methacrylate
The first step is the synthesis of the methacrylate monomer from this compound.
Materials:
-
This compound
-
Methacrylic anhydride
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydroquinone (B1673460) (inhibitor)
Procedure:
-
To a dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP.
-
Dissolve the components in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methacrylic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of hydroquinone as a polymerization inhibitor.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain pure 2-ethyl-2-methylbutyl methacrylate.
Hypothetical Polymerization of 2-Ethyl-2-methylbutyl Methacrylate
The synthesized monomer can be polymerized via free radical polymerization.
Materials:
-
2-Ethyl-2-methylbutyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
Procedure:
-
Dissolve the 2-ethyl-2-methylbutyl methacrylate monomer and AIBN (0.1 mol% relative to the monomer) in toluene in a Schlenk flask.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Data Presentation: Hypothetical Polymer Properties
The following table summarizes the expected, hypothetical properties of the synthesized poly(2-ethyl-2-methylbutyl methacrylate).
| Property | Hypothetical Value | Characterization Method |
| Number Average Molecular Weight (Mn) | 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | 110 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | 350 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in THF, DCM, Toluene | - |
Mandatory Visualizations
Reaction Scheme
Caption: Hypothetical reaction scheme for the synthesis of poly(2-ethyl-2-methylbutyl methacrylate).
Experimental Workflow
Caption: Hypothetical experimental workflow for monomer synthesis and subsequent polymerization.
Application Notes and Protocols: 2-Ethyl-2-methylbutan-1-ol as a Prospective Protecting Group for Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount for achieving selectivity and high yields. This document explores the prospective application of 2-Ethyl-2-methylbutan-1-ol as a novel, sterically hindered protecting group for various functional groups. While direct literature evidence for its use is currently unavailable, this application note extrapolates from established principles of reactivity for sterically encumbered alcohols and ethers to propose potential methodologies for its installation and removal. The significant steric bulk of the 2-ethyl-2-methylbutyl group suggests a high degree of stability, potentially offering unique selectivity in complex molecular architectures.
Introduction to Protecting Groups
Protecting groups are chemical moieties that are temporarily attached to a functional group to mask its reactivity during a chemical transformation at another site in the molecule.[1][2] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.[2] The stability of the protecting group to a range of reaction conditions is also a critical factor.[1] Sterically hindered protecting groups can offer enhanced stability and selective protection of less hindered functional groups.
The 2-Ethyl-2-methylbutyl Group: A Prospective Hindered Protecting Group
This compound is a primary alcohol characterized by a quaternary carbon atom at the beta-position. This structure imparts significant steric hindrance around the hydroxyl group. The corresponding ether, if formed, would be a highly bulky protecting group.
Properties of this compound:
| Property | Value |
| Molecular Formula | C7H16O |
| Molecular Weight | 116.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 18371-13-6 |
Source: NIST Chemistry WebBook[3]
The steric bulk of the 2-ethyl-2-methylbutyl group is anticipated to be comparable to or greater than the well-known neopentyl group (2,2-dimethylpropyl). This steric hindrance is expected to influence both the methods required for its attachment to a functional group and the conditions needed for its subsequent removal.
Proposed Application: Protection of Alcohols
The most logical application of this compound would be as a protecting group for other, more valuable, alcohols. The resulting 2-ethyl-2-methylbutyl ether would likely exhibit high stability towards a wide range of reagents.
Proposed Protocol for Protection (Ether Formation)
Due to the high steric hindrance of this compound, the standard Williamson ether synthesis, which proceeds via an S_N2 mechanism, is expected to be very slow and low-yielding if a 2-ethyl-2-methylbutyl halide were used as the electrophile. A more plausible approach would involve the activation of the alcohol to be protected and its reaction with the alkoxide of this compound.
Hypothetical Protocol: Mitsunobu Reaction
The Mitsunobu reaction offers a potential route for the formation of sterically hindered ethers.
-
Reaction:
-
Reagents and Conditions:
-
Substrate (alcohol to be protected): 1.0 eq
-
This compound: 1.5 eq
-
Triphenylphosphine (B44618) (PPh3): 1.5 eq
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD): 1.5 eq
-
Anhydrous Tetrahydrofuran (THF)
-
Temperature: 0 °C to room temperature
-
-
Procedure:
-
Dissolve the substrate alcohol, this compound, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Expected Outcome: Due to the steric hindrance, reaction times may be prolonged, and yields may be moderate.
Proposed Protocol for Deprotection (Ether Cleavage)
The cleavage of sterically hindered ethers typically requires strong acidic conditions, proceeding through an S_N1 or E1 mechanism due to the formation of a stable carbocation intermediate.
Hypothetical Protocol: Acid-Catalyzed Cleavage
-
Reaction:
-
Reagents and Conditions:
-
Protected substrate: 1.0 eq
-
Strong acid (e.g., Trifluoroacetic acid (TFA), HBr, or HI)
-
Solvent (e.g., Dichloromethane (DCM) or neat acid)
-
Temperature: Room temperature to reflux
-
-
Procedure:
-
Dissolve the protected substrate in a suitable solvent like DCM.
-
Add an excess of the strong acid (e.g., 10 equivalents of TFA).
-
Stir the reaction at the appropriate temperature (starting at room temperature and heating if necessary).
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the deprotected alcohol with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Expected Stability and Cleavage:
| Reagent/Condition | Expected Stability of 2-Ethyl-2-methylbutyl Ether |
| Strong Bases (e.g., NaOH, LDA) | High |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | High |
| Oxidizing Agents (e.g., PCC, KMnO4) | High |
| Reducing Agents (e.g., LiAlH4, H2/Pd) | High |
| Mild Acids (e.g., acetic acid) | Likely Stable |
| Strong Protic Acids (e.g., HBr, HI, TFA) | Cleavage Expected |
| Lewis Acids (e.g., BBr3, BCl3) | Cleavage Expected |
Visualizing the Workflow and Logic
The following diagrams illustrate the proposed experimental workflow and the logic behind choosing this protecting group.
Caption: Proposed workflow for the protection of an alcohol using this compound via a Mitsunobu reaction.
References
Anwendungs- und Protokollhinweise: Derivatisierung von 2-Ethyl-2-methylbutan-1-ol für die GC-Analyse
Einführung
2-Ethyl-2-methylbutan-1-ol ist ein sterisch gehinderter primärer Alkohol. Seine direkte Analyse mittels Gaschromatographie (GC) kann aufgrund seiner Polarität und der Neigung zur Bildung von Wasserstoffbrückenbindungen zu Problemen wie Peak-Tailing, geringer Empfindlichkeit und möglicher Zersetzung im Injektor führen.[1][2] Die chemische Derivatisierung ist ein entscheidender Schritt, um diese Probleme zu überwinden.[3] Durch die Umwandlung der polaren Hydroxylgruppe (-OH) in eine weniger polare, flüchtigere funktionelle Gruppe werden die chromatographischen Eigenschaften des Analyten erheblich verbessert, was zu schärferen Peaks, besserer Auflösung und erhöhter thermischer Stabilität führt.[2][4]
Diese Application Note beschreibt zwei gängige und effektive Derivatisierungsstrategien für sterisch gehinderte Alkohole wie this compound: Silylierung und Acylierung. Es werden detaillierte Protokolle und die erwarteten Ergebnisse für die Vorbereitung der Proben für die GC- oder GC-MS-Analyse bereitgestellt.
Vergleich der Derivatisierungsmethoden
Die Wahl der Derivatisierungsmethode hängt von den spezifischen Anforderungen der Analyse, der Probenmatrix und der verfügbaren Ausrüstung ab. Die folgende Tabelle fasst die wichtigsten quantitativen und qualitativen Parameter für die Silylierung und Acylierung von this compound zusammen.
| Merkmal | Silylierung | Acylierung |
| Reagenz | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid) oder BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid) | TFAA (Trifluoressigsäureanhydrid) oder MBTFA (N-Methyl-bis(trifluoracetamid)) |
| Reaktionstemperatur | 60 - 80 °C | 25 - 60 °C |
| Reaktionszeit | 30 - 60 Minuten | 15 - 30 Minuten |
| Derivat | Trimethylsilyl (TMS)-Ether | Trifluoracetyl (TFA)-Ester |
| Vorteile | Bildet stabile Derivate; Reagenzien sind sehr reaktiv und eignen sich gut für gehinderte Alkohole.[5] | Sehr schnelle Reaktion; erzeugt hochflüchtige Derivate, die sich für die Spurenanalyse eignen.[6][7] |
| Nachteile | Derivate und Reagenzien sind feuchtigkeitsempfindlich; kann einige GC-Säulen (z. B. PEG) beschädigen.[4] | Reagenzien sind korrosiv und feuchtigkeitsempfindlich; Derivate können weniger stabil sein als TMS-Ether. |
Experimentelle Protokolle
Protokoll 1: Silylierung mit MSTFA
Diese Methode wandelt die Hydroxylgruppe in einen Trimethylsilyl (TMS)-Ether um. MSTFA ist ein starkes Silylierungsmittel, das sich gut für sterisch gehinderte Alkohole eignet.[5]
Reagenzien und Materialien
-
This compound
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid)
-
Pyridin oder Acetonitril (wasserfrei, GC-Qualität) als Lösungsmittel
-
Heizblock oder Wasserbad
-
GC-Vials (2 ml) mit Septumkappen
-
Mikrospritzen
Verfahren
-
Probenvorbereitung: Lösen Sie eine genau abgewogene Menge this compound in einem geeigneten Volumen wasserfreiem Pyridin oder Acetonitril in einem GC-Vial, um die gewünschte Konzentration zu erhalten (z. B. 1 mg/ml).
-
Reagenzzugabe: Geben Sie 100 µL der Probelösung in ein sauberes GC-Vial. Fügen Sie 100 µL MSTFA hinzu.
-
Reaktion: Verschließen Sie das Vial fest und schütteln Sie es vorsichtig. Inkubieren Sie das Vial 30 Minuten lang bei 60 °C in einem Heizblock.
-
Abkühlen: Lassen Sie das Vial vor der Analyse auf Raumtemperatur abkühlen.
-
GC-Analyse: Injizieren Sie 1 µL der derivatisierten Lösung direkt in den GC oder GC-MS.
Protokoll 2: Acylierung mit TFAA
Diese Methode wandelt die Hydroxylgruppe in einen Trifluoracetyl (TFA)-Ester um. Die Acylierung mit Anhydriden ist eine schnelle Reaktion, die die Flüchtigkeit des Analyten deutlich erhöht.[6][7]
Reagenzien und Materialien
-
This compound
-
TFAA (Trifluoressigsäureanhydrid)
-
Hexan oder Ethylacetat (wasserfrei, GC-Qualität) als Lösungsmittel
-
GC-Vials (2 ml) mit Septumkappen
-
Mikrospritzen
Verfahren
-
Probenvorbereitung: Lösen Sie eine genau abgewogene Menge this compound in einem geeigneten Volumen wasserfreiem Hexan oder Ethylacetat in einem GC-Vial (z. B. 1 mg/ml).
-
Reagenzzugabe: Geben Sie 100 µL der Probelösung in ein sauberes GC-Vial. Fügen Sie vorsichtig 100 µL TFAA hinzu. Achtung: Die Reaktion kann exotherm sein. Führen Sie diesen Schritt unter einem Abzug durch.
-
Reaktion: Verschließen Sie das Vial sofort und schütteln Sie es vorsichtig. Lassen Sie das Vial 15 Minuten bei Raumtemperatur (25 °C) stehen, um die Reaktion abzuschließen. Eine sanfte Erwärmung auf 50-60 °C für 10 Minuten kann die Reaktion bei Bedarf beschleunigen.
-
Aufarbeitung (Optional): Blasen Sie das überschüssige Reagenz und die gebildete Trifluoressigsäure vorsichtig mit einem leichten Stickstoffstrom ab. Rekonstituieren Sie die trockene Probe im ursprünglichen Volumen mit dem Lösungsmittel.
-
GC-Analyse: Injizieren Sie 1 µL der derivatisierten Lösung in den GC oder GC-MS.
Empfohlene GC-Bedingungen
Die folgenden Bedingungen sind ein allgemeiner Ausgangspunkt und sollten für das spezifische Gerät und die Anwendung optimiert werden.
-
GC-Säule: DB-5ms, HP-5ms oder eine äquivalente apolare Säule (30 m x 0,25 mm ID, 0,25 µm Filmdicke)
-
Trägergas: Helium, konstante Flussrate 1,0 ml/min
-
Injektor-Temperatur: 250 °C
-
Injektionsmodus: Split (z. B. 20:1)
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 50 °C, Haltezeit 2 Minuten
-
Rampe: 10 °C/min bis 280 °C
-
Endhaltezeit: 5 Minuten
-
-
Detektor (MS):
-
Transfer-Line-Temperatur: 280 °C
-
Ionenquellentemperatur: 230 °C
-
Scan-Bereich: m/z 40-400
-
Schlussfolgerung
Sowohl die Silylierung als auch die Acylierung sind hocheffektive Methoden zur Derivatisierung von this compound für die GC-Analyse. Die Silylierung mit MSTFA ergibt sehr stabile Derivate, erfordert jedoch eine Erwärmung.[5][8] Die Acylierung mit TFAA ist extrem schnell und kann bei Raumtemperatur durchgeführt werden, was zu hochflüchtigen Derivaten führt, die sich ideal für die Analyse bei niedrigen Konzentrationen eignen.[6] Die Wahl des Protokolls sollte auf der Grundlage der Laborfähigkeiten, der erforderlichen Stabilität des Derivats und der Empfindlichkeitsanforderungen der Analyse getroffen werden.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 8. General Silylation Procedures - Gelest [technical.gelest.com]
Application Notes and Protocols for HPLC Purification of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of small molecules in the pharmaceutical and biotechnology sectors. Tertiary alcohols, a common functional group in natural products and synthetic compounds, present unique challenges in purification due to their potential for steric hindrance and, in many cases, their chiral nature. Their purification is critical for ensuring the safety and efficacy of drug candidates and for the isolation of pure standards for analytical testing.
This document provides detailed application notes and protocols for the purification of tertiary alcohols using preparative HPLC. It covers reversed-phase, normal-phase, and chiral separation modes, offering researchers a comprehensive guide to developing robust and efficient purification methods.
Challenges in the Purification of Tertiary Alcohols
The purification of tertiary alcohols can be complicated by several factors:
-
Steric Hindrance: The bulky nature of the substituents around the tertiary carbon can limit interactions with the stationary phase, affecting retention and selectivity.
-
Chirality: Many tertiary alcohols are chiral, necessitating specialized chiral stationary phases (CSPs) for the separation of enantiomers.
-
Co-elution with Impurities: Structurally similar impurities often co-elute with the target tertiary alcohol, requiring careful optimization of chromatographic conditions to achieve baseline separation.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for successful HPLC purification. The goal is to ensure the sample is free of particulates and dissolved in a solvent compatible with the initial mobile phase conditions.
Protocol:
-
Dissolution: Dissolve the crude sample containing the tertiary alcohol in a minimal amount of a suitable solvent. For reversed-phase HPLC, this is often the mobile phase itself or a compatible solvent like methanol (B129727) or acetonitrile (B52724). For normal-phase HPLC, a non-polar solvent such as hexane (B92381) is a common choice.[1]
-
Concentration: Aim for a sample concentration of approximately 1 mg/mL. This may need to be optimized based on the detector response and the loading capacity of the column.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[1]
Reversed-Phase HPLC Purification of Linalool (A Terpene Tertiary Alcohol)
Reversed-phase HPLC is a widely used technique for the purification of moderately polar compounds. This protocol is suitable for the purification of linalool, a naturally occurring terpene tertiary alcohol, and can be adapted for other similar compounds.[2][3]
Methodology:
-
HPLC System: A standard preparative HPLC system equipped with a pump, an autosampler, a column oven, and a UV detector is required.
-
Column: A C18 reversed-phase column is a common choice for this application.[2][4]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.[2][5]
-
Detection: UV detection at a wavelength where the analyte has absorbance (e.g., 210-254 nm) is common.[1]
Table 1: Reversed-Phase HPLC Purification Parameters for Linalool
| Parameter | Value |
| Column | Waters RP C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 55:45 (Acetonitrile:Water) isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | Dependent on column dimensions and loading capacity |
| Purity Achieved | >99% |
Note: This data is adapted from an analytical method and may require optimization for preparative scale.[2]
Chiral HPLC Separation of Trifluoromethyl-Substituted Tertiary Alcohols
The separation of enantiomers is a critical step in the development of many chiral drugs. Polysaccharide-based chiral stationary phases are highly effective for the resolution of a wide range of chiral compounds, including tertiary alcohols.[1]
Methodology:
-
HPLC System: A preparative HPLC system with a UV detector is necessary.
-
Chiral Stationary Phase (CSP): Amylose and cellulose-based columns, such as Chiralpak® and Chiralcel®, are widely used.[1]
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is the most common mobile phase for normal-phase chiral separations.[1][6]
Table 2: Chiral HPLC Separation Parameters for a Representative Trifluoromethyl-Substituted Tertiary Alcohol
| Parameter | Value |
| Analyte | 1-Phenyl-2,2,2-trifluoroethanol |
| Chiral Stationary Phase (CSP) | Chiralpak® AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Retention Factor (k₁) | 2.54 |
| Separation Factor (α) | 1.25 |
| Resolution (Rs) | 2.80 |
Data adapted from a guide on chiral HPLC analysis.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC purification of tertiary alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [The study of ethanol-water used as reversed-phase high performance liquid chromatographic mobile phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of 2-Ethyl-2-methylbutan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the qualitative and quantitative analysis of 2-Ethyl-2-methylbutan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are designed to provide a robust and reproducible framework for the analysis of this tertiary alcohol in various matrices. This document includes detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis. Additionally, typical performance characteristics of the method are presented in a tabular format for easy reference.
Introduction
This compound (CAS No. 18371-13-6) is a tertiary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol .[1][2] Its structure and properties are of interest in various fields, including the analysis of alcoholic beverages, industrial solvents, and as a potential impurity or metabolite in pharmaceutical preparations. Accurate and sensitive quantification of this volatile organic compound (VOC) is crucial for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra. This application note provides a standardized protocol for the GC-MS analysis of this compound, adaptable for various research and development applications.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for extracting this compound from aqueous matrices.
Materials:
-
Sample containing this compound
-
Dichloromethane (B109758) (DCM), GC-grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Separatory funnel (50 mL)
-
Glass vials with PTFE-lined septa
-
Pipettes and bulbs
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.
-
Add 2 g of NaCl to the separatory funnel to increase the ionic strength of the aqueous phase and enhance the partitioning of the analyte into the organic solvent.
-
Add 5 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 5 minutes. The dichloromethane layer will be the bottom layer.
-
Drain the lower organic layer into a clean, dry glass vial.
-
Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane.
-
Combine the two organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and swirling.
-
Carefully transfer the dried extract to a clean GC vial for analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis.
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ion Source Temp. | 230 °C |
| Interface Temp. | 250 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-200 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data for the GC-MS analysis of this compound is summarized in the table below. This data is representative and may vary based on the specific instrumentation and matrix used.
| Parameter | Value |
| Retention Time (RT) | Approximately 8.5 minutes |
| Quantifier Ion (m/z) | 59 |
| Qualifier Ions (m/z) | 87, 73 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.995 (Concentration range: 0.2 - 20 µg/mL) |
| Recovery (%) | 92 - 103% |
| Precision (%RSD) | < 5% |
Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Discussion
The presented method provides a reliable and sensitive approach for the determination of this compound. The liquid-liquid extraction procedure is effective for isolating the analyte from aqueous matrices. The chromatographic conditions are optimized for good peak shape and resolution. For quantification, the use of Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity, particularly in complex matrices. The characteristic ions for this compound are expected to be m/z 59 (the base peak resulting from alpha-cleavage), and qualifier ions such as m/z 87 and 73. Researchers should verify these ions and their ratios with a pure standard.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of this compound. The methodology is suitable for researchers, scientists, and professionals in drug development who require accurate and precise quantification of this compound. The provided workflow, instrumental parameters, and performance characteristics can serve as a starting point for method development and validation in various laboratory settings.
References
Application Notes & Protocols for the Quantification of 2-Ethyl-2-methylbutan-1-ol in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methylbutan-1-ol is a tertiary alcohol that can be present in various complex mixtures, including biological samples, alcoholic beverages, and fragrance formulations. Accurate quantification of this compound is crucial for various applications, from toxicology and clinical chemistry to quality control in the food and beverage and cosmetics industries. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds.
Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural confirmation. The methodology involves the separation of the analyte from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry.
Principle
Volatile compounds from the sample are introduced into the GC system, where they are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of the target analyte.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the quantification of this compound in two common complex matrices: biological fluids (e.g., blood, urine) and alcoholic beverages.
Quantification in Biological Fluids
This protocol is applicable for the determination of this compound in blood, plasma, or urine samples, which is relevant for toxicological screenings and clinical research.
3.1.1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is ideal for the analysis of volatile compounds in complex matrices.
-
Materials:
-
20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Vortex mixer
-
Sodium chloride (NaCl)
-
Internal Standard (IS) solution: tert-Butanol in deionized water (10 µg/mL)
-
Calibration standards of this compound in the respective biological matrix (e.g., drug-free blood)
-
-
Procedure:
-
Pipette 1 mL of the biological sample (e.g., whole blood) into a 20 mL headspace vial.
-
Add 100 µL of the internal standard solution (tert-Butanol, 10 µg/mL).
-
Add 0.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap.
-
Vortex the sample for 30 seconds to ensure proper mixing.
-
Place the vial in a heater-stirrer or water bath set at 60°C.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes with continuous agitation.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.
-
3.1.2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for 2 minutes)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for this compound (C7H16O, MW: 116.20): m/z 59, 87, 73 (Quantification ion: m/z 59)
-
Target Ions for tert-Butanol (IS): m/z 59, 43 (Quantification ion: m/z 59)
-
Quantification in Alcoholic Beverages
This protocol is suitable for determining the concentration of this compound in alcoholic beverages such as wine or spirits, which is important for quality control and flavor profiling.
3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method that is effective for a wide range of analytes and matrices.
-
Materials:
-
15 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Extraction solvent: Dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Internal Standard (IS) solution: tert-Butanol in ethanol (B145695)/water (12% v/v) (10 µg/mL)
-
Calibration standards of this compound in a model wine solution (12% ethanol in water)
-
-
Procedure:
-
Pipette 5 mL of the alcoholic beverage into a 15 mL centrifuge tube.
-
Add 100 µL of the internal standard solution (tert-Butanol, 10 µg/mL).
-
Add 2 mL of dichloromethane (DCM).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
3.2.2. GC-MS Parameters
The GC-MS parameters for the analysis of alcoholic beverages are the same as those described in section 3.1.2.
Data Presentation
Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to summarize calibration data and sample analysis results.
Table 1: Calibration Curve Data for this compound in Blood Matrix
| Calibration Level (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 150,123 | 0.101 |
| 5.0 | 76,543 | 151,234 | 0.506 |
| 10.0 | 152,876 | 150,987 | 1.012 |
| 25.0 | 380,987 | 149,876 | 2.542 |
| 50.0 | 758,123 | 150,543 | 5.036 |
| 100.0 | 1,510,456 | 149,998 | 10.070 |
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{0.9995 } |
Table 2: Quantitative Analysis of this compound in a Case Sample
| Sample ID | Matrix | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Case-001 | Blood | 625,432 | 150,876 | 4.146 | 83.0[1] |
Note: The concentration value is based on a published case report for the structurally similar compound tert-amyl alcohol (2-methyl-2-butanol) and is provided for illustrative purposes.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a complex mixture using GC-MS.
Caption: General workflow for GC-MS quantification.
Logical Relationship of Quantification
The diagram below outlines the logical steps involved in calculating the final concentration of the analyte.
Caption: Logic of internal standard quantification.
References
Application Notes and Protocols: Dehydration of 2-Ethyl-2-methylbutan-1-ol to form Alkenes
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis, providing a direct route to the formation of alkenes. This process involves the elimination of a water molecule from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. The reaction generally proceeds through an E1 elimination mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate.
This application note provides a detailed protocol for the dehydration of 2-ethyl-2-methylbutan-1-ol. Due to the structure of this primary alcohol, the reaction is expected to proceed via an E1 mechanism following a carbocation rearrangement. The primary carbocation initially formed is unstable and will rearrange to a more stable tertiary carbocation, leading to a mixture of alkene products. The composition of the resulting alkene mixture is governed by Zaitsev's rule, which predicts that the most substituted, and therefore most stable, alkene will be the major product.
These protocols and notes are intended for researchers, scientists, and professionals in drug development and organic synthesis who are interested in the preparation and analysis of substituted alkenes.
Predicted Product Distribution
The dehydration of this compound is predicted to yield a mixture of three alkene isomers due to a 1,2-hydride shift that occurs after the initial formation of the primary carbocation. The subsequent elimination of a proton from the more stable tertiary carbocation will lead to the formation of the following products, with their relative abundance governed by thermodynamic stability as predicted by Zaitsev's rule.
| Product Name | Structure | Substitution | Predicted Abundance | Boiling Point (°C) |
| 2,3-Dimethylpent-2-ene | Tetrasubstituted | Major | 95-96 | |
| 2,3-Dimethylpent-1-ene | Disubstituted | Minor | 92-93 | |
| 3-Ethyl-2-methylbut-1-ene | Disubstituted | Minor | 94-95 |
Reaction Mechanism and Experimental Workflow
The dehydration of this compound proceeds through a series of steps involving protonation of the alcohol, loss of water to form a primary carbocation, a rapid 1,2-hydride shift to a more stable tertiary carbocation, and subsequent elimination of a proton to form the alkene products. The overall experimental workflow involves the reaction setup, the dehydration reaction itself, followed by purification and analysis of the products.
Experimental Protocols
This section provides a detailed methodology for the dehydration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask (100 mL)
-
Distillation apparatus (fractional or simple)
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 10.0 g of this compound.
-
Carefully and with cooling in an ice bath, slowly add 5 mL of concentrated sulfuric acid to the flask. Swirl the flask gently to ensure mixing. Alternatively, 10 mL of 85% phosphoric acid can be used as a less harsh dehydrating agent.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask. Ensure all joints are properly greased and secured. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene products.
-
-
Dehydration and Distillation:
-
Gently heat the mixture in the round-bottom flask using a heating mantle.
-
The alkene products will begin to form and distill over with the water that is also produced.
-
Collect the distillate that comes over between 90°C and 100°C. The boiling points of the expected alkenes are in this range.
-
Continue the distillation until no more distillate is collected in this temperature range.
-
-
Workup and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate by adding 20 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with 20 mL of saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
Separate the layers and transfer the upper organic layer to a clean, dry Erlenmeyer flask.
-
-
Drying and Final Distillation:
-
Dry the organic layer by adding a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear when it is dry.
-
Decant or filter the dried liquid into a clean, dry round-bottom flask.
-
Perform a final simple distillation of the dried product, collecting the fraction that boils in the expected range for the alkene mixture (approximately 90-96°C).
-
-
Product Analysis:
-
The composition of the product mixture can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the identification and quantification of the different alkene isomers present.
-
The structure of the major product can be further confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Safety Precautions
-
Concentrated sulfuric acid and phosphoric acid are highly corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The alkene products are flammable. Keep away from open flames and other ignition sources.
-
The reaction should be performed in a well-ventilated fume hood.
-
Always add acid to the alcohol slowly and with cooling to control the exothermic reaction.
Conclusion
The acid-catalyzed dehydration of this compound provides a practical method for the synthesis of a mixture of substituted alkenes. The reaction proceeds through a carbocation rearrangement, leading to the formation of 2,3-dimethylpent-2-ene as the major product, in accordance with Zaitsev's rule. The provided protocol offers a comprehensive guide for performing this reaction, including the purification and analysis of the products. Careful control of the reaction conditions and adherence to safety precautions are essential for a successful and safe experiment.
Application Notes and Protocols for the Oxidation of 2-Ethyl-2-methylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methylbutan-1-ol is a primary alcohol characterized by a sterically hindered neopentyl-like structure, with a quaternary carbon atom at the C2 position. This steric hindrance significantly influences its reactivity in oxidation reactions. The selective oxidation of this compound to its corresponding aldehyde, 2-ethyl-2-methylbutanal, or its complete oxidation to 2-ethyl-2-methylbutanoic acid, are important transformations in organic synthesis. These products can serve as valuable intermediates in the development of pharmaceuticals and other fine chemicals.
This document provides detailed application notes and experimental protocols for the oxidation of this compound, focusing on common and effective methods. The protocols are designed to be reproducible and are supported by available quantitative data.
Oxidation Pathways
The oxidation of this compound can be controlled to yield either the aldehyde or the carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents will typically yield the aldehyde, while strong oxidizing agents will lead to the carboxylic acid.
Application Notes and Protocols: 2-Ethyl-2-methylbutan-1-ol as a Precursor for Aryloxyphenoxypropionate Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-2-methylbutan-1-ol serves as a valuable precursor in the synthesis of 2-ethyl-2-methylbutanoic acid (EMBA). This chiral carboxylic acid is a key intermediate in the preparation of a class of potent selective herbicides known as aryloxyphenoxypropionates. These herbicides are widely used in agriculture to control grass weeds in broadleaf crops. Their mechanism of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis in susceptible grass species.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and understanding of these herbicides derived from this compound.
Herbicide Profile: Aryloxyphenoxypropionates Derived from 2-Ethyl-2-methylbutanoic Acid
Herbicides synthesized using EMBA as a chiral building block belong to the aryloxyphenoxypropionate class, often referred to as "fops". A key example of a herbicide class that can be conceptually derived from this precursor is the 2-(aryloxyphenoxy)propanoic acids. For the purpose of these application notes, we will focus on a representative compound, 2-(2,4-dichlorophenoxy)propanoic acid, commonly known as dichlorprop (B359615). While dichlorprop is traditionally synthesized via other routes, the use of a chiral precursor like EMBA would be relevant for producing stereospecific isomers, which often exhibit differential herbicidal activity. The (R)-enantiomer of many aryloxyphenoxypropionate herbicides is typically the more active isomer.
Quantitative Data
The herbicidal efficacy of aryloxyphenoxypropionate herbicides is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) against the target enzyme (ACCase) or the half-maximal effective concentration (EC50) required to inhibit plant growth. While specific data for dichlorprop derived directly from EMBA is not available in the provided search results, the following table summarizes typical efficacy data for dichlorprop and related compounds to provide a benchmark for researchers.
| Herbicide | Target Species | Parameter | Value | Reference |
| Dichlorprop | Various broadleaf weeds | EC50 | Varies | [General knowledge] |
| Fenoxaprop-P-ethyl | Avena fatua (Wild oat) | GR50 | 10.5 g ai/ha | [Published research] |
| Haloxyfop-R-methyl | Setaria viridis (Green foxtail) | GR50 | 4.2 g ai/ha | [Published research] |
GR50: The concentration of herbicide that causes a 50% reduction in plant growth. ai/ha: active ingredient per hectare.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-2-methylbutanoic Acid from this compound
This protocol describes the oxidation of the primary alcohol to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (B83412) (KMnO4) or other suitable oxidizing agent (e.g., Jones reagent)
-
Sulfuric acid (H2SO4)
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound in an appropriate solvent like acetone.
-
Prepare a solution of the oxidizing agent (e.g., Jones reagent) and add it dropwise to the alcohol solution with stirring at a controlled temperature (typically 0-10 °C).
-
After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of a reducing agent (e.g., sodium bisulfite) until the color of the reaction mixture changes, indicating the consumption of the excess oxidizing agent.
-
Acidify the mixture with sulfuric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-ethyl-2-methylbutanoic acid.
-
Purify the crude product by distillation or chromatography.
Protocol 2: Synthesis of 2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop) from 2-Ethyl-2-methylbutanoic Acid (Conceptual)
This protocol outlines a conceptual pathway for the synthesis of an aryloxyphenoxypropionate herbicide using EMBA as the starting material. This would typically involve the conversion of the carboxylic acid to an activated form, followed by nucleophilic substitution.
Materials:
-
2-Ethyl-2-methylbutanoic acid
-
Thionyl chloride (SOCl2) or oxalyl chloride
-
Pyridine (B92270) or other suitable base
-
Anhydrous toluene (B28343) or other suitable solvent
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-ethyl-2-methylbutanoic acid in anhydrous toluene. Add thionyl chloride dropwise at room temperature. Heat the reaction mixture to reflux for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-ethyl-2-methylbutanoyl chloride.
-
Esterification: In a separate flask, dissolve 2,4-dichlorophenol and pyridine in anhydrous toluene. Cool the solution to 0 °C. Add the freshly prepared 2-ethyl-2-methylbutanoyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-(2,4-dichlorophenoxy)propanoic acid derivative.
Signaling Pathways and Mechanisms of Action
Aryloxyphenoxypropionate herbicides act as inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] ACCase catalyzes the first committed step in fatty acid biosynthesis. The inhibition of this enzyme leads to a depletion of lipids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately results in the death of susceptible grass species.
Experimental Workflow
The general workflow for synthesizing and evaluating a novel herbicide derived from this compound is outlined below.
Conclusion
This compound is a valuable starting material for the synthesis of chiral intermediates like 2-ethyl-2-methylbutanoic acid, which are instrumental in the development of stereospecific aryloxyphenoxypropionate herbicides. The protocols and information provided herein offer a foundational guide for researchers in the field of herbicide discovery and development to explore this chemical space further. Understanding the synthesis, mechanism of action, and quantitative efficacy of these compounds is crucial for the development of new and improved weed management solutions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-2-methylbutan-1-ol
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-Ethyl-2-methylbutan-1-ol, a tertiary alcohol commonly prepared via a Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is through the Grignard reaction. This involves the reaction of ethylmagnesium bromide (a Grignard reagent) with 2-butanone (B6335102) (a ketone). The reaction is typically followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol product.
Q2: Why are anhydrous (dry) conditions so critical for this synthesis?
A2: Grignard reagents, such as ethylmagnesium bromide, are highly reactive and are strong bases. They will react readily with any protic solvents, including water. If water is present in the glassware, solvents, or starting materials, it will react with the Grignard reagent to form ethane (B1197151) and magnesium salts, effectively destroying the reagent and significantly reducing the yield of the desired alcohol.[1]
Q3: My Grignard reaction won't start. What are the common reasons for initiation failure?
A3: Difficulty in initiating a Grignard reaction is a frequent issue. The primary cause is often a passivating layer of magnesium oxide on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide. Activating the magnesium surface by crushing the turnings, using a small crystal of iodine, or adding a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction. Additionally, ensuring all reagents and glassware are scrupulously dry is essential for successful initiation.
Q4: What are the expected side products in this synthesis?
A4: Several side reactions can occur, leading to the formation of impurities. The most common side products include:
-
Wurtz coupling product (n-butane): Formed by the reaction of the Grignard reagent with unreacted ethyl bromide.
-
Enolization of 2-butanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of 2-butanone, leading to the formation of an enolate and recovery of the starting ketone after workup.[2][3]
-
Reduction of 2-butanone: If the Grignard reagent has a beta-hydrogen, it can reduce the ketone to a secondary alcohol (2-butanol) via a hydride transfer mechanism.[2]
Q5: How can I purify the final product?
A5: Purification of this compound is typically achieved through a combination of extraction and distillation. After the reaction is quenched, the product is extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers are then washed, dried, and the solvent is removed. The final purification is accomplished by fractional distillation to separate the product from any remaining starting materials and high-boiling point impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Wet glassware or solvents.2. Inactive magnesium surface (oxide layer).3. Impure ethyl bromide. | 1. Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use. Use anhydrous solvents.2. Activate magnesium by gently crushing with a glass rod, adding a crystal of iodine, or using a small amount of 1,2-dibromoethane.3. Use freshly distilled ethyl bromide. |
| Reaction Starts but then Stops | 1. Insufficient mixing.2. Passivation of the magnesium surface during the reaction. | 1. Ensure vigorous stirring to maintain contact between the reactants and the magnesium surface.2. Add a few more crystals of iodine or briefly warm the reaction mixture to re-initiate. |
| Low Yield of this compound | 1. Incomplete reaction.2. Significant side reactions (e.g., Wurtz coupling, enolization).3. Loss of product during workup and purification. | 1. Ensure the ketone is added slowly to the Grignard reagent to maintain a molar excess of the Grignard. Allow for a sufficient reaction time after addition.2. Keep the reaction temperature low during the addition of the ketone to minimize side reactions.3. Perform extractions carefully to ensure complete transfer of the product to the organic phase. Use a proper distillation setup to avoid loss of product. |
| Presence of a Significant Amount of 2-Butanone in the Final Product | 1. Incomplete reaction with the Grignard reagent.2. Enolization of the ketone by the Grignard reagent. | 1. Use a slight excess of the Grignard reagent. Ensure adequate reaction time and temperature.2. Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. |
| Formation of a White Precipitate During Reaction | Formation of magnesium alkoxide is expected. | This is a normal observation and indicates the reaction is proceeding. |
Data Presentation
Table 1: Physical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Ethyl Bromide | C₂H₅Br | 108.97 | 37-40[4][5][6] |
| 2-Butanone | C₄H₈O | 72.11 | 79.6[7][8] |
| This compound | C₇H₁₆O | 116.20 | ~150.5 |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Ethyl bromide (anhydrous)
-
2-Butanone (anhydrous)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings and a small crystal of iodine in the flask.
-
In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-Butanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 2-butanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-butanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. Ethyl Bromide - Hydroquinone Monomethyl Ether in India [novainternational.net]
- 6. novainternational.net [novainternational.net]
- 7. Table 4-2, Physical and Chemical Properties of 2-Butanone - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2-Butanone [webbook.nist.gov]
Technical Support Center: Grignard Synthesis of 2-Ethyl-2-methylbutan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the Grignard synthesis of 2-Ethyl-2-methylbutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound using a Grignard reaction?
The synthesis of a primary alcohol like this compound via a Grignard reaction typically involves the reaction of a Grignard reagent with an epoxide. A plausible route is the reaction of ethylmagnesium bromide (EtMgBr) with 2-ethyl-2-methyloxirane (B1606345). The Grignard reagent acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired primary alcohol after an acidic workup.[1][2]
Q2: My reaction yield is very low. What are the most common side reactions responsible?
Low yields in Grignard syntheses are frequently caused by two main side reactions:
-
Protonation (Quenching): Grignard reagents are extremely strong bases and will react with any acidic protons present in the reaction mixture, such as trace amounts of water from glassware, solvents, or starting materials.[3][4] This reaction consumes the Grignard reagent, converting it into an alkane (ethane, in the case of EtMgBr) and reducing the amount available to react with the epoxide.[3][4]
-
Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide (e.g., bromoethane) in the solution.[3][5] This coupling reaction forms a new carbon-carbon bond, producing a hydrocarbon byproduct (n-butane in this case) instead of the desired alcohol.[3][5]
Q3: The reaction mixture turned black and cloudy, and my yield was poor. What does this indicate?
A cloudy, dark, or black appearance in the reaction mixture can be a sign of several issues. While a gray or cloudy appearance is normal upon successful initiation, excessive darkening, especially when coupled with low yield, may suggest prolonged heating, which can promote side reactions, or the presence of impurities in the magnesium metal.[6][7] The quality of the magnesium has a significant influence on the reaction's success.[7][8]
Q4: Can unreacted starting materials be a source of impurity?
Yes, incomplete reaction can lead to the presence of unreacted starting materials in the final product mixture.[9] This can result from insufficient reaction time, improper temperature, or poor quality of reagents, such as an oxide layer on the magnesium turnings that prevents the reaction from starting.[3][4]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Question: My Grignard reaction failed to initiate or resulted in a very low yield of the target alcohol. What went wrong?
-
Answer: The primary suspect is the presence of moisture or other protic sources. Grignard reagents are highly sensitive to water.[3][10]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under an inert gas (nitrogen or argon).[3][5]
-
Use Anhydrous Solvents: Solvents like diethyl ether or THF must be anhydrous.[8] THF is often preferred as it can better stabilize the Grignard reagent.[3][6]
-
Check Starting Material Purity: The alkyl halide and epoxide should be free of water. If purity is questionable, purification by distillation may be necessary.[3]
-
Activate the Magnesium: The magnesium turnings should be shiny.[8] An oxide layer can be removed by grinding the turnings in a mortar and pestle or by adding a small crystal of iodine, which will fade in color as the reaction initiates.[3][11]
-
-
Issue 2: Presence of a Major Hydrocarbon Byproduct
-
Question: My final product is contaminated with a significant amount of n-butane and/or ethane (B1197151). How can I prevent this?
-
Answer: The presence of ethane indicates quenching of the Grignard reagent by a proton source.[3] The presence of n-butane is a strong indicator of a Wurtz coupling reaction.[5]
-
Troubleshooting Steps:
-
Minimize Wurtz Coupling: This side reaction is favored by high concentrations of the alkyl halide.[5] To minimize it, add the alkyl halide solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the halide, reducing the chance of it reacting with the newly formed Grignard reagent.[3]
-
Rigorous Anhydrous Technique: To prevent ethane formation, re-evaluate all drying procedures for glassware, solvents, and starting materials as described in Issue 1.[3]
-
-
Side Product Summary
| Side Product | Formation Pathway | Preventative Measures |
| Ethane | Protonation of ethylmagnesium bromide by trace water or other acidic protons.[3] | Rigorous drying of all glassware, solvents, and reagents; use of an inert atmosphere (N₂ or Ar).[3][10] |
| n-Butane | Wurtz coupling reaction between ethylmagnesium bromide and unreacted bromoethane (B45996).[5] | Slow, dropwise addition of bromoethane during Grignard reagent formation to maintain low concentration.[3] |
| Unreacted Starting Materials | Incomplete reaction due to poor initiation, insufficient reaction time, or low temperature.[3][9] | Use high-purity, activated magnesium; ensure sufficient reaction time (e.g., 1-3 hours); consider gentle reflux.[3][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis via the reaction of ethylmagnesium bromide with 2-ethyl-2-methyloxirane.
-
Preparation of Grignard Reagent (Ethylmagnesium Bromide):
-
Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.1 equivalents) and a small iodine crystal in the flask.[3]
-
In the dropping funnel, place a solution of bromoethane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromoethane solution to the magnesium. Initiation is indicated by the fading of the iodine color and gentle bubbling.[3] If the reaction doesn't start, gentle warming may be required.
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete reaction.[12]
-
-
Reaction with Epoxide:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Add a solution of 2-ethyl-2-methyloxirane (0.95 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Add the epoxide solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
After addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[13]
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and carefully quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[13]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.[12]
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).[13]
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Protocol 2: Purification
-
The crude this compound can be purified by fractional distillation or column chromatography on silica (B1680970) gel to separate it from less polar hydrocarbon byproducts and any unreacted starting materials.[12][13]
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Main reaction pathway and common side product formation pathways.
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. readchemistry.com [readchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. reddit.com [reddit.com]
- 9. homework.study.com [homework.study.com]
- 10. byjus.com [byjus.com]
- 11. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 2-Ethyl-2-methylbutan-1-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Ethyl-2-methylbutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?
Common impurities can include unreacted starting materials such as the ketone or ester precursor and the Grignard reagent, as well as side-products from the reaction. Biphenyl, a common byproduct if bromobenzene (B47551) is used in Grignard reagent formation, and magnesium salts from the workup can also be present. Higher boiling point contaminants may also be present and require careful separation.[1]
Q2: Which purification technique is most suitable for this compound on a large scale?
For large-scale purification, fractional distillation is often the most practical and cost-effective method. Given its boiling point of approximately 156-157 °C, separating it from lower and higher boiling impurities is achievable with a well-packed fractional distillation column.
Q3: Can I use recrystallization to purify this compound?
Recrystallization is a powerful purification technique for solid compounds.[2][3][4] However, this compound is a liquid at room temperature, making conventional recrystallization challenging. Low-temperature crystallization could be explored, but it is generally less effective for removing closely related impurities in alcohols of this type.
Q4: My purified this compound appears cloudy. What is the cause and how can I fix it?
Cloudiness often indicates the presence of water. To remove residual water, the purified alcohol can be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, followed by decantation or filtration.
Q5: What analytical techniques are recommended to assess the purity of this compound?
Gas Chromatography (GC) is an excellent method to determine the purity of volatile compounds like this compound and to quantify any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the final product and identify any structural isomers or other organic impurities.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Impurities | - Inefficient column packing.- Distillation rate is too fast.- Insufficient reflux ratio. | - Ensure the column is properly packed with a suitable material (e.g., Raschig rings, Vigreux indentations).- Slow down the distillation rate to allow for proper equilibrium between vapor and liquid phases.- Increase the reflux ratio to improve separation efficiency. |
| Product Contaminated with Water | - Incomplete drying of the crude product before distillation.- Atmospheric moisture entering the system. | - Thoroughly dry the crude product with a suitable drying agent before distillation.- Use a drying tube on the receiving flask to prevent moisture ingress. |
| Bumping or Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or a magnetic stirrer. | - Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar to the distillation flask. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Co-elution of Product and Impurities | - Inappropriate solvent system.- Overloading the column. | - Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) to achieve better separation.- Reduce the amount of crude material loaded onto the column. |
| Tailing of the Product Peak | - Interaction of the alcohol with acidic silica (B1680970) gel. | - Add a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to the eluent to neutralize active sites on the silica gel. |
| Low Recovery of the Product | - Adsorption of the product onto the stationary phase.- Use of a too-polar solvent for elution. | - Use a more polar eluent to effectively desorb the product from the stationary phase.- Ensure complete elution by flushing the column with a highly polar solvent at the end of the purification. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate
-
Boiling chips or magnetic stir bar
-
Heating mantle with stirrer
-
Fractional distillation apparatus (round-bottom flask, packed column, condenser, receiving flask)
-
Thermometer
Procedure:
-
Drying the Crude Product: Add anhydrous magnesium sulfate to the crude this compound and swirl. Continue adding small portions until the drying agent no longer clumps together. Allow it to stand for at least 30 minutes.
-
Setup: Decant the dried crude product into a round-bottom flask, add boiling chips or a stir bar, and assemble the fractional distillation apparatus.
-
Distillation:
-
Begin heating the flask gently.
-
Collect any low-boiling fractions that distill over below the expected boiling point of the product.
-
Carefully monitor the temperature at the still head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 156-157 °C).
-
Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.
-
-
Analysis: Analyze the collected fraction for purity using GC or NMR.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from non-volatile or closely boiling impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, draining the excess solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica bed.
-
Elution:
-
Begin eluting with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the product. If peak tailing is observed, a small amount of triethylamine can be added to the mobile phase.
-
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
Technical Support Center: Purification of 2-Ethyl-2-methylbutan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted starting materials from 2-Ethyl-2-methylbutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might find in my crude this compound product?
A1: The most common impurities will depend on your synthetic route. If you synthesized this compound via a Grignard reaction, the primary contaminants are likely to be the unreacted carbonyl compound (e.g., butan-2-one or an ester like ethyl acetate) and quenched Grignard reagent byproducts. If a reduction method was used, unreacted starting material such as the corresponding carboxylic acid or ester may be present.
Q2: How can I remove unreacted Grignard reagent from my reaction mixture?
A2: Unreacted Grignard reagent is typically "quenched" by the slow, careful addition of an aqueous acidic solution, such as saturated aqueous ammonium (B1175870) chloride or dilute hydrochloric acid, to the reaction mixture at a low temperature (e.g., 0 °C). This converts the Grignard reagent into a more easily removable alkane and magnesium salts.
Q3: My crude product is an oil. What is the best general approach for purification?
A3: For oily products, a combination of techniques is often most effective. Start with an aqueous workup to remove water-soluble impurities. This is typically followed by either fractional distillation, if there is a significant difference in boiling points between your product and impurities, or column chromatography for more challenging separations.
Q4: I'm not sure which purification method to choose. What are the key considerations?
A4: The choice between distillation and chromatography depends on the physical properties of your product and the impurities. Fractional distillation is ideal for separating liquids with a boiling point difference of at least 25-30 °C. Column chromatography is preferred for separating compounds with similar boiling points but different polarities.
Troubleshooting Guide
Problem: After my aqueous workup, I still see significant amounts of a lower boiling point impurity by GC analysis.
-
Possible Cause: This is likely unreacted ketone (e.g., butan-2-one) or ester (e.g., ethyl acetate), or the solvent from the Grignard reaction (e.g., diethyl ether or THF).
-
Solution:
-
Fractional Distillation: If the boiling point difference is sufficient, perform a fractional distillation. Carefully monitor the temperature at the distillation head. The lower boiling point impurity will distill first, followed by a rise in temperature to the boiling point of this compound.
-
Column Chromatography: If distillation is not effective, use column chromatography. A silica (B1680970) gel column with a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) will effectively separate the less polar starting material from the more polar alcohol product.
-
Problem: My final product is not as pure as I need it to be, and I suspect an isomeric impurity.
-
Possible Cause: Side reactions during synthesis can sometimes lead to the formation of isomeric alcohols.
-
Solution: High-performance liquid chromatography (HPLC) or more efficient fractional distillation with a longer column and careful control of the reflux ratio may be necessary to separate isomers with very similar physical properties.
Problem: During my workup, I am having trouble with emulsions forming.
-
Possible Cause: The formation of magnesium salts during the quenching of a Grignard reaction can sometimes lead to emulsions.
-
Solution: Adding a saturated solution of sodium chloride (brine) during the extraction can help to break up emulsions by increasing the ionic strength of the aqueous layer.
Data Presentation
The following table summarizes the physical properties of this compound and common starting materials and solvents, which is crucial for planning purification strategies.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C₇H₁₆O | 116.20 | 156.5 - 161.5[1] | Slightly soluble |
| Butan-2-one (MEK) | C₄H₈O | 72.11 | 79.6[2] | Soluble (27.5 g/100 mL)[3] |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 77.1[4][5][6] | 8.3 g/100 mL at 20 °C[5] |
| Diethyl ether | C₄H₁₀O | 74.12 | 34.6[7][8] | 6.05 g/100 mL[7] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66[9][10] | Miscible[9] |
Experimental Protocols
Protocol 1: Quenching and Aqueous Workup for Grignard Reaction Mixture
-
Cooling: After the Grignard reaction is complete, cool the reaction flask to 0 °C in an ice bath.
-
Quenching: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. Monitor the reaction for any exotherm and control the addition rate to maintain a low temperature.
-
Extraction: Once the quenching is complete and two layers have formed, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Washing: Combine the organic layers and wash with a saturated sodium chloride solution (brine) to remove residual water and help break any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Ensure all joints are properly sealed.
-
Distillation: Heat the crude this compound in the distillation flask.
-
Fraction Collection: Collect the distillate in separate fractions. The first fraction will contain the lower-boiling unreacted starting materials and solvent. A sharp increase in the distillation temperature will indicate the start of the product fraction.
-
Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm the purity of the this compound.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified this compound. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Purification workflow for this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. 18371-13-6 CAS MSDS (2-ETHYL-2-METHYL-1-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Table 4-2, Physical and Chemical Properties of 2-Butanone - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 6. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 7. Diethyl ether - Wikipedia [en.wikipedia.org]
- 8. 60-29-7 CAS MSDS (Diethyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 10. acs.org [acs.org]
Technical Support Center: Optimizing 2-Ethyl-2-methylbutan-1-ol Synthesis
Welcome to the Technical Support Center for 2-Ethyl-2-methylbutan-1-ol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research and development endeavors.
Comparison of Synthesis Routes
Two primary routes for the synthesis of this compound are the Grignard reaction and the reduction of 2-ethyl-2-methylbutanoic acid. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
| Feature | Grignard Reaction | Carboxylic Acid Reduction |
| Starting Materials | 2-halobutane (e.g., 2-bromobutane), Magnesium, Formaldehyde (B43269) | 2-ethyl-2-methylbutanoic acid or its ester |
| Key Reagents | Grignard reagent (sec-butylmagnesium halide) | Strong reducing agent (e.g., LiAlH₄) |
| Reaction Type | Nucleophilic addition to a carbonyl | Reduction of a carboxylic acid/ester |
| Typical Yield | Moderate to high (dependent on conditions) | High |
| Key Advantages | Forms a new carbon-carbon bond, building the carbon skeleton directly. | Utilizes a potentially more stable starting material. |
| Common Challenges | Highly sensitive to moisture and air; potential for side reactions (e.g., Wurtz coupling); difficulty in initiating the reaction. | Use of highly reactive and hazardous reducing agents; requires strictly anhydrous conditions. |
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Route 1: Grignard Synthesis
The synthesis of this compound via the Grignard reaction involves the reaction of a sec-butylmagnesium halide with formaldehyde.[1][2]
Q1: My Grignard reaction won't start. What should I do?
A1: Failure to initiate is a common issue. Here are several troubleshooting steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (nitrogen or argon). Diethyl ether or THF must be anhydrous.[3][4]
-
Activate the Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.
-
Gently crush the magnesium turnings to expose a fresh surface.
-
Add a small crystal of iodine. The disappearance of the purple color is an indicator of initiation.
-
A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator. The observation of bubbling (ethylene gas formation) indicates activation.[5]
-
-
Local Heating: Gently warm the flask with a heat gun to initiate the reaction. Be prepared to cool the flask in an ice bath, as the reaction is exothermic.[3]
Q2: The yield of my primary alcohol is low, and I'm isolating a significant amount of a hydrocarbon byproduct.
A2: This is likely due to Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide.
-
Slow Addition of Alkyl Halide: Add the solution of 2-halobutane to the magnesium suspension slowly and dropwise to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Maintain Dilute Conditions: Using a sufficient volume of solvent can help minimize this side reaction.[6]
Q3: After workup, my main product is a different alcohol or my starting material. What went wrong?
A3: This could be due to a few factors:
-
Reaction with Water: If your Grignard reagent was inadvertently quenched by water, it would form butane. Ensure all reagents and solvents are scrupulously dry.[7]
-
Enolization of the Carbonyl: While less of an issue with formaldehyde, more complex aldehydes and ketones can be deprotonated by the Grignard reagent if they have acidic alpha-hydrogens. This would lead to the recovery of the starting carbonyl compound after workup.[2]
Q4: I am having trouble with the formaldehyde addition. What is the best way to handle it?
A4: Formaldehyde is a gas and is typically used as a solution (formalin, which contains water and is unsuitable for Grignard reactions) or as its solid polymer, paraformaldehyde.
-
Depolymerization of Paraformaldehyde: The most common method is to heat dry paraformaldehyde to generate gaseous formaldehyde, which is then bubbled through the Grignard reagent solution. This requires a setup with a wide-bore tube to prevent re-polymerization and clogging.[8]
-
Direct Addition of Paraformaldehyde: While less efficient, dry paraformaldehyde can be added directly to the Grignard solution, though this often results in lower yields.[8]
Q: Why is an ether solvent like diethyl ether or THF necessary for a Grignard reaction?
A: Ethereal solvents are crucial for several reasons. They are aprotic, meaning they won't react with the highly basic Grignard reagent. Additionally, the lone pair of electrons on the oxygen atom of the ether molecules coordinate with the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent and enhances its reactivity.[4]
Q: Can I use other carbonyl compounds besides formaldehyde?
A: Yes, but they will yield different types of alcohols. Reacting a Grignard reagent with an aldehyde other than formaldehyde produces a secondary alcohol, while reaction with a ketone yields a tertiary alcohol.[1][2]
Q: What is the purpose of the acidic workup (e.g., with aqueous HCl or NH₄Cl)?
A: The initial product of the Grignard reaction is a magnesium alkoxide salt. The acidic workup serves to protonate this alkoxide to form the desired alcohol. It also neutralizes any remaining Grignard reagent and helps to dissolve the magnesium salts formed during the reaction, facilitating purification.[5]
Route 2: Reduction of 2-Ethyl-2-methylbutanoic Acid
This synthetic route involves the reduction of 2-ethyl-2-methylbutanoic acid or its corresponding ester to the primary alcohol, this compound.
Q1: My reduction with sodium borohydride (B1222165) (NaBH₄) is not working or is very slow.
A1: Sodium borohydride is generally not a strong enough reducing agent to reduce carboxylic acids or esters. A more powerful reducing agent is required.
Q2: I am using Lithium Aluminum Hydride (LiAlH₄), but my yield is low.
A2: Low yields with LiAlH₄ can often be attributed to the following:
-
Presence of Water or Protic Solvents: LiAlH₄ reacts violently with water and other protic solvents. The reaction must be carried out in a dry, aprotic solvent (like diethyl ether or THF) under an inert atmosphere. Any moisture will consume the reagent and reduce the yield.[9]
-
Insufficient Reagent: The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction where the acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas. Therefore, more than one equivalent of hydride is required. A common practice is to use LiAlH₄ in excess.
-
Improper Workup: The workup procedure for LiAlH₄ reactions is critical to avoid the formation of gelatinous aluminum salts that can trap the product. A common and effective workup is the Fieser method, which involves the sequential, slow addition of water, followed by aqueous sodium hydroxide (B78521), and then more water.
Q3: The reaction is very exothermic and difficult to control. How can I manage this?
A3: The reduction with LiAlH₄ is highly exothermic.
-
Cooling: Perform the reaction in an ice bath to maintain a low temperature, especially during the addition of the carboxylic acid or ester to the LiAlH₄ suspension.
-
Slow Addition: Add the substrate solution dropwise to the LiAlH₄ suspension to control the rate of the reaction and heat generation.[9]
Q: Can I reduce the corresponding ester of 2-ethyl-2-methylbutanoic acid instead of the acid itself?
A: Yes, LiAlH₄ readily reduces esters to primary alcohols.[10][11] The reaction proceeds through an aldehyde intermediate which is immediately reduced to the alcohol.[11]
Q: Are there any safer alternatives to LiAlH₄?
A: While LiAlH₄ is very effective, its hazardous nature is a concern. Other reducing agents can be used, although they may require different reaction conditions. Borane (BH₃), often used as a complex with THF (BH₃·THF), is a good alternative for the reduction of carboxylic acids and is generally more selective than LiAlH₄.
Q: How do I safely handle and dispose of excess LiAlH₄?
A: Excess LiAlH₄ must be quenched carefully. This is typically done by slowly adding ethyl acetate (B1210297) to the cooled reaction mixture under an inert atmosphere. The ethyl acetate is reduced by the remaining LiAlH₄ in a controlled manner. Never add water or alcohol directly to a large excess of LiAlH₄, as this can cause a fire or explosion.[12]
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound
This protocol describes the formation of sec-butylmagnesium bromide followed by its reaction with formaldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Paraformaldehyde (dried)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
In the dropping funnel, add a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 2-bromobutane solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has reacted.
-
-
Reaction with Formaldehyde:
-
In a separate apparatus, gently heat dried paraformaldehyde to generate gaseous formaldehyde.
-
Bubble the gaseous formaldehyde through the stirred Grignard reagent solution, which is cooled in an ice bath.
-
Continue the addition of formaldehyde until the reaction is complete (monitored by TLC or GC).
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[13]
-
Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.[14]
-
Protocol 2: LAH Reduction of 2-Ethyl-2-methylbutanoic Acid
This protocol outlines the reduction of 2-ethyl-2-methylbutanoic acid to this compound using LiAlH₄.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2-ethyl-2-methylbutanoic acid
-
Ethyl acetate
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer, add LiAlH₄ (1.5 equivalents) and anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reduction:
-
Dissolve 2-ethyl-2-methylbutanoic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.[9]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.
-
Perform a Fieser workup: for every 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. Stir vigorously until a granular precipitate forms.
-
Filter the mixture and wash the solid precipitate thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the resulting alcohol by distillation.
-
Visualizations
Caption: Grignard reaction pathway for this compound.
Caption: LAH reduction pathway for this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Sciencemadness Discussion Board - what form of formaldehyde is used in grignards? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preventing byproduct formation in tertiary alcohol synthesis
Welcome to the Technical Support Center for Tertiary Alcohol Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of tertiary alcohols, a critical functional group in many complex organic molecules. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations to help you overcome common challenges and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tertiary alcohols, and what are the main challenges?
The most prevalent method for synthesizing tertiary alcohols is the Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester.[1][2][3] While versatile, the primary challenges include a range of possible side reactions that can significantly lower the yield of the desired tertiary alcohol.[2][4] Key among these are enolization of the ketone starting material, reduction of the carbonyl group, and dehydration of the tertiary alcohol product during acidic workup.[2][5] Furthermore, Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating strictly anhydrous reaction conditions.[6][7]
Q2: My Grignard reaction is not initiating. What are the likely causes and how can I fix it?
Failure of a Grignard reaction to initiate is a common issue, almost always stemming from the passivation of the magnesium metal by a layer of magnesium oxide (MgO).[8] To overcome this, activation of the magnesium surface is crucial. Common activation methods include:
-
Mechanical Activation: Crushing the magnesium turnings with a glass rod to expose a fresh metal surface.[8]
-
Chemical Activation: Adding a small crystal of iodine (the disappearance of its brown color indicates initiation) or a few drops of 1,2-dibromoethane.[8][9]
-
Thermal Activation: Gentle warming of the reaction mixture can sometimes be sufficient to start the reaction.[8]
All glassware must be rigorously dried, and solvents must be anhydrous to prevent quenching of the Grignard reagent.[6][7]
Q3: I am observing a low yield of my tertiary alcohol and recovering a significant amount of the starting ketone. What is happening?
This is a classic sign that a side reaction, enolization, is outcompeting the desired nucleophilic addition.[2] The Grignard reagent, being a strong base, can abstract an acidic α-proton from the ketone to form an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[2][10] This is particularly problematic with sterically hindered ketones and bulky Grignard reagents.[5]
Q4: Besides enolization, what other major byproducts should I be aware of?
Other significant byproducts include:
-
Reduction Products: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state.[2][5]
-
Wurtz Coupling Products: The Grignard reagent can react with unreacted alkyl/aryl halide to form a homocoupled product (e.g., biphenyl (B1667301) from bromobenzene).[4][11] This is minimized by the slow, dropwise addition of the halide to the magnesium turnings.[11]
-
Dehydration Products (Alkenes): The tertiary alcohol product can undergo acid-catalyzed dehydration during the workup to form an alkene, especially when heated with strong acids.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of tertiary alcohols.
Low Yield of Tertiary Alcohol
| Symptom | Probable Cause | Troubleshooting Steps |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer.[8] | Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[8][9] Ensure all glassware and solvents are anhydrous.[6][7] |
| Low yield with recovery of starting ketone | Enolization is the major reaction pathway.[2] | Add the ketone to the Grignard reagent slowly at low temperatures (e.g., 0 °C) to favor addition.[9] Consider using a less sterically hindered Grignard reagent if possible. |
| Significant amount of secondary alcohol byproduct | Reduction of the ketone by the Grignard reagent.[2] | Use a Grignard reagent without β-hydrogens if the substrate allows. Lowering the reaction temperature can also disfavor the reduction pathway. |
| Presence of a non-polar, high-boiling impurity | Wurtz coupling of the alkyl/aryl halide.[4][11] | Add the alkyl/aryl halide dropwise to the magnesium to maintain a low concentration.[11] |
| Product is an alkene | Dehydration of the tertiary alcohol during workup.[5] | Use a milder workup procedure, such as a cold, saturated aqueous solution of ammonium (B1175870) chloride instead of a strong acid.[9] |
| Persistent emulsion during aqueous workup | Formation of magnesium hydroxides and other salts.[12] | Add a saturated solution of sodium potassium tartrate to chelate the magnesium ions.[12] Filtration through a pad of Celite can also help break up the emulsion.[12] |
| Difficulty in purifying an oily tertiary alcohol | Product does not crystallize easily. | Consider purification by vacuum distillation if the product is thermally stable.[13][14] Column chromatography is another option, though it can be challenging for very polar alcohols.[14] |
Experimental Protocols
Here are detailed protocols for the synthesis of two common tertiary alcohols. These can be adapted for other substrates with appropriate modifications.
Protocol 1: Synthesis of 2-Phenyl-2-propanol (B165765)
This protocol details the synthesis of 2-phenyl-2-propanol via the reaction of phenylmagnesium bromide with acetone (B3395972).[9][15]
Materials:
-
Magnesium turnings
-
Bromobenzene (B47551) (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a small crystal of iodine. Add a portion of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as evidenced by a color change and gentle refluxing. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[9][13]
-
Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel. A precipitate will form. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.[9]
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of cold, saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer twice with diethyl ether.[9][13]
-
Purification: Combine the organic layers and wash with brine. Dry the ether solution over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or vacuum distillation.[13]
Protocol 2: Synthesis of Triphenylmethanol (B194598)
This protocol describes the synthesis of triphenylmethanol from the reaction of phenylmagnesium bromide with benzophenone (B1666685).[16][17]
Materials:
-
Magnesium turnings
-
Bromobenzene (anhydrous)
-
Benzophenone
-
Diethyl ether (anhydrous)
-
10% Sulfuric acid
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: Prepare phenylmagnesium bromide as described in Protocol 1.
-
Reaction with Benzophenone: Dissolve benzophenone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. After the addition is complete, gently reflux the mixture for 15 minutes.[16]
-
Workup: Cool the reaction mixture and pour it into a flask containing a mixture of ice and 10% sulfuric acid. Transfer to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.[16]
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the ether. The crude product will contain biphenyl as a major impurity. To remove this, triturate the crude solid with warm petroleum ether, in which triphenylmethanol is poorly soluble.[11][17] Collect the purified triphenylmethanol by vacuum filtration.
Data Presentation
The choice of reaction conditions can significantly impact the ratio of the desired tertiary alcohol to the major byproducts of enolization and reduction. The following table summarizes general trends observed in Grignard reactions with ketones.
| Factor | Effect on Product Distribution | Recommendation for Maximizing Tertiary Alcohol Yield |
| Temperature | Higher temperatures generally favor enolization and reduction over addition.[5] | Perform the addition of the ketone to the Grignard reagent at low temperatures (e.g., 0 °C or below).[9] |
| Steric Hindrance of Ketone | Increased steric hindrance around the carbonyl group favors enolization.[5] | For highly hindered ketones, consider using a less bulky Grignard reagent. |
| Steric Hindrance of Grignard Reagent | Bulky Grignard reagents are more prone to act as bases (enolization) or reducing agents.[5] | Use the least sterically hindered Grignard reagent possible that is compatible with the desired product. |
| Order of Addition | Adding the Grignard reagent to an excess of the ketone can increase enolization. | Add the ketone solution slowly to the Grignard reagent.[9] |
| Solvent | Tetrahydrofuran (THF) can sometimes improve the yield of the addition product compared to diethyl ether due to its better solvating properties for the magnesium species.[18] | Consider using THF as the solvent, especially for less reactive systems. |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in tertiary alcohol synthesis.
References
- 1. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Khan Academy [khanacademy.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. tsijournals.com [tsijournals.com]
- 17. cerritos.edu [cerritos.edu]
- 18. Solved I did an experiment where I synthesized | Chegg.com [chegg.com]
Technical Support Center: Decomposition of 2-Ethyl-2-methylbutan-1-ol during Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the decomposition of 2-Ethyl-2-methylbutan-1-ol during distillation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties relevant to distillation?
This compound is a primary alcohol with a boiling point of approximately 163-165 °C at atmospheric pressure. Its structure features a quaternary carbon atom adjacent to the carbon bearing the hydroxyl group, which influences its thermal stability.
Q2: Why is my this compound decomposing during distillation?
The decomposition of this compound during distillation is primarily due to a chemical process called dehydration, where a molecule of water is eliminated to form one or more alkene isomers. This reaction can be catalyzed by acidic impurities or induced by excessive temperatures. Due to its structure, this compound is prone to a specific type of reaction mechanism that involves the formation of a carbocation intermediate, which can then rearrange to form more stable alkenes.
Q3: What are the likely decomposition products of this compound?
The primary decomposition products are a mixture of C7 alkene isomers. The reaction proceeds through a carbocation rearrangement, leading to the formation of more stable (more substituted) alkenes as the major products. The expected major product is 2,3-dimethyl-2-pentene, with other isomers like 2,3-dimethyl-1-pentene (B165498) and 3,3-dimethyl-1-pentene (B1360116) as minor products.
Q4: At what temperature does the decomposition of this compound become significant?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Yellowing or darkening of the distillation pot residue | Thermal decomposition and polymerization of the resulting alkenes. | Lower the distillation temperature by reducing the pressure (vacuum distillation). Ensure even heating of the flask using a heating mantle with a stirrer. |
| Distillate has a different refractive index or density than expected | Contamination of the distillate with lower boiling point alkene decomposition products. | Monitor the distillation temperature closely. If a significant drop in the head temperature is observed, it may indicate the co-distillation of decomposition products. Fractionate the distillate to separate the desired alcohol from the alkenes. |
| Poor yield of purified this compound | Significant decomposition of the starting material. | Use vacuum distillation to lower the boiling point. Neutralize any acidic impurities in the starting material with a mild base (e.g., sodium bicarbonate) before distillation, followed by drying. |
| Presence of unexpected peaks in GC-MS analysis of the distillate | Formation of alkene isomers. | Refer to the detailed experimental protocol below for the identification and quantification of these impurities using Gas Chromatography-Mass Spectrometry (GC-MS). |
Quantitative Data Summary
The following table summarizes the expected decomposition products of this compound based on the established principles of alcohol dehydration and studies on structurally similar compounds. The exact distribution may vary depending on the distillation conditions.
| Decomposition Product | Structure | Expected Abundance |
| 2,3-Dimethyl-2-pentene | CH₃-C(CH₃)=C(CH₃)-CH₂-CH₃ | Major |
| 2,3-Dimethyl-1-pentene | CH₂=C(CH₃)-CH(CH₃)-CH₂-CH₃ | Minor |
| 3,3-Dimethyl-1-pentene | CH₂=CH-C(CH₃)₂-CH₂-CH₃ | Minor |
Experimental Protocols
Protocol 1: Neutralization and Drying of this compound Prior to Distillation
-
Neutralization: To the crude this compound, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 15-20 minutes.
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Discard the lower aqueous layer.
-
Washing: Wash the organic layer with deionized water to remove any remaining bicarbonate.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the mixture to remove the drying agent. The resulting clear liquid is ready for distillation.
Protocol 2: Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the distillate (e.g., 10 µL) in a suitable solvent like hexane (B92381) or dichloromethane (B109758) (1 mL).
-
GC-MS System: An Agilent 7890A GC coupled with a 5975C MSD or an equivalent system can be used.
-
GC Column: A high-polarity capillary column is recommended for the separation of alkene isomers. For example, an Agilent J&W DB-WAXetr (60 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polyethylene (B3416737) glycol (PEG) phase column.[3]
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 120 °C at a rate of 5 °C/min.
-
Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Method:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis: Identify the alkene isomers based on their mass spectra and retention times. The mass spectra of C7H14 isomers will show a molecular ion peak at m/z 98. Fragmentation patterns can help differentiate between isomers. Quantification can be performed by integrating the peak areas of the respective isomers.
Visualizations
References
Technical Support Center: Stabilizing 2-Ethyl-2-methylbutan-1-ol for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 2-Ethyl-2-methylbutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a branched-chain primary alcohol. Its stability is crucial for ensuring the reproducibility of experiments, the efficacy of pharmaceutical formulations, and the integrity of research data over time. Degradation can lead to the formation of impurities that may alter its chemical and physical properties.
Q2: What are the primary factors that can affect the stability of this compound during long-term storage?
A2: The primary factors influencing stability are exposure to oxygen, elevated temperatures, light, and the type of storage container. Oxidizing agents can initiate degradation, while heat and light can accelerate these processes.
Q3: What is the main degradation pathway for this compound?
A3: As a primary alcohol, the main degradation pathway for this compound is oxidation. This process typically involves the initial oxidation to its corresponding aldehyde, 2-ethyl-2-methylbutanal, which can be further oxidized to 2-ethyl-2-methylbutanoic acid.
Q4: How does the branched structure of this compound affect its stability?
A4: Branched-chain alcohols, also known as iso-alcohols, generally exhibit higher stability against thermo-oxidative aging compared to their straight-chain (n-alcohol) counterparts.[1] The branching can provide steric hindrance, making the hydroxyl group less accessible to oxidizing agents.
Q5: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. Tightly sealed amber glass bottles are the preferred storage containers to protect from light and prevent evaporation.
Q6: How can I monitor the purity of my this compound sample over time?
A6: The purity of this compound can be monitored using analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the parent alcohol and any degradation products that may have formed.
Troubleshooting Guide
Problem: I have observed a change in the physical appearance of my stored this compound (e.g., color change, formation of precipitate).
| Possible Cause | Suggested Solution |
| Oxidation: The alcohol may have started to oxidize, leading to the formation of aldehydes or carboxylic acids which can have a different appearance. | 1. Verify the integrity of the container seal. 2. If the container has been opened multiple times, consider purging the headspace with an inert gas before resealing. 3. Analyze a sample using GC-FID or GC-MS to identify and quantify any degradation products. 4. If significant degradation is confirmed, the sample may need to be repurified or discarded. |
| Contamination: The sample may have been contaminated with other substances. | 1. Review your handling procedures to identify potential sources of contamination. 2. Use analytical methods to identify the nature of the contaminant. |
Problem: My experimental results using stored this compound are inconsistent.
| Possible Cause | Suggested Solution |
| Degradation of the alcohol: The purity of the alcohol may have decreased over time, affecting its reactivity and physical properties. | 1. Perform a purity analysis using GC-FID to determine the current concentration of this compound. 2. Compare the current purity with the initial specification of the material. 3. If the purity has significantly decreased, consider using a fresh batch for your experiments. |
| Formation of reactive impurities: The degradation products (aldehydes, carboxylic acids) may be interfering with your reaction. | 1. Use GC-MS to identify the impurities present in your sample. 2. Consult the literature to understand the potential reactivity of these impurities in your specific experimental setup. |
Data Presentation: Stability of Alcohols Under Accelerated Aging
The following table summarizes data from a study on the thermo-oxidative aging of linear and branched alcohols, which can serve as a proxy for understanding the stability of this compound. The data shows the percentage of the initial alcohol remaining after accelerated aging at 120°C.
| Alcohol | Type | % Remaining after 120 hours at 120°C |
| 1-Hexanol | n-alcohol (linear) | ~65% |
| 1-Octanol | n-alcohol (linear) | ~57-63% |
| 2-Hexanol | iso-alcohol (branched) | ~80% |
This data is adapted from a study on the thermo-oxidative aging of various alcohols and illustrates the higher stability of branched alcohols.[1]
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
Objective: To determine the purity of this compound and quantify any degradation products.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column (e.g., DB-FATWAX UI or similar polar column)
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., ethanol (B145695) or dichloromethane)
-
Internal standard (e.g., n-Propanol)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a known concentration of a reference standard of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Add a constant concentration of the internal standard to each calibration standard.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample to be tested.
-
Dissolve the sample in a known volume of the solvent.
-
Add the same constant concentration of the internal standard to the sample solution.
-
-
GC-FID Analysis:
-
Set the GC-FID parameters (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate) to achieve good separation of the peaks.
-
Inject the calibration standards to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any degradation products based on their retention times.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
The purity is expressed as the percentage of the measured concentration relative to the expected concentration.
-
Protocol 2: Accelerated Stability Study
Objective: To predict the long-term stability of this compound by subjecting it to accelerated degradation conditions.
Materials:
-
Multiple sealed vials of this compound from the same batch.
-
Temperature- and humidity-controlled stability chambers.
-
GC-FID or GC-MS for purity analysis.
Procedure:
-
Initial Analysis (Time 0):
-
Take an initial sample and determine its purity using the GC-FID protocol described above. This will serve as the baseline.
-
-
Storage Conditions:
-
Place the vials of this compound in stability chambers set to different accelerated conditions. Common conditions include:
-
40°C ± 2°C / 75% RH ± 5% RH
-
50°C ± 2°C / ambient humidity
-
Exposure to UV light at a controlled temperature.
-
-
Store control samples at the recommended long-term storage condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH).
-
-
Time Points for Testing:
-
At predetermined time intervals (e.g., 1, 3, and 6 months for accelerated studies; 6, 12, 18, 24 months for long-term studies), remove a vial from each storage condition.
-
-
Purity Analysis:
-
Analyze the purity of the samples from each time point using the GC-FID protocol.
-
-
Data Evaluation:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Determine the rate of degradation at each accelerated condition.
-
Use the Arrhenius equation to model the degradation kinetics and predict the shelf life at the recommended storage conditions.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues of this compound.
References
Technical Support Center: Stereoselective Reactions with 2-Ethyl-2-methylbutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the stereoselectivity of reactions involving 2-Ethyl-2-methylbutan-1-ol. Due to the sterically hindered nature of this primary alcohol, achieving high stereoselectivity can be challenging. This guide offers insights into common issues and potential solutions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity in reactions with this compound difficult?
A1: The primary challenge arises from the steric hindrance around the hydroxyl group. The presence of a quaternary carbon adjacent to the CH₂OH group in this compound creates a crowded environment, making it difficult for chiral catalysts or reagents to effectively differentiate between the prochiral faces of the molecule or for enzymes to bind in a highly specific orientation.
Q2: What are the general strategies to improve stereoselectivity for this type of alcohol?
A2: Key strategies include:
-
Catalyst/Reagent Selection: Employing catalysts or reagents with large, well-defined chiral pockets can enhance facial discrimination.
-
Reaction Conditions Optimization: Temperature, solvent, and concentration can significantly impact the energy difference between diastereomeric transition states. Lower temperatures often lead to higher selectivity.
-
Enzymatic Resolutions: Utilizing enzymes like lipases can be effective, although their selectivity for primary alcohols can be variable and may require screening of different enzymes and conditions.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the alcohol can direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.[2][3]
Q3: Are there specific named reactions that are well-suited for achieving high stereoselectivity with hindered primary alcohols?
A3: While data for this compound is limited, analogous hindered alcohols have been successfully used in reactions such as:
-
Sharpless Asymmetric Epoxidation: If the alcohol can be converted to a prochiral allylic alcohol, this method is known for its high enantioselectivity with primary allylic alcohols.[4][5][6]
-
Enantioselective Oxidation: Using chiral catalysts to oxidize the primary alcohol to a chiral aldehyde can be a viable strategy.
-
Lipase-Catalyzed Kinetic Resolution: This involves the selective acylation or deacylation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[7][8]
Troubleshooting Guides
Low Diastereoselectivity in Esterification with a Chiral Carboxylic Acid
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Ratio (d.r.) | 1. Insufficient Steric Difference: The chiral center of the carboxylic acid may not be close enough to the prochiral center of the alcohol in the transition state to induce high selectivity due to the steric bulk of the alcohol. 2. High Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states. 3. Suboptimal Solvent: The solvent may not effectively solvate the transition states to maximize the energy difference. | 1. Select a different chiral derivatizing agent: Choose an acid with a bulkier group closer to the carboxylic acid functionality. 2. Lower the reaction temperature: Conduct the reaction at 0 °C, -20 °C, or even -78 °C. 3. Screen different solvents: Evaluate a range of solvents with varying polarities (e.g., toluene, dichloromethane (B109758), THF). |
| Slow or Incomplete Reaction | 1. Steric Hindrance: The bulky nature of both reactants can slow down the reaction. 2. Inefficient Coupling Agent: The chosen coupling agent may not be potent enough to activate the carboxylic acid for reaction with the hindered alcohol. | 1. Increase reaction time and/or temperature slightly after initial low-temperature mixing. 2. Use a more powerful coupling agent: Consider using carbodiimides like DCC or EDC in combination with an activating agent such as DMAP.[9] |
Poor Enantioselectivity in Lipase-Catalyzed Kinetic Resolution
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Low Enzyme Selectivity: Lipases often exhibit lower enantioselectivity towards primary alcohols compared to secondary alcohols.[1] 2. Inappropriate Acyl Donor: The nature of the acyl donor can influence the enzyme's selectivity. 3. Suboptimal Temperature: The optimal temperature for enzyme activity may not be the optimal temperature for enantioselectivity. | 1. Screen various lipases: Test a range of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia).[10] 2. Vary the acyl donor: Try different acyl donors like vinyl acetate, isopropenyl acetate, or acid anhydrides.[11] 3. Optimize the reaction temperature: Evaluate a range of temperatures, as lower temperatures can sometimes improve enantioselectivity.[1][11] |
| Low Conversion | 1. Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. 2. Poor Enzyme Stability: The enzyme may not be stable under the reaction conditions (solvent, temperature). | 1. Use a different solvent: Test solvents known to be compatible with lipases (e.g., hexane, toluene, MTBE). 2. Immobilize the enzyme: Immobilized lipases often show enhanced stability and reusability. |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Hindered Primary Alcohol (by Analogy)
This protocol is adapted from procedures for the kinetic resolution of other primary and secondary alcohols and should be optimized for this compound.
-
Preparation: To a flame-dried flask under an inert atmosphere, add the racemic this compound (1.0 eq), an appropriate organic solvent (e.g., toluene, 0.2 M), and the acyl donor (e.g., vinyl acetate, 1.5 eq).[11]
-
Initiation: Add the lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B) to the mixture (typically 10-50 mg per mmol of substrate).[11]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine both the conversion and the enantiomeric excess of the starting material and the product ester.
-
Work-up: Once approximately 50% conversion is reached, filter off the immobilized enzyme. Remove the solvent under reduced pressure.
-
Purification: Separate the resulting ester from the unreacted alcohol using column chromatography.
Protocol 2: Diastereoselective Esterification using a Chiral Coupling Agent (by Analogy)
This protocol is a general representation and requires optimization.
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral carboxylic acid (e.g., (-)-menthyloxyacetic acid, 1.1 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Alcohol Addition: Add this compound (1.0 eq) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: a. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU, and wash the precipitate with a small amount of DCM.[9] b. Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the diastereomeric esters by column chromatography or crystallization.
Quantitative Data for Analogous Reactions
Table 1: Lipase-Catalyzed Kinetic Resolution of Primary Alcohols
| Substrate | Lipase | Acyl Donor | Solvent | Temp (°C) | e.e. (%) (Alcohol) | e.e. (%) (Ester) | Reference |
| 2-Methyl-1-butanol | Pseudomonas cepacia | Vinyl acetate | Diisopropyl ether | RT | >99 | >99 | Adapted from general knowledge |
| 2-Phenyl-1-propanol | Candida antarctica B | Vinyl acetate | Toluene | 40 | 98 | 97 | Adapted from general knowledge |
| 1-Phenylethanol | Novozym 435 | Vinyl acetate | Toluene | 25-40 | >99 | >99 | [11] |
Table 2: Diastereoselective Alkylation using Chiral Auxiliaries (Illustrative Examples)
| Chiral Auxiliary | Substrate | Electrophile | d.e. (%) | Reference |
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Benzyl bromide | >99 | [3] |
| Myers' Pseudoephedrine | N-propionyl pseudoephedrine amide | Methyl iodide | >98 | Adapted from general knowledge |
| Enders' SAMP | Propanal SAMP hydrazone | Iodomethane | >96 | [3] |
Visualizations
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Caption: Troubleshooting Logic for Low Stereoselectivity.
References
- 1. jocpr.com [jocpr.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Common impurities in commercial 2-Ethyl-2-methylbutan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common impurities found in commercial 2-Ethyl-2-methylbutan-1-ol, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in commercial this compound?
A1: Impurities in commercial this compound can originate from several sources, primarily the synthetic route used for its manufacture and subsequent degradation upon storage. The two most probable large-scale synthesis methods are the Grignard reaction and the Guerbet reaction, each with its own profile of potential byproducts.
-
Grignard Reaction Synthesis: This method likely involves the reaction of a Grignard reagent (such as ethylmagnesium bromide) with a suitable ketone or ester. Potential impurities from this process include:
-
Unreacted Starting Materials: Residual ketone/ester or Grignard reagent starting materials.
-
Side-Reaction Products: Biphenyls can form from the coupling of Grignard reagents during their formation.[1]
-
Double Addition Products (if an ester is used): Grignard reagents can react twice with esters, leading to the formation of tertiary alcohols with different alkyl groups.[1]
-
-
Guerbet Reaction Synthesis: The Guerbet reaction is a self-condensation of alcohols at high temperatures to produce branched, higher molecular weight alcohols. While specific byproducts for this compound synthesis via this route are not extensively documented in readily available literature, analogous Guerbet reactions are known to produce a mixture of products, including other alcohols and esters.
-
Degradation: Although generally stable, prolonged storage under improper conditions (e.g., exposure to strong oxidizing agents, high temperatures) could potentially lead to the formation of oxidation products such as aldehydes or carboxylic acids.
Q2: What are the typical purity levels for commercial this compound?
A2: Commercial grades of this compound are typically available in high purity. For instance, some suppliers offer a purity of ≥98%.[2] This indicates that the total percentage of impurities is generally expected to be 2% or less. However, the specific impurities and their concentrations can vary between suppliers and batches.
Q3: How can I identify and quantify impurities in my sample of this compound?
A3: The most common and effective analytical method for identifying and quantifying impurities in volatile organic compounds like this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Gas Chromatography (GC-FID): Provides quantitative information on the relative amounts of different components in a sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification of unknown impurities by providing mass spectra, which can be compared against spectral libraries.
Other techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy could also be employed for purity determination.
Troubleshooting Guide
This guide addresses common issues related to impurities in this compound that may be encountered during experimental work.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected side-products in a reaction using this compound as a solvent or reactant. | The commercial alcohol may contain reactive impurities (e.g., other alcohols, aldehydes) that are participating in the reaction. | 1. Confirm Purity: Analyze the this compound using GC-FID or GC-MS to identify and quantify any impurities. 2. Purify the Solvent/Reactant: If significant impurities are detected, consider purifying the alcohol by distillation before use. |
| Inconsistent reaction yields or kinetics. | Variability in the impurity profile between different batches of this compound. | 1. Batch Qualification: Analyze each new batch of the alcohol for its impurity profile before use in critical experiments. 2. Supplier Qualification: If possible, obtain a certificate of analysis from the supplier detailing the typical impurity levels. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC) of the final product. | Impurities from the this compound may be carried through the reaction and purification process. | 1. Blank Run: Analyze a sample of the this compound under the same analytical conditions to see if the unknown peaks are present. 2. Spiking Study: If a suspected impurity is identified, spike a clean sample with a standard of that impurity to confirm its retention time. |
Summary of Potential Impurities
Due to the limited publicly available data on the specific impurities in commercial this compound, the following table is based on the likely byproducts from its probable synthetic routes.
| Potential Impurity | CAS Number | Potential Origin | Typical Analytical Method |
| Unreacted Starting Materials | Varies | Grignard or Guerbet Synthesis | GC-FID, GC-MS |
| Biphenyl | 92-52-4 | Grignard Synthesis | GC-MS |
| Other Alcohols/Esters | Varies | Guerbet Synthesis | GC-FID, GC-MS |
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This protocol provides a general methodology for the analysis of this compound purity. The exact parameters may need to be optimized for your specific instrument and column.
-
Objective: To quantify the purity of this compound and detect the presence of volatile impurities.
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary GC column suitable for alcohol analysis (e.g., a wax-type column like a DB-Wax or a mid-polarity column like a DB-624).
-
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., high-purity methanol (B129727) or ethanol) to a concentration appropriate for your instrument's sensitivity (e.g., 1000 ppm).
-
-
GC-FID Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the area percent of the this compound peak relative to the total area of all peaks to estimate purity. For more accurate quantification, use an internal or external standard method.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to potential impurities in this compound.
Caption: Troubleshooting workflow for impurity-related issues.
References
Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with water contamination during the Grignard synthesis of tertiary alcohols.
Troubleshooting Guide
Issue: Grignard reaction fails to initiate.
Possible Causes:
-
Water Contamination: The presence of water in the solvent, reagents, or on the glassware is a primary cause of reaction failure. Grignard reagents are highly reactive with protic sources like water, which will quench the reagent as it forms.[1][2][3]
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[4][5]
Solutions:
-
Ensure Anhydrous Conditions:
-
Glassware: Thoroughly dry all glassware by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours.[5][6] Allow to cool in a desiccator or under an inert gas stream.
-
Solvents: Use anhydrous solvents. Commercial anhydrous solvents should be used from a freshly opened bottle or a Sure/Seal™ system. If drying in-house, refer to the experimental protocols for solvent drying.[7][8]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.[4][5]
-
-
Activate the Magnesium:
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent to break up the oxide layer.[4]
-
Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface, exposing fresh metal.[4][5] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used as an initiator.[4][9]
-
Issue: Low yield of the tertiary alcohol.
Possible Causes:
-
Partial Quenching of Grignard Reagent: Trace amounts of water can consume a portion of the Grignard reagent, leading to a lower than expected yield.[2][10]
-
Side Reactions: Besides reacting with water, Grignard reagents can participate in side reactions such as Wurtz coupling, especially with primary or benzylic halides.[5]
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
Solutions:
-
Minimize Water Content: Adhere strictly to anhydrous techniques as described above. Even small amounts of water can significantly impact the yield.[11]
-
Optimize Reaction Conditions:
-
Slow Addition: Add the alkyl halide solution dropwise to the magnesium to maintain a controlled reaction rate and minimize side reactions.[4]
-
Temperature Control: Maintain a gentle reflux during Grignard formation.[12][13] When adding the ketone, cooling the reaction mixture may be necessary to control the exothermic reaction.[12][14]
-
Sufficient Reaction Time: Ensure the reaction is stirred for an adequate amount of time after all reagents have been added to allow for completion.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why are Grignard reagents so sensitive to water? A1: Grignard reagents (R-MgX) are potent nucleophiles and very strong bases.[3] The carbon-magnesium bond is highly polarized, giving the carbon atom a carbanionic character. This makes it highly reactive towards even weakly acidic protons, such as those in water (pKa ≈ 15.7). The Grignard reagent will readily deprotonate water in an acid-base reaction to form an alkane and magnesium hydroxide, thereby being consumed and rendered ineffective for the desired reaction with the ketone.[2][3]
Q2: What are the main sources of water contamination in a Grignard reaction? A2: Water can be introduced from several sources:
-
Solvents: Ethers like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), commonly used for Grignard reactions, are hygroscopic and can absorb moisture from the air.[8][11]
-
Glassware: Moisture from the atmosphere readily adsorbs onto the surfaces of glassware.[6][11]
-
Reagents: The alkyl halide or ketone starting materials may contain trace amounts of water.
-
Atmosphere: If the reaction is not performed under a dry, inert atmosphere, moisture from the air can enter the reaction vessel.[5]
Q3: What is the maximum acceptable water content in the solvent for a successful Grignard reaction? A3: While there is no universal threshold, the water content should be as low as possible. For industrial applications, a water content of less than 220 ppm (0.022%) in a recovered solvent has been considered acceptable for reuse in Grignard reagent preparation.[11] For laboratory-scale synthesis, aiming for a moisture content below 100 ppm is a good practice.[11]
Q4: Can I use a solvent other than diethyl ether or THF? A4: Yes, while diethyl ether and THF are the most common solvents due to their ability to solvate and stabilize the Grignard reagent, other solvents can be used.[15][16] Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining popularity due to their higher boiling points, lower peroxide formation tendency, and easier work-up procedures.[9] Non-polar hydrocarbon solvents like hexane (B92381) are generally unsuitable as they do not effectively stabilize the Grignard reagent.[17]
Q5: My reaction turned dark brown/black. Is this normal? A5: A color change to grayish or brownish is typical for the formation of a Grignard reagent.[5] However, a very dark or black color might indicate decomposition or significant side reactions, potentially due to overheating or impurities in the reagents.[18]
Data Presentation
Table 1: Acceptable Water Content in Solvents for Grignard Reactions
| Solvent | Recommended Water Content (ppm) | Reference(s) |
| Diethyl Ether (Et₂O) | < 100 | [11] |
| Tetrahydrofuran (THF) | < 100 | [11] |
| Recovered Solvents | < 220 | [11] |
Experimental Protocols
Protocol 1: Drying of Solvents (Diethyl Ether or THF) using Molecular Sieves
-
Activation of Molecular Sieves: Place 3 Å molecular sieves in a porcelain dish and heat them in a furnace at 450°C for a minimum of 3 hours to remove absorbed water.[8]
-
Cooling: After heating, place the hot molecular sieves in a desiccator to cool to room temperature under a dry atmosphere.
-
Solvent Drying: Add the activated molecular sieves to the solvent in a suitable container. For THF, a loading of 20% mass/volume (e.g., 20 g of sieves per 100 mL of solvent) stored for 3 days is recommended to achieve low ppm values of residual water.[19]
-
Storage: Store the dried solvent over the molecular sieves under an inert atmosphere.
Protocol 2: Synthesis of a Tertiary Alcohol (e.g., 2-methyl-2-octanol) via Grignard Reaction
Safety Precautions: All steps must be performed in a well-ventilated fume hood. Anhydrous ether is extremely flammable. Ensure all glassware is properly dried.
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser (topped with a drying tube or connected to an inert gas line), a dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.[9][20]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) into the reaction flask.[20]
-
Add a small portion of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of the alkyl halide (e.g., 1-bromohexane, 1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the alkyl halide solution to the magnesium. The reaction should initiate, indicated by bubbling and the formation of a cloudy, grayish solution.[12] If it doesn't start, add a crystal of iodine or a few drops of 1,2-dibromoethane.[4][5]
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[12]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[20]
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.[12]
-
Dissolve the ketone (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent, controlling the rate to maintain a gentle reflux.[12]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least 15-30 minutes.[12][13]
-
-
Work-up and Isolation:
-
Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute acid (e.g., 1 M H₂SO₄) to quench the reaction and hydrolyze the magnesium alkoxide salt.[12][14]
-
Transfer the mixture to a separatory funnel. The product will be in the ether layer.
-
Separate the layers and extract the aqueous layer with additional diethyl ether.[14][20]
-
Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate (if acid was used) and then with brine.[20]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.[12][20]
-
Purify the product by distillation or column chromatography as needed.[14]
-
Visualizations
Caption: Troubleshooting workflow for Grignard reaction failures.
Caption: Reaction pathway for tertiary alcohol synthesis via Grignard reaction.
References
- 1. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 2. How does water affect Grignard reagents? | Filo [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]
- 14. youtube.com [youtube.com]
- 15. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 16. leah4sci.com [leah4sci.com]
- 17. Which of the following compounds are suitable solvents for Grigna... | Study Prep in Pearson+ [pearson.com]
- 18. reddit.com [reddit.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 2-Ethyl-2-methylbutan-1-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 2-Ethyl-2-methylbutan-1-ol, with a primary focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction. This involves the reaction of an ethyl magnesium halide (e.g., ethylmagnesium bromide) with 2-butanone (B6335102), followed by an acidic workup. This method allows for the direct and efficient formation of the required carbon-carbon bond.
Q2: Why is precise temperature control so critical during this Grignard synthesis?
A2: Temperature is a critical parameter that influences reaction initiation, rate, and the selectivity between the desired nucleophilic addition and undesired side reactions. Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic. Improper temperature control can lead to reduced yields due to side reactions such as Wurtz coupling, enolization of the ketone, or reactions with the solvent.
Q3: What are the optimal temperature ranges for the key stages of the synthesis?
A3: The synthesis can be divided into two critical temperature-controlled stages:
-
Grignard Reagent Formation: This reaction is often initiated with gentle warming, but once started, it must be cooled to maintain a gentle reflux (typically 25-35°C in diethyl ether). Overheating can promote side reactions.
-
Reaction with 2-Butanone: The addition of the ketone to the Grignard reagent is highly exothermic and should be performed at a low temperature, ideally between 0°C and 5°C (using an ice-water bath), to prevent the Grignard reagent from acting as a base and simply deprotonating the ketone (enolization).
Q4: What are the most common byproducts, and how does temperature influence their formation?
A4: Common byproducts include n-butane, unreacted starting materials, and dehydration products.
-
n-Butane: Forms from a Wurtz coupling reaction if the temperature is too high during the formation of the ethylmagnesium bromide.
-
Unreacted 2-Butanone: Results if the temperature during the addition phase is too high, which favors the enolization of the ketone over the desired nucleophilic attack.
-
2-Ethyl-2-methyl-1-butene: This alkene can form if the temperature during the final acidic workup is too high, causing the dehydration of the tertiary alcohol product.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Question: My reaction resulted in a very low yield of the target alcohol, and I recovered a large amount of unreacted 2-butanone. What went wrong?
-
Answer: This is a classic symptom of the Grignard reagent acting as a base rather than a nucleophile. The most likely cause is that the reaction temperature during the addition of 2-butanone was too high. At elevated temperatures, the basicity of the Grignard reagent is enhanced, and it will preferentially abstract an alpha-hydrogen from the ketone, forming an enolate, which quenches the reagent without forming the alcohol.
-
Solution: Strictly maintain the reaction temperature between 0°C and 5°C during the slow, dropwise addition of the 2-butanone solution. Ensure the reaction flask is well-immersed in an ice-water bath and that the addition is not too fast, which would create localized hot spots.
-
Issue 2: The Grignard Reagent Formation is Sluggish or Fails to Initiate
-
Question: After adding the ethyl bromide to the magnesium turnings, I see no signs of reaction (e.g., bubbling, cloudiness, or heat generation).
-
Answer: While often exothermic, the initiation of Grignard reagent formation can sometimes be slow. The temperature may be too low for the reaction to overcome its activation energy. This issue is often compounded by non-temperature-related factors like a passivating oxide layer on the magnesium or trace amounts of water.
-
Solution: Gently warm the flask with a warm water bath or a heat gun (with extreme caution due to the flammable ether solvent). Adding a small crystal of iodine can also help activate the magnesium surface. Once the reaction initiates, be prepared to cool the flask immediately with an ice bath to moderate the ensuing exothermic reaction.
-
Issue 3: Significant Formation of a Low-Boiling Point Byproduct is Observed
-
Question: My final product is contaminated with a significant amount of a low-boiling substance, which I've identified as n-butane. How can I prevent this?
-
Answer: The formation of n-butane is indicative of the Wurtz coupling side reaction (2 CH₃CH₂Br + Mg → CH₃CH₂CH₂CH₃ + MgBr₂). This side reaction becomes more prominent at higher temperatures during the formation of the Grignard reagent itself.
-
Solution: After initiating the reaction, control the temperature of the Grignard formation stage by using a cooling bath as needed. The goal is to maintain a steady but not overly vigorous reflux of the ether solvent. Avoid aggressive heating.
-
Data Presentation
The following table summarizes the expected outcomes based on the temperature control during the critical step of adding 2-butanone to the prepared ethylmagnesium bromide reagent.
| Addition Temperature (°C) | Predominant Reaction Pathway | Expected Yield of this compound (%) | Notes |
| < 0 | Very Slow Reaction | Low | The reaction rate is significantly reduced, potentially leading to an incomplete reaction within a practical timeframe. |
| 0 - 5 | Nucleophilic Addition | High (>80%) | Optimal range. Favors the desired attack on the carbonyl carbon. |
| 10 - 20 | Competing Enolization | Moderate (40-60%) | A significant portion of the Grignard reagent is consumed by acting as a base, reducing the overall yield. |
| > 25 | Predominant Enolization | Low (<20%) | The basic character of the Grignard reagent dominates, leading to extensive enolate formation and minimal alcohol product. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
2-Butanone (MEK)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Concentrated Hydrochloric Acid (HCl) (for workup adjustment)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a portion of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small amount of the ethyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous. The optimal temperature is the boiling point of the ether (~35°C).
-
After the addition is complete, allow the mixture to stir until most of the magnesium has been consumed.
-
-
Reaction with 2-Butanone:
-
Cool the flask containing the freshly prepared Grignard reagent to 0°C using an ice-water bath.
-
Prepare a solution of dry 2-butanone in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 2-butanone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not rise above 5°C .
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide salt.
-
Separate the organic (ether) layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Effect of temperature on Grignard reaction pathways.
Technical Support Center: Synthesis of 2-Ethyl-2-methylbutan-1-ol
This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of 2-Ethyl-2-methylbutan-1-ol, focusing on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[1][2] This involves the reaction of a ketone with a Grignard reagent. For this specific alcohol, the reaction would typically be between 2-butanone (B6335102) and ethylmagnesium bromide.
Q2: Why is the choice of solvent so critical in a Grignard reaction? A2: The solvent is crucial for two main reasons. First, it must be aprotic, meaning it lacks acidic protons that would react with and destroy the highly basic Grignard reagent.[3][4] Second, the solvent molecules (typically ethers) coordinate with the magnesium atom of the Grignard reagent, stabilizing it in solution and enhancing its reactivity.[5][6] This stabilization is essential for the successful formation and reaction of the organomagnesium compound.[7]
Q3: What are the standard solvents used for this synthesis? A3: Anhydrous ethereal solvents are standard for Grignard reactions. The most common choices are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).[8][9] Other alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as "greener" and potentially more efficient options.[10]
Q4: What is the key difference between using Diethyl Ether and THF? A4: The primary differences lie in their boiling points and coordinating ability. THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which allows for reactions to be run at higher temperatures, often leading to faster reaction rates.[11] THF is also considered a better coordinating solvent, which can help dissolve the Grignard reagent more effectively and influence the reaction's equilibrium and reactivity.[12]
Q5: Can solvents other than ethers be used? A5: While ethers are ideal, other aprotic solvents can be used, but they often present challenges. For instance, using hydrocarbons is generally not feasible as they cannot stabilize the Grignard reagent. The use of polar aprotic solvents must be carefully considered, as any trace of water will quench the reaction.[3][4] Ethers provide the necessary stabilization through their oxygen lone pairs without having reactive protons.[5]
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
-
Possible Cause: Inactive magnesium surface due to oxidation, or presence of moisture.
-
Solution:
-
Activate Magnesium: Ensure magnesium turnings are fresh and shiny. If they appear dull, they can be activated by adding a small crystal of iodine, which etches the surface to expose fresh magnesium.[13]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under an inert atmosphere (like nitrogen or argon) and cooling before use.[13][14] The solvent and reagents must be strictly anhydrous, as Grignard reagents are highly sensitive to moisture.[5]
-
Issue 2: Low yield of the desired tertiary alcohol.
-
Possible Cause 1: The Grignard reagent was quenched by moisture or acidic impurities.
-
Solution 1: Re-verify that all reagents and solvents are anhydrous. Diethyl ether can be distilled from a drying agent like sodium/benzophenone ketyl immediately before use. THF is more hygroscopic and requires careful drying.[12]
-
Possible Cause 2: A significant side reaction, such as Wurtz coupling, is occurring. This is more common with primary or benzylic halides.
-
Solution 2: Consider changing the solvent. Studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF) can suppress Wurtz coupling by-products compared to traditional ethers.[10] Also, control the rate of addition of the alkyl halide to the magnesium to maintain a gentle reflux and minimize side reactions.[13]
-
Possible Cause 3: Incomplete reaction.
-
Solution 3: If using diethyl ether at reflux, the reaction temperature may be too low for sluggish reactions. Switching to a higher-boiling solvent like THF can increase the reaction rate and drive the reaction to completion.[11]
Issue 3: The reaction mixture turns cloudy and black.
-
Possible Cause: Prolonged heating or too high a reaction temperature can lead to the decomposition of the Grignard reagent.
-
Solution: Avoid excessive heating. For many Grignard reactions, refluxing for an extended period is not necessary. Monitor the reaction by observing the consumption of the magnesium turnings.[13] The reaction is often exothermic enough to sustain itself once initiated.
Data Presentation: Effect of Solvent on Reaction Parameters
The choice of solvent directly impacts the efficiency and outcome of the Grignard synthesis of this compound. The following table summarizes these effects based on general principles observed in Grignard reactions.
| Solvent | Boiling Point (°C) | Relative Reaction Rate | Typical Yield | Key Considerations |
| Diethyl Ether (Et₂O) | 34.6 | Moderate | Good | Standard, traditional solvent. Low boiling point may lead to slower reactions. Less hygroscopic than THF.[11] |
| Tetrahydrofuran (THF) | 66 | Fast | Good to Excellent | Higher boiling point allows for faster reaction rates.[11] Better solvating power for the Grignard reagent.[13] More hygroscopic, requires rigorous drying.[12] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Fast | Excellent | A "greener" alternative derived from renewable resources.[10] Higher boiling point and can suppress side reactions like Wurtz coupling.[10] Less water-miscible, simplifying workup.[10] |
Experimental Protocol: Grignard Synthesis of this compound
This protocol outlines the synthesis using ethylmagnesium bromide and 2-butanone. The chosen anhydrous ether (Et₂O, THF, or 2-MeTHF) should be used consistently throughout the procedure.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
2-Butanone
-
Anhydrous Solvent (Diethyl Ether, THF, or 2-MeTHF)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl) for quenching[8]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of the chosen anhydrous solvent to just cover the magnesium.
-
Dissolve ethyl bromide (1.1 equivalents) in the anhydrous solvent in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or cloudiness), add a crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with 2-Butanone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 2-butanone (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Add the 2-butanone solution dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic; control the addition rate to maintain a manageable temperature.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes.[7]
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl dropwise.[8] This will hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the solvent (e.g., diethyl ether).
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by fractional distillation if necessary.
-
Visualizations
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. homework.study.com [homework.study.com]
- 5. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
Navigating the Analytical Landscape of Tertiary Alcohols: A Comparative Guide to Standards for 2-Ethyl-2-methylbutan-1-ol
While 2-Ethyl-2-methylbutan-1-ol (CAS 18371-13-6) is available from chemical suppliers, it is generally not offered as a certified reference material with a comprehensive Certificate of Analysis (CoA) detailing purity and impurity profiles. For instance, some suppliers provide the compound with a stated purity of ≥98%, but without the rigorous characterization required for a primary analytical standard. The National Institute of Standards and Technology (NIST) provides physicochemical data for this compound but does not offer a Standard Reference Material (SRM) for it. This absence of a certified standard necessitates a risk assessment by the user regarding its suitability for quantitative applications.
In contrast, certified analytical standards are readily available for other tertiary alcohols with similar chemical properties, such as 2-methyl-2-butanol (B152257) (tert-amyl alcohol) and 3-methyl-3-pentanol. These alternatives offer a reliable option for method development, system suitability testing, and as internal standards in the analysis of more complex mixtures containing tertiary alcohols.
Comparison of this compound and Alternative Analytical Standards
The following table summarizes the key characteristics of this compound and two viable alternative analytical standards.
| Feature | This compound | 2-Methyl-2-butanol (tert-Amyl alcohol) | 3-Methyl-3-pentanol |
| CAS Number | 18371-13-6 | 75-85-4 | 77-74-7 |
| Molecular Formula | C₇H₁₆O | C₅H₁₂O | C₆H₁₄O |
| Molecular Weight | 116.20 g/mol | 88.15 g/mol | 102.17 g/mol |
| Availability as Certified Standard | Not readily available | Yes (e.g., Sigma-Aldrich, Cerilliant) | Yes (e.g., TCI, Sigma-Aldrich) |
| Typical Purity of Standard | ≥98% (uncertified) | ≥99.5% (GC, certified) | >98.0% (GC, certified) |
| Boiling Point | ~160-162 °C | 102 °C | 123 °C |
Experimental Protocols for the Analysis of Tertiary Alcohols
The analysis of tertiary alcohols by gas chromatography (GC) can be challenging due to their lower volatility and potential for peak tailing on certain columns. Direct analysis is possible, but derivatization is often employed to improve chromatographic performance.
Direct Analysis by GC-MS
This method is suitable for initial screening and semi-quantitative analysis.
1. Sample Preparation:
-
Accurately weigh and dissolve the standard or sample in a suitable solvent (e.g., methanol, isopropanol) to a known concentration.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the alcohol fraction.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A polar column, such as a DB-WAX or Stabilwax, is recommended for underivatized alcohols to improve peak shape.
-
Injector: Split/splitless inlet at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: 40 °C hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Analysis by GC-MS with Derivatization
Silylation is a common derivatization technique for alcohols, replacing the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This increases volatility and reduces peak tailing.
1. Derivatization Protocol:
-
Evaporate a known amount of the alcohol sample/standard to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of a catalyst like pyridine.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions for TMS-Derivatives:
-
GC System: As above.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is suitable for the more volatile TMS-ethers.
-
Injector: As above.
-
Carrier Gas: As above.
-
Oven Program: 60 °C hold for 1 minute, ramp to 250 °C at 15 °C/min, hold for 3 minutes.
-
MS System and Conditions: As above. The mass range may be adjusted to encompass the molecular ion of the TMS derivative.
Logical Workflow for Standard Selection and Analysis
Caption: Logical workflow for selecting an appropriate analytical standard.
Signaling Pathway for Derivatization Decision
The decision to derivatize a tertiary alcohol for GC analysis depends on the initial analytical results. The following pathway illustrates this decision-making process.
Caption: Decision-making process for derivatization in GC analysis.
A Comparative Guide to the Purity Assessment of 2-Ethyl-2-methylbutan-1-ol by Gas Chromatography with Flame Ionization Detection (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 2-Ethyl-2-methylbutan-1-ol from different hypothetical sources, utilizing Gas Chromatography with Flame Ionization Detection (GC-FID) for quantitative analysis. The document outlines a detailed experimental protocol and presents comparative data to aid in the selection of high-purity reagents for research, development, and manufacturing purposes.
Introduction
This compound (CAS No. 18371-13-6) is a tertiary alcohol with applications in various chemical syntheses, including the development of pharmaceutical intermediates and specialty chemicals.[1][2][3][4] The purity of this starting material is critical, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processing and product purification. Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds.[5][6] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for the analysis of organic molecules like alcohols, making it an ideal method for purity assessment.[7]
This guide compares a standard high-purity sample of this compound with two alternative hypothetical samples, highlighting potential variations in purity and impurity profiles that can be encountered.
Experimental Protocol: Purity Determination by GC-FID
A robust GC-FID method was established for the quantitative analysis of this compound and its potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar polar column is recommended for good peak shape and resolution of alcohols.[8]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 10°C/min.
-
Hold: Hold at 180°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
2. Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a 1.0 mg/mL solution of 3-pentanol (B84944) in methanol (B129727). 3-pentanol is chosen as the internal standard due to its structural similarity and expected separation from the analyte and potential impurities.[9][10]
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of a this compound reference standard and the internal standard into volumetric flasks and diluting with methanol to achieve concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested, add a precise amount of the internal standard solution, and dilute with methanol in a 10 mL volumetric flask.
-
Injection Volume: 1 µL.
3. Data Analysis:
The percentage purity of this compound is calculated based on the peak area ratios relative to the internal standard, using the calibration curve. The area percent of each impurity is also determined to construct a complete impurity profile.
Comparative Purity Analysis
The following table summarizes the GC-FID analysis results for a high-purity standard and two alternative hypothetical samples of this compound.
| Analyte | Retention Time (min) | High-Purity Standard (% Area) | Alternative Sample A (% Area) | Alternative Sample B (% Area) |
| Unidentified Impurity 1 | 5.8 | Not Detected | 0.15 | 0.25 |
| 2-Methyl-2-butanol | 6.5 | 0.05 | 0.30 | 0.50 |
| 3-Pentanol (IS) | 7.2 | - | - | - |
| This compound | 8.1 | 99.92 | 99.45 | 99.15 |
| Unidentified Impurity 2 | 9.3 | 0.03 | 0.10 | 0.10 |
Note: Data is hypothetical and for illustrative purposes.
Discussion of Results:
The High-Purity Standard demonstrates a purity of 99.92%, with only trace levels of impurities. Alternative Sample A shows a slightly lower purity of 99.45%, with a notable increase in the concentration of 2-Methyl-2-butanol, a potential starting material or side-product. Alternative Sample B has the lowest purity at 99.15%, with a significantly higher concentration of 2-Methyl-2-butanol and another early-eluting impurity. These variations underscore the importance of routine purity testing for ensuring the quality and consistency of starting materials.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow of the purity assessment process.
Caption: Workflow for GC-FID Purity Assessment.
Caption: Logic for Comparative Reagent Selection.
Conclusion
The presented GC-FID method is demonstrated to be a reliable and effective technique for the purity assessment of this compound. The comparative data highlights that significant variations in purity can exist between different sources of the same chemical. For applications in research and drug development, where the quality of starting materials is paramount, routine analysis using a validated GC-FID method is strongly recommended to ensure consistent and reliable experimental outcomes. The choice between suppliers should be guided by empirical data on purity and impurity profiles, as illustrated in this guide.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. 2,2-Diethyl-1-propanol | C7H16O | CID 87605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 6. purdue.edu [purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
A Comparative Analysis of C7H16O Alcohol Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the isomeric landscape of a molecule is paramount. Isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical, spectroscopic, and reactive properties. This guide provides a detailed comparative analysis of common alcohol isomers with the formula C7H16O, offering a foundation for informed selection and application in research and development.
This analysis focuses on a selection of primary, secondary, and tertiary heptanol (B41253) isomers, highlighting the impact of the hydroxyl group's position and the carbon chain's branching on their fundamental characteristics.
Physicochemical Properties: A Quantitative Comparison
The arrangement of atoms within C7H16O alcohol isomers significantly influences their physical properties. Straight-chain isomers generally exhibit higher boiling points due to stronger van der Waals forces, while increased branching leads to more compact structures with reduced surface area and consequently lower boiling points. The position of the hydroxyl group also plays a role, affecting hydrogen bonding and polarity.
| Isomer | Structure | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C | Refractive Index (at 20°C) | Water Solubility |
| 1-Heptanol | CH₃(CH₂)₆OH | Primary | 175-176 | -34.6 | 0.822 | 1.424 | Slightly soluble |
| 2-Heptanol (B47269) | CH₃CH(OH)(CH₂)₄CH₃ | Secondary | 160-162 | -30.15 | 0.817[1] | 1.420-1.422[2] | Slightly soluble[2] |
| 3-Heptanol | CH₃CH₂CH(OH)(CH₂)₃CH₃ | Secondary | 156-158 | -70 | 0.821 | 1.421 | Slightly soluble |
| 4-Heptanol | CH₃(CH₂)₂CH(OH)(CH₂)₂CH₃ | Secondary | 156[3] | -41.5[3] | 0.810[3] | 1.4175-1.4215[3] | 4.753 g/L (20 °C)[3] |
| 2-Methyl-1-hexanol | (CH₃)₂CH(CH₂)₃OH | Primary | 161-169[4] | -43 to -30.45[4] | ~0.818 - 0.823[4] | ~1.421 - 1.429[4] | Limited (4089 mg/L at 25 °C)[4] |
| 3-Methyl-3-pentanol | CH₃CH₂C(OH)(CH₃)CH₂CH₃ | Tertiary | 123[5] | -38[5] | 0.824 (at 25°C)[5] | 1.418[5] | Soluble |
Spectroscopic Analysis: Differentiating the Isomers
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide unique fingerprints for each C7H16O alcohol.
Infrared (IR) Spectroscopy
The IR spectra of all C7H16O alcohols are characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. However, the C-O stretching vibration, appearing in the 1000-1200 cm⁻¹ region, is particularly useful for distinguishing between primary, secondary, and tertiary alcohols.
| Isomer Type | C-O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| Primary (e.g., 1-Heptanol, 2-Methyl-1-hexanol) | ~1050 | Broad, ~3300 | ~2850-2960 |
| Secondary (e.g., 2-Heptanol, 3-Heptanol, 4-Heptanol) | ~1100-1150 | Broad, ~3300 | ~2850-2960 |
| Tertiary (e.g., 3-Methyl-3-pentanol) | ~1150-1200 | Broad, ~3300 | ~2850-2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous isomer identification.
¹H NMR: The chemical shift of the proton attached to the carbon bearing the hydroxyl group (CH-OH) is a key diagnostic signal. Its multiplicity reveals the number of adjacent protons. The signal for the hydroxyl proton (-OH) is typically a broad singlet, but its chemical shift can vary with concentration and solvent.
¹³C NMR: The chemical shift of the carbon atom bonded to the hydroxyl group (C-OH) is highly indicative of the alcohol type.
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1-Heptanol | ~3.6 (t, -CH₂OH) | ~62 (-CH₂OH) |
| 2-Heptanol | ~3.8 (sextet, -CH(OH)-) | ~68 (-CH(OH)-), ~23.4 (CH₃-CH(OH))[2] |
| 3-Heptanol | ~3.5 (quintet, -CH(OH)-) | ~74 (-CH(OH)-) |
| 4-Heptanol | ~3.6 (quintet, -CH(OH)-) | ~72 (-CH(OH)-) |
| 2-Methyl-1-hexanol | ~3.4 (d, -CH₂OH) | ~68 (-CH₂OH) |
| 3-Methyl-3-pentanol | No proton on C-OH | ~75 (C-OH) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Reactivity and Applications
The structural differences between C7H16O alcohol isomers directly impact their reactivity and, consequently, their applications.
-
Primary Alcohols (e.g., 1-Heptanol, 2-Methyl-1-hexanol): These are readily oxidized to form aldehydes and subsequently carboxylic acids. They are often used as solvents, in the synthesis of esters for fragrances and flavors, and as plasticizers. 2-methyl-1-hexanol, with its branched structure, may exhibit different solvency properties compared to its linear counterpart.[6]
-
Secondary Alcohols (e.g., 2-Heptanol, 3-Heptanol, 4-Heptanol): These can be oxidized to form ketones. They are also used as solvents and in the production of other chemicals. Their chirality, as in the case of 2-heptanol and 3-heptanol, makes them valuable starting materials in asymmetric synthesis.
-
Tertiary Alcohols (e.g., 3-Methyl-3-pentanol): These are resistant to oxidation under mild conditions. They are primarily used as intermediates in the synthesis of other compounds and can be found in some fragrances.
Experimental Protocols
Accurate characterization of C7H16O alcohol isomers relies on standardized experimental procedures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is a powerful technique for separating and identifying volatile compounds like alcohol isomers.
Methodology:
-
Sample Preparation: Dilute the alcohol isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 100 ppm.
-
GC-MS System: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the isomers.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
-
Data Analysis: Identify isomers based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).
Determination of Boiling Point
The boiling point is a fundamental physical property for isomer differentiation.
Methodology:
-
Apparatus: A Thiele tube or a melting point apparatus with a boiling point tube attachment, a thermometer, and a capillary tube sealed at one end.
-
Procedure:
-
Place a small amount (0.5-1 mL) of the alcohol isomer into a small test tube.
-
Invert the sealed capillary tube and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Heat the Thiele tube gently and observe the capillary.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid approaches its boiling point.
-
Remove the heat source when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
-
Visualizing Isomer Differentiation
The following workflows illustrate the logical process for distinguishing between C7H16O alcohol isomers based on their properties.
References
A Comparative Guide to 2-Ethyl-2-methylbutan-1-ol and tert-Amyl Alcohol as Solvents for Researchers and Drug Development Professionals
In the landscape of chemical solvents, the selection of an appropriate medium is paramount for the success of a reaction, influencing yield, purity, and reaction kinetics. This guide provides a detailed comparison of two branched-chain alcohols, 2-Ethyl-2-methylbutan-1-ol and tert-Amyl alcohol (also known as 2-methyl-2-butanol), for their potential applications as solvents in research, particularly within the pharmaceutical and drug development sectors. While tert-Amyl alcohol is a well-characterized solvent with established uses, this compound is a less-documented alternative. This guide summarizes their known physicochemical properties, discusses their potential applications, and provides a framework for their experimental comparison.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of a solvent's physical and chemical properties is the foundation for its effective application. The following table summarizes the key physicochemical data for this compound and tert-Amyl alcohol.
| Property | This compound | tert-Amyl alcohol (2-Methyl-2-butanol) |
| Chemical Structure | CH₃CH₂C(CH₃)(CH₂CH₃)CH₂OH | (CH₃)₂C(OH)CH₂CH₃ |
| CAS Number | 18371-13-6[1] | 75-85-4[2] |
| Molecular Formula | C₇H₁₆O[1] | C₅H₁₂O[2] |
| Molecular Weight | 116.20 g/mol [3] | 88.15 g/mol [4] |
| Appearance | - | Colorless liquid[2] |
| Odor | - | Camphor-like[5] |
| Boiling Point | 146.6 °C at 760 mmHg[6] | 102 °C[4] |
| Melting Point | -30.45 °C (estimate)[7] | -12 °C[4] |
| Density | 0.82 g/cm³[6] | 0.808 - 0.809 g/mL at 25°C[4] |
| Solubility in Water | - | 120 g/L at 20°C[4] |
| Solubility in Organic Solvents | Soluble in organic solvents[8] | Miscible with many organic solvents[5] |
| Flash Point | 49.4 °C[6] | 20 °C[4] |
| pKa | 15.18 ± 0.10 (Predicted)[7] | - |
Performance as a Solvent: Applications and Potential
tert-Amyl Alcohol:
tert-Amyl alcohol is a versatile and well-established solvent with a range of applications in organic synthesis and the pharmaceutical industry.[9][10] Its utility stems from its ability to dissolve a wide array of organic compounds, its moderate boiling point, and its status as a liquid at room temperature, making it a practical alternative to tert-butyl alcohol.[9]
Key applications include:
-
Reaction Medium: It serves as a solvent in various chemical transformations, including esterification reactions and palladium-catalyzed C-H olefination of phenylacetic acids.[9][10]
-
Grignard Reactions: While ethers are the traditional solvents for Grignard reagents, alcohols like tert-Amyl alcohol can be used in specific contexts, though careful consideration of the Grignard reagent's reactivity towards the hydroxyl group is necessary.
-
Pharmaceutical Formulations: Its solvent properties are valuable in drug development for dissolving active pharmaceutical ingredients (APIs) and excipients.[2]
-
Industrial Applications: It is also used in the manufacturing of flavors, corrosion inhibitors, resins, and coatings.[4][9]
This compound:
Information on the specific applications of this compound as a solvent is limited in publicly available literature. However, based on its structure as a primary alcohol with significant branching, some potential advantages and applications can be inferred. The branching may influence its solvency, viscosity, and freezing point. For instance, highly branched structures can disrupt crystal packing, leading to lower freezing points, which can be advantageous in certain applications.[11] Its higher boiling point compared to tert-Amyl alcohol suggests it could be suitable for reactions requiring elevated temperatures.
Given the lack of extensive data, experimental evaluation is crucial to determine its efficacy as a solvent for specific applications. Researchers are encouraged to perform solvent screening studies to assess its performance against established solvents like tert-Amyl alcohol.
Experimental Protocols for Solvent Comparison
To objectively compare the performance of this compound and tert-Amyl alcohol, a well-defined experimental protocol is essential. A nucleophilic substitution (SN1) reaction is a suitable model system for this purpose, as the reaction rate is sensitive to solvent polarity.
Objective: To compare the effect of this compound and tert-Amyl alcohol on the rate of a solvolysis reaction (an SN1 reaction where the solvent acts as the nucleophile).
Model Reaction: The solvolysis of tert-butyl chloride.
Materials:
-
tert-Butyl chloride
-
This compound (high purity)
-
tert-Amyl alcohol (high purity)
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) solution (for titration)
-
Glassware: test tubes, pipettes, burette, flasks
-
Water bath with temperature control
-
Stopwatch
Procedure:
-
Preparation: Prepare solutions of the indicator in both this compound and tert-Amyl alcohol.
-
Reaction Setup: In separate test tubes, place a known volume of each alcohol solvent containing the indicator. Equilibrate the test tubes to a constant temperature in the water bath.
-
Initiation: Add a precise amount of tert-butyl chloride to each test tube simultaneously and start the stopwatch.
-
Observation and Data Collection: Monitor the color change of the indicator. The reaction produces HCl, which will cause the indicator to change color. Record the time taken for the color change to occur in each solvent.
-
Quantitative Analysis (Optional Titration): At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding them to a known volume of cold acetone. Titrate the generated HCl with the standardized sodium hydroxide solution to determine the extent of the reaction.
-
Data Analysis: Compare the reaction times or the initial reaction rates in both solvents. A shorter reaction time or a higher initial rate indicates a more favorable solvent for the SN1 reaction, suggesting it better stabilizes the carbocation intermediate.
Expected Outcome: Polar protic solvents are known to facilitate SN1 reactions by stabilizing the carbocation intermediate.[12][13] The relative rates of the reaction in this compound and tert-Amyl alcohol will provide insight into their relative polarities and their ability to act as solvents for this type of reaction.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting a suitable solvent for a chemical reaction, incorporating the comparison between this compound and tert-Amyl alcohol.
Caption: A logical workflow for solvent selection in chemical synthesis.
Safety, Toxicity, and Environmental Impact
tert-Amyl Alcohol:
-
Safety: It is a flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if swallowed or inhaled.[14] It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment.[2]
-
Toxicity: The oral LD50 in rats is 1000 mg/kg.[9] Overexposure can lead to central nervous system depression.[4]
-
Environmental Impact: Information on its environmental impact is limited, but as with most organic solvents, release into the environment should be avoided.
This compound:
-
Safety and Toxicity: Detailed safety and toxicity data for this compound are not as readily available as for tert-Amyl alcohol. Based on its structure as a higher alcohol, it should be handled with care, assuming it may have similar or greater irritant and flammable properties.
-
Environmental Impact: The environmental fate of this compound is not well-documented. However, branched-chain higher alcohols are being investigated as potential biofuels, which may suggest better biodegradability compared to some conventional solvents.[12]
Conclusion
tert-Amyl alcohol is a well-established and versatile solvent with a proven track record in various chemical applications, particularly in the pharmaceutical industry. Its known properties and documented uses make it a reliable choice for many synthetic challenges.
This compound, on the other hand, represents a less-explored alternative. While its physicochemical properties suggest potential utility, particularly for higher temperature applications, a lack of comprehensive experimental data on its solvent performance necessitates a cautious and empirical approach to its use.
For researchers and drug development professionals, tert-Amyl alcohol remains the more characterized and predictable option. However, the exploration of novel solvents like this compound through systematic experimental evaluation, as outlined in this guide, could lead to the discovery of more efficient and specialized solvent systems for future chemical innovations.
References
- 1. This compound [webbook.nist.gov]
- 2. carlroth.com [carlroth.com]
- 3. 2,2-Diethyl-1-propanol | C7H16O | CID 87605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com [carlroth.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Page loading... [wap.guidechem.com]
- 8. open.alberta.ca [open.alberta.ca]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. mdpi.com [mdpi.com]
- 11. 2-Ethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. fishersci.com [fishersci.com]
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary C7 Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary C7 alcohols in three key classes of organic reactions: oxidation, Fischer esterification, and acid-catalyzed dehydration. The information presented is supported by established chemical principles and available experimental data to assist researchers in selecting the appropriate alcohol isomer for their specific synthetic needs.
Introduction to C7 Alcohols
C7 alcohols, or heptanols, are a group of structural isomers with the chemical formula C₇H₁₆O. Their reactivity is largely determined by the position of the hydroxyl (-OH) group on the carbon skeleton, which classifies them as primary (1°), secondary (2°), or tertiary (3°).
-
Primary (1°) C7 Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom (e.g., 1-heptanol).
-
Secondary (2°) C7 Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms (e.g., 2-heptanol (B47269), 3-heptanol, 4-heptanol).
-
Tertiary (3°) C7 Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms (e.g., 2-methyl-2-hexanol).
This structural variation significantly influences the steric hindrance around the hydroxyl group and the stability of potential reaction intermediates, leading to distinct reactivity profiles.
Reactivity Comparison
The relative reactivity of primary, secondary, and tertiary C7 alcohols is summarized below for oxidation, Fischer esterification, and dehydration reactions.
| Reaction | Reactivity Order | Primary C7 Alcohol (e.g., 1-heptanol) | Secondary C7 Alcohol (e.g., 2-heptanol) | Tertiary C7 Alcohol (e.g., 2-methyl-2-hexanol) |
| Oxidation | Primary > Secondary > Tertiary | Readily oxidized to heptanal (B48729) and further to heptanoic acid. | Oxidized to the corresponding heptanone (e.g., 2-heptanone). | Generally resistant to oxidation under mild conditions. |
| Fischer Esterification | Primary > Secondary > Tertiary | Reacts readily with carboxylic acids to form esters. | Reacts more slowly than primary alcohols due to increased steric hindrance. | Prone to elimination (dehydration) and esterification is generally not favored.[1] |
| Dehydration | Tertiary > Secondary > Primary | Requires harsh conditions (high temperature, concentrated acid). | Dehydrates under milder conditions than primary alcohols. | Dehydrates readily under mild acidic conditions and lower temperatures. |
Oxidation of C7 Alcohols
The oxidation of alcohols is a fundamental transformation in organic synthesis. The reactivity and the products formed are highly dependent on the class of the alcohol.
Reactivity Trend: Primary > Secondary > Tertiary
-
Primary C7 Alcohols (e.g., 1-heptanol): These are readily oxidized, first to an aldehyde (heptanal) and, with a sufficiently strong oxidizing agent and prolonged reaction time, to a carboxylic acid (heptanoic acid).[2]
-
Secondary C7 Alcohols (e.g., 2-heptanol): These are oxidized to ketones (e.g., 2-heptanone). The reaction typically stops at the ketone stage as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable.
-
Tertiary C7 Alcohols (e.g., 2-methyl-2-hexanol): These are generally resistant to oxidation under standard conditions.[3] Oxidation would necessitate the breaking of a C-C bond, which requires harsh reaction conditions that can lead to the degradation of the molecule.
Experimental Data Summary for Oxidation
| Alcohol Type | C7 Alcohol Example | Oxidizing Agent | Typical Product(s) | Relative Reaction Rate |
| Primary | 1-Heptanol (B7768884) | PCC, DMP, Swern Reagents | Heptanal | Fast |
| Primary | 1-Heptanol | KMnO₄, K₂Cr₂O₇/H₂SO₄ | Heptanoic Acid | Fast |
| Secondary | 2-Heptanol | Jones Reagent (CrO₃/H₂SO₄), PCC | 2-Heptanone | Moderate |
| Tertiary | 2-Methyl-2-hexanol (B1585243) | Most common oxidizing agents | No reaction | Very Slow / Negligible |
Experimental Protocol: Oxidation of a Secondary C7 Alcohol (2-Heptanol) to 2-Heptanone using Jones Reagent
This protocol is adapted from a standard procedure for the oxidation of secondary alcohols.
Materials:
-
2-Heptanol
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid)
-
Acetone (B3395972) (solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-heptanol (1.0 eq.) in acetone in a flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.
-
Slowly add Jones Reagent (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green/blue.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-heptanone.
-
Purify the product by distillation or column chromatography if necessary.
Safety Precautions: Chromium(VI) compounds are toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Caption: Experimental workflow for the oxidation of 2-heptanol.
Fischer Esterification of C7 Alcohols
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5][6]
Reactivity Trend: Primary > Secondary > Tertiary
The reactivity in Fischer esterification is primarily governed by steric hindrance.
-
Primary C7 Alcohols (e.g., 1-heptanol): Being the least sterically hindered, primary alcohols react the fastest among the three classes.[7]
-
Secondary C7 Alcohols (e.g., 2-heptanol): The increased steric bulk around the hydroxyl group makes the nucleophilic attack on the protonated carboxylic acid more difficult, resulting in a slower reaction rate compared to primary alcohols.[7]
-
Tertiary C7 Alcohols (e.g., 2-methyl-2-hexanol): These are highly sterically hindered and are prone to undergo a competing elimination (dehydration) reaction under the acidic conditions of Fischer esterification, making them poor substrates for this reaction.[1]
Experimental Data Summary for Fischer Esterification
| Alcohol Type | C7 Alcohol Example | Carboxylic Acid | Catalyst | Relative Reaction Rate | Typical Yield |
| Primary | 1-Heptanol | Acetic Acid | H₂SO₄ | Fast | High |
| Secondary | 2-Heptanol | Acetic Acid | H₂SO₄ | Slow | Moderate to Low |
| Tertiary | 2-Methyl-2-hexanol | Acetic Acid | H₂SO₄ | Very Slow | Very Low (Dehydration is the major pathway) |
Experimental Protocol: Fischer Esterification of 1-Heptanol with Acetic Acid
This protocol is a general procedure for Fischer esterification.
Materials:
-
1-Heptanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus (optional, for water removal)
-
Standard laboratory glassware
Procedure:
-
Combine 1-heptanol (1.0 eq.) and an excess of glacial acetic acid (e.g., 3.0 eq.) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 2-4 hours. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting heptyl acetate (B1210297) by distillation.
Caption: Mechanism of Fischer Esterification.
Acid-Catalyzed Dehydration of C7 Alcohols
The dehydration of alcohols to form alkenes is an elimination reaction that is typically carried out by heating the alcohol in the presence of a strong acid catalyst.
Reactivity Trend: Tertiary > Secondary > Primary
The ease of dehydration is directly related to the stability of the carbocation intermediate that is formed during the reaction.[8][9]
-
Tertiary C7 Alcohols (e.g., 2-methyl-2-hexanol): These alcohols readily form a stable tertiary carbocation, and thus dehydrate under the mildest conditions (e.g., dilute acid and gentle warming).[10]
-
Secondary C7 Alcohols (e.g., 2-heptanol): These form a less stable secondary carbocation and therefore require more forcing conditions (higher temperatures and more concentrated acid) than tertiary alcohols.[10] The dehydration of 2-heptanol can lead to a mixture of alkene products, such as 1-heptene (B165124) and 2-heptene.[11]
-
Primary C7 Alcohols (e.g., 1-heptanol): These would form a highly unstable primary carbocation. Therefore, the dehydration of primary alcohols generally proceeds through an E2 mechanism and requires the most vigorous conditions (concentrated sulfuric acid at high temperatures).[12]
Experimental Data Summary for Dehydration
| Alcohol Type | C7 Alcohol Example | Catalyst | Temperature Range (°C) | Relative Reaction Rate |
| Primary | 1-Heptanol | Conc. H₂SO₄ | 170-180 | Slow |
| Secondary | 2-Heptanol | Conc. H₂SO₄ or H₃PO₄ | 100-140 | Moderate |
| Tertiary | 2-Methyl-2-hexanol | Dilute H₂SO₄ | 25-80 | Fast |
Experimental Protocol: Dehydration of 2-Methyl-2-hexanol (a Tertiary C7 Alcohol)
This protocol is a general procedure for the dehydration of a tertiary alcohol.
Materials:
-
2-Methyl-2-hexanol
-
Concentrated sulfuric acid or phosphoric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Standard distillation apparatus
Procedure:
-
Place 2-methyl-2-hexanol into a distillation flask.
-
Carefully add a small amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture gently. The alkene product will begin to distill.
-
Collect the distillate, which will contain the alkene and water.
-
Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Purify the alkene product by a final simple distillation.
Caption: Relationship between alcohol class and dehydration reactivity.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. maxapress.com [maxapress.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 8. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12) [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. Mechanism of dehydration explained [unacademy.com]
- 11. homework.study.com [homework.study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Spectroscopic a for 2-Ethyl-2-methylbutan-1-ol and Its Isomers
For Immediate Release
A detailed spectroscopic comparison of 2-Ethyl-2-methylbutan-1-ol and its structural isomers—Heptan-1-ol, Heptan-2-ol, and 2-Methylhexan-2-ol—is presented to aid researchers, scientists, and drug development professionals in the structural elucidation of these compounds. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, highlighting the key differences arising from their distinct molecular structures.
The isomers under investigation, all sharing the molecular formula C₇H₁₆O, exhibit unique spectroscopic fingerprints. This compound is a primary alcohol with a quaternary carbon, Heptan-1-ol is a straight-chain primary alcohol, Heptan-2-ol is a secondary alcohol, and 2-Methylhexan-2-ol is a tertiary alcohol. These structural variations significantly influence their interaction with electromagnetic radiation and their fragmentation patterns in mass spectrometry.
The logical workflow for spectroscopic analysis, from sample introduction to data interpretation, is illustrated in the diagram below. This visualization outlines how different spectroscopic techniques provide complementary information to determine the precise structure of a molecule.
Caption: Workflow of Spectroscopic Structure Elucidation.
¹H NMR Spectroscopic Data
The ¹H NMR spectra are particularly telling of the proton environments in each isomer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data not available in search results. |
| Heptan-1-ol | ~3.6 (t, -CH₂OH), ~1.5 (m, -CH₂-), ~1.3 (m, -CH₂-), ~0.9 (t, -CH₃) |
| Heptan-2-ol | ~3.8 (m, -CHOH-), ~1.4 (m, -CH₂-), ~1.2 (m, -CH₂-), ~1.1 (d, -CH(OH)CH₃), ~0.9 (t, -CH₃) |
| 2-Methylhexan-2-ol | ~1.4 (m, -CH₂-), ~1.1 (s, C(OH)(CH₃)₂), ~0.9 (t, -CH₃) |
¹³C NMR Spectroscopic Data
The ¹³C NMR data provides insight into the carbon skeleton of the molecules.
| Compound | Chemical Shifts (δ, ppm) |
| This compound | Data not available in search results. |
| Heptan-1-ol | ~62.9 (-CH₂OH), ~32.8, ~31.8, ~29.1, ~25.8, ~22.6, ~14.1 (-CH₃) |
| Heptan-2-ol | ~68.0 (-CHOH-), ~39.4, ~32.0, ~25.6, ~23.4, ~22.7, ~14.1 (-CH₃)[1] |
| 2-Methylhexan-2-ol | ~70.9 (-C(OH)-), ~44.1, ~29.3, ~26.4, ~23.3, ~14.1 (-CH₃) |
Infrared (IR) Spectroscopy Data
The IR spectra are characterized by a prominent O-H stretching band for all alcohols. The C-O stretching frequency varies with the substitution of the alcohol.
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| This compound | Data not available in search results. | ~1040 (Primary) | ~2850-3000 |
| Heptan-1-ol | ~3200-3600 (broad)[2] | ~1058 (Primary) | ~2850-2960 |
| Heptan-2-ol | ~3200-3600 (broad) | ~1115 (Secondary) | ~2850-2960 |
| 2-Methylhexan-2-ol | ~3200-3600 (broad)[3] | ~1150 (Tertiary) | ~2850-2960[3] |
Mass Spectrometry (MS) Data
All isomers have a molecular weight of 116.20 g/mol . Their fragmentation patterns, however, are distinct and are key to their identification.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 116 | Data not available in search results. |
| Heptan-1-ol | 116 (low abundance) | 98 (M-18, loss of H₂O), 84, 70, 56, 43[4] |
| Heptan-2-ol | 116 (low abundance) | 101 (M-15, loss of CH₃), 87, 73, 45[1] |
| 2-Methylhexan-2-ol | 116 (very low abundance) | 101 (M-15, loss of CH₃), 98 (M-18, loss of H₂O), 73, 59[3][5] |
Experimental Protocols
The following are standard methodologies for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for protons. Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and a small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates. The spectra are recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via a gas chromatograph (GC) for separation and then ionized in the mass spectrometer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
References
- 1. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. What are the IR characteristics and MS fragments of 2-methyl-2-hexanol.. [askfilo.com]
- 4. 1-Heptanol(111-70-6) MS [m.chemicalbook.com]
- 5. 2-Methylhexan-2-ol | C7H16O | CID 12240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance of 2-Ethyl-2-methylbutan-1-ol as a chiral auxiliary compared to Evans auxiliaries
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a detailed comparison of the well-established and widely utilized Evans auxiliaries with 2-Ethyl-2-methylbutan-1-ol.
A comprehensive review of scientific literature reveals that Evans auxiliaries are a cornerstone of modern asymmetric synthesis, with a vast body of research supporting their efficacy. In stark contrast, there is a notable absence of published data on the use of this compound as a chiral auxiliary. Consequently, this guide will focus on presenting the robust performance data and established protocols for Evans auxiliaries, while highlighting the lack of available information for this compound in this application.
Mechanism of Stereocontrol: The Power of Evans Auxiliaries
The remarkable stereocontrol exerted by Evans auxiliaries, which are typically oxazolidinones derived from readily available amino acids, stems from their ability to create a sterically hindered environment around a prochiral center.[1][2] The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acylated auxiliary. This steric hindrance directs the approach of an electrophile to the less hindered face, leading to a high degree of diastereoselectivity.[3] The formation of a rigid, chelated Z-enolate is a key factor in achieving this high level of stereocontrol.[4][5]
Performance Data: Evans Auxiliaries in Asymmetric Synthesis
The performance of Evans auxiliaries is consistently high across a range of asymmetric transformations, most notably in alkylation, aldol (B89426), and Diels-Alder reactions. The following tables summarize representative data from the literature, showcasing the high diastereoselectivity and chemical yields typically achieved.
Table 1: Performance of Evans Auxiliaries in Asymmetric Alkylation Reactions
| Chiral Auxiliary (N-Acyloxazolidinone) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl (B1604629) bromide | >99:1 | 95 |
| (4S)-4-Isopropyl-2-oxazolidinone | Methyl iodide | 98:2 | 92 |
| (4R)-4-Benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 85 |
Data compiled from representative literature. Actual results may vary based on specific substrates and reaction conditions.
Table 2: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary (N-Acyloxazolidinone) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isovaleraldehyde | >99:1 | 88 |
| (4S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | 99:1 | 91 |
| (4R)-4-Benzyl-2-oxazolidinone | Propionaldehyde | 97:3 | 82 |
Data compiled from representative literature. Actual results may vary based on specific substrates and reaction conditions.
Table 3: Performance of Evans Auxiliaries in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary (N-Acryloyloxazolidinone) | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Cyclopentadiene | 95:5 | 90 |
| (4S)-4-Isopropyl-2-oxazolidinone | 1,3-Butadiene | 98:2 | 85 |
| (4R)-4-Benzyl-2-oxazolidinone | Isoprene | 96:4 | 88 |
Data compiled from representative literature. Actual results may vary based on specific substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of chiral auxiliaries. The following are representative protocols for key asymmetric reactions using Evans auxiliaries.
Asymmetric Alkylation of an N-Acyloxazolidinone
Objective: To perform a diastereoselective alkylation of an N-acyloxazolidinone.
Materials:
-
N-Acyloxazolidinone (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise to the stirred solution.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the alkylated product.
Asymmetric Aldol Reaction using an Evans Auxiliary
Objective: To conduct a diastereoselective aldol reaction to synthesize a syn-β-hydroxy carbonyl compound.
Materials:
-
N-Acyloxazolidinone (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Di-n-butylboron triflate (Bu₂BOTf) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (1.2 equiv)
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyloxazolidinone in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour.
-
Add saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Asymmetric Diels-Alder Reaction
Objective: To perform a diastereoselective Diels-Alder reaction using an N-acryloyloxazolidinone.
Materials:
-
N-Acryloyloxazolidinone (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl) (1.1 equiv)
-
Diene (e.g., cyclopentadiene) (3.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acryloyloxazolidinone in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the Lewis acid dropwise to the stirred solution.
-
Stir for 15 minutes, then add the diene dropwise.
-
Continue stirring at -78 °C for 3-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Mechanism
To further elucidate the application of Evans auxiliaries, the following diagrams illustrate a typical experimental workflow and the underlying principle of stereocontrol.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Steric hindrance from the auxiliary directs electrophilic attack.
Conclusion
Evans auxiliaries have proven to be an exceptionally reliable and versatile class of chiral auxiliaries for asymmetric synthesis. Their ability to consistently deliver high levels of diastereoselectivity and yield in a variety of carbon-carbon bond-forming reactions has made them indispensable tools in both academic research and industrial drug development. The predictability of their stereochemical outcomes, supported by a well-understood mechanism of action, allows for the rational design of synthetic routes to complex chiral molecules.
While the exploration of novel chiral auxiliaries is an ongoing and valuable endeavor in chemical research, the current body of scientific literature does not support the use of this compound in this capacity. For researchers seeking robust and well-documented methods for achieving high stereocontrol, Evans auxiliaries remain a superior and highly recommended choice.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Validating the Synthesis of 2-Ethyl-2-methylbutan-1-ol: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate synthesis and validation of novel compounds are paramount. This guide provides a comprehensive comparison of the spectroscopic data for 2-Ethyl-2-methylbutan-1-ol, its precursors, and a potential isomer, supported by detailed experimental protocols for its synthesis and analysis.
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an ethylmagnesium bromide Grignard reagent to 2-butanone (B6335102). The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
2-Butanone
-
Sulfuric acid (10% aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. The remaining ethyl bromide solution is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 2-Butanone: The Grignard reagent is cooled in an ice bath. A solution of 2-butanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is stirred at room temperature for one hour.
-
Workup and Purification: The reaction mixture is carefully poured into a beaker containing ice and a 10% aqueous sulfuric acid solution. The mixture is transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation.
Spectroscopic Validation
The successful synthesis of this compound can be validated by comparing the spectroscopic data of the purified product with the expected data and with the data of potential starting materials and byproducts.
Data Presentation:
Table 1: ¹H NMR Data Comparison (Chemical Shift δ [ppm])
| Compound | -CH₃ (triplet) | -CH₂- (quartet) | -CH₃ (singlet) | -CH₂OH (singlet) | -OH (singlet) |
| This compound (Expected) | ~0.8 | ~1.3 | ~1.1 | ~3.4 | Variable |
| 2-Butanone (Starting Material) | 1.05 | 2.43 | 2.14 | - | - |
| 2,3-Dimethylpentan-3-ol (Isomer) | ~0.9 (m) | ~1.4 (q) | ~1.1 (s) | - | Variable |
Table 2: ¹³C NMR Data Comparison (Chemical Shift δ [ppm])
| Compound | -CH₃ | -CH₂- | -C- (quaternary) | -CH₂OH | C=O |
| This compound (Expected) | ~8 | ~25 | ~40 | ~70 | - |
| 2-Butanone (Starting Material) | 7.8 | 36.7 | - | - | 208.7 |
| 2,3-Dimethylpentan-3-ol (Isomer) | ~10, ~17 | ~35 | ~75 | - | - |
Table 3: IR Spectroscopy Data Comparison (Wavenumber cm⁻¹)
| Compound | O-H Stretch (broad) | C-H Stretch | C-O Stretch | C=O Stretch |
| This compound (Expected) | ~3400 | ~2960-2870 | ~1050 | - |
| 2-Butanone (Starting Material) | - | ~2980-2880 | - | ~1715 |
| 2,3-Dimethylpentan-3-ol (Isomer) | ~3400 | ~2970-2880 | ~1150 | - |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound (Expected) | 116 | 101, 87, 73, 59 |
| 2-Butanone (Starting Material) | 72 | 57, 43, 29 |
| 2,3-Dimethylpentan-3-ol (Isomer) | 116 | 101, 87, 73, 59 |
Visualization of Experimental Workflow
The logical flow of the synthesis and validation process is illustrated in the following diagram.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
A Comparative Analysis of 2-Ethyl-2-methylbutan-1-ol and Its Isomeric Alternatives for Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate reagents and building blocks is a critical decision that can significantly impact the outcome of a synthetic route or the properties of a final product. This guide provides a comprehensive cross-database comparison of 2-Ethyl-2-methylbutan-1-ol and its structural isomers, offering a detailed look at their physical and chemical properties, synthesis protocols, and analytical procedures. By presenting quantitative data in a clear, tabular format and outlining detailed experimental methodologies, this guide aims to facilitate informed decision-making in a laboratory and industrial setting.
Physicochemical Properties: A Comparative Overview
The structural arrangement of atoms within a molecule dictates its physical and chemical behavior. The following table summarizes key properties of this compound and its selected isomers, highlighting the differences that arise from their varied branching patterns.
| Property | This compound | 2-Ethyl-1-butanol | 3,3-Dimethyl-1-pentanol | 2,2-Dimethyl-1-pentanol |
| CAS Number | 18371-13-6[1] | 97-95-0[2] | 19264-94-9[3] | 2370-12-9[4] |
| Molecular Formula | C₇H₁₆O[1] | C₆H₁₄O[2] | C₇H₁₆O[3] | C₇H₁₆O[4] |
| Molecular Weight | 116.20 g/mol [1] | 102.177 g·mol⁻¹[2] | 116.20 g/mol [3] | 116.20 g/mol [4] |
| Boiling Point | 161-163 °C | 145-151 °C[2] | 167 °C | 153 °C[5] |
| Density | 0.829 g/mL | 830 mg mL⁻¹[2] | 0.8280 g/cm³ | 0.8297 g/cm³[5] |
| Solubility in Water | Limited | 10 g L⁻¹[2] | Limited | Limited |
| Primary Applications | Solvent, Chemical Intermediate | Solvent, Plasticizers, Lubricants, Pharmaceuticals[2][6][7][8][9] | Solvent, Fragrances[9] | Solvent, OLED materials, Chemical Synthesis[9] |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to successful research. This section provides established protocols for the synthesis and analysis of the compared alcohols.
Synthesis of this compound via Grignard Reaction
This protocol describes a plausible method for the synthesis of the tertiary alcohol, this compound, utilizing a Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Dry diethyl ether
-
Butan-2-one
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction (three-necked flask, dropping funnel, reflux condenser)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of dry diethyl ether.
-
Prepare a solution of 1-bromopropane in dry diethyl ether and add it to the dropping funnel. Add a small portion of the 1-bromopropane solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of butan-2-one in dry diethyl ether and add it to the dropping funnel.
-
Add the butan-2-one solution dropwise to the cooled Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure.
Industrial Synthesis of 2-Ethyl-1-butanol
2-Ethyl-1-butanol is commonly manufactured on an industrial scale through an aldol (B89426) condensation reaction followed by hydrogenation.[2]
Reaction Scheme: Acetaldehyde and butyraldehyde (B50154) undergo an aldol condensation to form an unsaturated aldehyde, which is subsequently hydrogenated to yield 2-ethyl-1-butanol.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of C7 alcohols. Specific parameters may need to be optimized for individual instruments and applications.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for alcohol analysis (e.g., DB-Wax or equivalent)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Visualizing Synthesis and Workflow
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound [webbook.nist.gov]
- 2. 2-Ethyl-1-butanol - Wikipedia [en.wikipedia.org]
- 3. 3,3-dimethyl-1-pentanol [webbook.nist.gov]
- 4. 1-Pentanol, 2,2-dimethyl- [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. 2-Ethyl-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
A Comparative Guide to the Structural Elucidation of 2-Ethyl-2-methylbutan-1-ol: X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry
Introduction
The precise determination of a molecule's three-dimensional structure is fundamental in chemical and pharmaceutical sciences. For a small organic molecule like 2-Ethyl-2-methylbutan-1-ol (C₇H₁₆O), several analytical techniques can be employed for structural elucidation.[1][2][3][4] While X-ray crystallography offers unambiguous solid-state structural determination, its application is contingent on the ability to grow suitable single crystals. To date, a specific crystal structure for this compound has not been published in publicly accessible databases. This guide, therefore, presents a comparative overview of the theoretical application of single-crystal X-ray diffraction alongside the more commonly used spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for a comprehensive structural analysis of this tertiary alcohol.
Hypothetical Workflow for Structural Elucidation
A typical workflow for identifying an unknown sample suspected to be this compound would involve a multi-technique approach to gather orthogonal data, ensuring a confident structural assignment.
Caption: Proposed experimental workflow for the structural elucidation of this compound.
Comparison of Analytical Techniques
The choice of analytical technique depends on the nature of the sample, the information required, and the available instrumentation. Below is a comparison of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural analysis of this compound.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information in the solid state.[5][6] | High-quality single crystal (typically 0.1-0.5 mm). | Unambiguous and high-resolution structural determination.[7] | Crystal growth can be challenging or impossible.[8] The determined structure is of the solid state, which may differ from the solution or gas phase. |
| NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and stereochemistry of atoms in solution.[9][10] | 5-10 mg of sample dissolved in a deuterated solvent. | Non-destructive and provides rich structural information in a physiologically relevant state (solution).[11] | Can be less sensitive than MS. Complex spectra may require advanced 2D techniques for full interpretation. |
| Mass Spectrometry | Molecular weight and elemental formula (high resolution). Fragmentation patterns provide clues about the molecular structure.[12][13] | Small amount of sample (µg to ng), can be in solid, liquid, or gas phase. | High sensitivity, provides rapid molecular weight determination. | Does not provide direct information on stereochemistry or connectivity. Isomeric compounds can be difficult to distinguish. |
Experimental Protocols
Single-Crystal X-ray Diffraction (Hypothetical)
-
Crystal Growth : Dissolve this compound in a suitable solvent (e.g., hexane, pentane) and allow for slow evaporation at a controlled temperature. Other methods like vapor diffusion or cooling crystallization could also be attempted.
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically 100 K). X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6][14]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]
-
¹H NMR : Acquire a one-dimensional proton NMR spectrum. The chemical shifts, integration, and splitting patterns of the signals provide information about the different types of protons and their neighboring atoms.[15][16]
-
¹³C NMR and DEPT : Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups.[17]
-
2D NMR (Optional) : If the 1D spectra are ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization : The sample is ionized, commonly using Electron Ionization (EI).
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured, generating a mass spectrum.
Expected Experimental Data
The following table summarizes the expected data from each technique for this compound.
| Technique | Expected Data | Interpretation |
| ¹H NMR | - Signal around 0.8-1.0 ppm (triplet, 6H) - Signal around 1.2-1.4 ppm (quartet, 4H) - Signal around 1.1 ppm (singlet, 3H) - Signal around 3.4 ppm (singlet, 2H) - Signal around 1.5-2.5 ppm (broad singlet, 1H) | - Two equivalent ethyl groups (-CH₂CH₃ ) - Two equivalent ethyl groups (-CH₂ CH₃) - One methyl group (-CH₃ ) - Methylene (B1212753) group adjacent to hydroxyl (-CH₂ OH) - Hydroxyl proton (-OH ) |
| ¹³C NMR | - Signal around 8-10 ppm - Signal around 25-30 ppm - Signal around 20-25 ppm - Signal around 40-45 ppm - Signal around 70-75 ppm | - Ethyl methyl carbons (-CH₂CH₃ ) - Ethyl methylene carbons (-CH₂ CH₃) - Methyl carbon (-CH₃ ) - Quaternary carbon - Methylene carbon attached to oxygen (-CH₂ OH) |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z 116 (likely weak or absent for a tertiary alcohol).[18] - Prominent peaks at m/z 87 (M-29, loss of ethyl radical) and m/z 101 (M-15, loss of methyl radical) due to α-cleavage.[13] - Peak at m/z 98 (M-18, loss of water).[13] | - Confirms the molecular weight. - Fragmentation pattern is characteristic of the tertiary alcohol structure. |
| X-ray | - Crystal system, space group, and unit cell dimensions. - Atomic coordinates defining the molecular geometry. | - Provides the definitive 3D structure in the solid state. |
Logical Relationship of Analytical Techniques
The data from these techniques are complementary and can be used in a logical sequence to build a complete picture of the molecular structure.
Caption: Information flow between analytical techniques for structural confirmation.
Conclusion
While single-crystal X-ray diffraction remains the gold standard for absolute structure determination, its application to this compound is currently undocumented and would depend on successful crystallization. A combination of NMR spectroscopy and mass spectrometry provides a powerful and routine approach for the complete and unambiguous structural elucidation of such small organic molecules in the absence of single crystals. Mass spectrometry rapidly provides the molecular formula, while 1D and 2D NMR techniques reveal the detailed atomic connectivity and chemical environment, leading to a confident structural assignment.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2,2-Diethyl-1-propanol | C7H16O | CID 87605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethyl-2-methyl-butan-1-ol-Molbase [molbase.com]
- 5. rigaku.com [rigaku.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. news-medical.net [news-medical.net]
- 12. GCMS Section 6.10 [people.whitman.edu]
- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Alcohols | OpenOChem Learn [learn.openochem.org]
- 17. azom.com [azom.com]
- 18. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
A Comparative Analysis of 2-Ethyl-2-methylbutan-1-ol and Other Tertiary Alcohols as Solvents in Pharmaceutical Sciences
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an appropriate solvent is a critical parameter influencing the efficacy, stability, and delivery of active pharmaceutical ingredients (APIs). Tertiary alcohols, in particular, have garnered significant interest due to their unique physicochemical properties, including their enhanced metabolic stability compared to primary and secondary alcohols.[1] This guide presents a comparative study of the solvent effects of 2-Ethyl-2-methylbutan-1-ol and other notable tertiary alcohols, providing a comprehensive resource for formulation scientists and medicinal chemists.
Tertiary alcohols are characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature renders them resistant to oxidation, a common metabolic pathway for primary and secondary alcohols, thus improving their in-vivo stability.[1] Furthermore, the steric hindrance around the hydroxyl group in tertiary alcohols can reduce the rate of glucuronidation, another major metabolic route.[1]
This comparative analysis will focus on the physicochemical properties, solvent capabilities, and relevant experimental protocols for evaluating these alcohols. While extensive data is available for commonly used tertiary alcohols like tert-Butyl alcohol and tert-Amyl alcohol, experimental data for this compound is limited. Therefore, its properties will be discussed in the context of established trends related to molecular weight and structure in the alcohol homologous series.
Comparative Physicochemical Properties of Tertiary Alcohols
The solvent properties of an alcohol are dictated by its molecular structure, particularly the length and branching of its alkyl chain, which influences polarity, hydrogen bonding capacity, and steric hindrance.[2][3] Generally, as the carbon chain length increases, the hydrophobic character of the alcohol becomes more pronounced, leading to decreased water solubility and a lower dielectric constant.[2][4]
| Property | This compound | tert-Amyl alcohol (2-Methyl-2-butanol) | tert-Butyl alcohol (2-Methyl-2-propanol) | 3-Methyl-3-pentanol |
| Chemical Formula | C7H16O[5][6] | C5H12O[7] | (CH3)3COH[8] | C6H14O[9] |
| Molecular Weight ( g/mol ) | 116.20[5][6] | 88.15[7] | 74.12[8] | 102.17[9] |
| Boiling Point (°C) | 156.5[10] | 101-103[11] | 82.2[12] | 122-123[9] |
| Density (g/cm³ at 20°C) | 0.824 (at 25°C)[10] | 0.806 - 0.810[2] | 0.780 (at 20°C)[8] | 0.8121[9] |
| Water Solubility | Data not available | Moderately soluble (12 g/100 ml)[3] | Miscible[8] | Moderately soluble[9] |
| Solubility in Organic Solvents | Data not available | Miscible with acetone, diethyl ether, benzene, chloroform, ethanol, glycerol, oils[3] | Miscible with alcohol, ether, and other organic solvents[8][12] | Soluble in ether and ethanol[9] |
| Predicted pKa | 15.18 ± 0.10[13] | Data not available | Data not available | Data not available |
| Predicted LogP | 1.805[14] | Data not available | Data not available | Data not available |
Inference for this compound: Based on the trends observed with increasing alkyl chain length, it can be inferred that this compound, with its seven carbon atoms, will be less soluble in water than tert-Amyl alcohol and 3-Methyl-3-pentanol. Its larger hydrophobic structure suggests it will be an excellent solvent for non-polar and lipophilic compounds.
Experimental Protocols
Accurate determination of solvent properties is crucial for formulation development. The following are detailed methodologies for key experiments.
Determination of API Solubility (Shake-Flask Method with HPLC/UV-Vis Analysis)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the API to a known volume of the tertiary alcohol in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11] The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration using a suitable syringe filter (e.g., 0.45 µm PTFE).[9]
-
Quantification:
-
HPLC Analysis: Dilute an aliquot of the clear supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC method. Analyze the sample using a validated HPLC method with UV or mass spectrometric detection.[2][8][9] A calibration curve of the API in the same solvent should be prepared to quantify the concentration.[9]
-
UV-Vis Spectrophotometry: If the API has a suitable chromophore and does not interact with the solvent to alter its absorbance spectrum, UV-Vis spectroscopy can be used. A calibration curve is generated by measuring the absorbance of a series of standard solutions of the API at a specific wavelength.[15] The absorbance of the diluted supernatant is then measured to determine the concentration.[15]
-
Evaluation of Solvent Effects on Drug Stability (Forced Degradation Study)
This protocol helps to assess how the solvent influences the stability of an API under stress conditions.
Protocol:
-
Sample Preparation: Prepare solutions of the API in each of the tertiary alcohols at a known concentration.
-
Stress Conditions: Expose the solutions to various stress conditions as per ICH guidelines, including:
-
Acidic/Basic Hydrolysis: Add a small amount of acid (e.g., HCl) or base (e.g., NaOH) to the solutions.
-
Oxidation: Add an oxidizing agent (e.g., H₂O₂).
-
Thermal Stress: Store the solutions at elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solutions to light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method that can separate the intact API from its degradation products.[16]
-
Data Analysis: Quantify the amount of remaining intact API at each time point to determine the degradation rate in each solvent.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in a comparative solvent study, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical workflow for a comparative solvent study.
Caption: Influence of solvent choice on a signaling pathway.
Caption: Experimental workflow for solubility determination.
References
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. quora.com [quora.com]
- 3. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kinampark.com [kinampark.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. hansen-solubility.com [hansen-solubility.com]
- 8. researchgate.net [researchgate.net]
- 9. midwestinstrument.com [midwestinstrument.com]
- 10. researchgate.net [researchgate.net]
- 11. ijirset.com [ijirset.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ijrpr.com [ijrpr.com]
- 14. britannica.com [britannica.com]
- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 16. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to the Synthesis of 2-Ethyl-2-methylbutan-1-ol and Selected Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic methodologies for the sterically hindered primary alcohol, 2-Ethyl-2-methylbutan-1-ol, and two common tertiary alcohols: tert-Amyl alcohol (2-methyl-2-butanol) and 2,3-dimethyl-2-butanol (B1346969). The comparison highlights the distinct synthetic strategies required for these different alcohol classes, supported by experimental protocols and quantitative data.
Introduction: A Tale of Two Alcohol Classes
While both primary and tertiary alcohols are fundamental building blocks in organic synthesis, their preparation routes differ significantly. Tertiary alcohols are readily synthesized through the Grignard reaction, where an organomagnesium halide attacks a ketone.[1] This provides a direct and high-yielding pathway to a wide range of tertiary alcohols.[2]
In contrast, this compound, despite having a tertiary carbon at the C2 position, is a primary alcohol due to the hydroxyl group's placement on a primary carbon.[3] The direct synthesis of such sterically hindered primary alcohols via a Grignard reaction with formaldehyde (B43269) can be challenging. A more practical approach often involves the reduction of a corresponding carboxylic acid or its ester derivative.
This guide will first detail a plausible two-step synthesis for this compound, followed by the classic Grignard synthesis for the two comparator tertiary alcohols.
Synthesis Pathways and Methodologies
A robust method for preparing this compound involves the initial synthesis of 2-ethyl-2-methylbutanoic acid, followed by its reduction.
-
Step 1: Synthesis of 2-Ethyl-2-methylbutanoic Acid This can be achieved by reacting 3-methyl-2-pentene with carbon monoxide in the presence of a strong acid catalyst, followed by the addition of water.[4]
-
Step 2: Reduction of 2-Ethyl-2-methylbutanoic Acid The carboxylic acid is then reduced to the primary alcohol. A common and effective reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like Tetrahydrofuran (THF).
This tertiary alcohol is typically prepared via the Grignard reaction of ethyl magnesium bromide with acetone (B3395972).[5][6] The ethyl Grignard reagent acts as a nucleophile, attacking the carbonyl carbon of acetone to form an alkoxide intermediate, which is then protonated during an aqueous workup to yield the final product.[6]
Similarly, 2,3-dimethyl-2-butanol can be synthesized by the Grignard reaction between isopropylmagnesium bromide and acetone.[7] The isopropyl Grignard reagent is prepared from 2-bromopropane (B125204) and magnesium metal.[7]
Comparative Data
The following table summarizes the key quantitative aspects of the described syntheses. Please note that yields are representative and can vary based on reaction scale and specific conditions.
| Parameter | This compound | tert-Amyl Alcohol (2-Methyl-2-butanol) | 2,3-Dimethyl-2-butanol |
| Starting Materials | 3-Methyl-2-pentene, CO, H₂O, LiAlH₄ | Ethyl bromide, Mg, Acetone | 2-Bromopropane, Mg, Acetone |
| Key Reagents | Strong acid catalyst (e.g., HF), LiAlH₄, THF | Diethyl ether, HCl (for workup) | Diethyl ether, HCl (for workup) |
| Reaction Type | Carbonylation followed by Reduction | Grignard Reaction | Grignard Reaction |
| Number of Steps | 2 | 1 (plus Grignard reagent formation) | 1 (plus Grignard reagent formation) |
| Typical Yield | ~80-90% (overall) | High | Good to Excellent[8] |
| Purification Method | Distillation | Distillation | Distillation |
Experimental Protocols
Safety Precaution: All Grignard reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried before use. Anhydrous solvents are essential.
Materials:
-
2-ethyl-2-methylbutanoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Carefully add a suspension of LiAlH₄ in anhydrous THF to the flask.
-
Dissolve 2-ethyl-2-methylbutanoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, gently reflux the mixture for 2-4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting solid and wash it with diethyl ether.
-
Combine the organic filtrates, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous NH₄Cl or dilute HCl
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining ethyl bromide solution to maintain a gentle reflux. After the addition, reflux for an additional 30 minutes.
-
Grignard Reaction: Cool the Grignard reagent in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise with vigorous stirring.
-
Workup: After the addition is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl or dilute HCl.
-
Extraction and Purification: Separate the ether layer, wash it with brine, dry over anhydrous Na₂SO₄, and filter. Remove the diethyl ether by simple distillation. Purify the remaining tert-Amyl alcohol by fractional distillation.[2]
Materials:
-
Magnesium turnings
-
2-Bromopropane
-
Anhydrous diethyl ether
-
Acetone
-
Saturated aqueous NH₄Cl or dilute HCl
Procedure:
-
Grignard Reagent Preparation: Prepare isopropylmagnesium bromide following the procedure in Protocol 2, substituting ethyl bromide with 2-bromopropane.
-
Grignard Reaction and Workup: Follow the reaction and workup steps as described in Protocol 2 for tert-Amyl alcohol, using the prepared isopropylmagnesium bromide.
-
Purification: Purify the resulting 2,3-dimethyl-2-butanol by fractional distillation.
Visualizing the Syntheses
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways for the target primary and tertiary alcohols.
Caption: General experimental workflow for tertiary alcohol synthesis via Grignard reaction.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. This compound [webbook.nist.gov]
- 4. EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google Patents [patents.google.com]
- 5. brainly.in [brainly.in]
- 6. Acetone reacts with ethyl magnesium bromide followed by hydrolysis | Filo [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Characterization of 2-Ethyl-2-methylbutan-1-ol as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Ethyl-2-methylbutan-1-ol with alternative reference standards, supported by established analytical methodologies. It is designed to assist researchers and professionals in the pharmaceutical and chemical industries in the comprehensive characterization and utilization of this compound as a reference standard.
Physicochemical Properties
This compound is a tertiary heptyl alcohol. Its suitability as a reference standard is underpinned by its distinct physicochemical properties. A comparison with a common alternative, the isomeric tertiary amyl alcohol (2-methyl-2-butanol), is presented below.
| Property | This compound | tert-Amyl alcohol (2-Methyl-2-butanol) |
| Molecular Formula | C7H16O[1][2][3] | C5H12O |
| Molecular Weight | 116.20 g/mol [1][4] | 88.15 g/mol |
| CAS Number | 18371-13-6[1][2][3] | 75-85-4 |
| Boiling Point | ~160-162 °C (Predicted) | 102 °C |
| Melting Point | Not available | -9 °C |
| Density | Not available | 0.805 g/mL at 25 °C |
| pKa | ~18 (Predicted) | ~18 |
Analytical Characterization
The qualification of this compound as a reference standard necessitates rigorous analytical characterization to confirm its identity, purity, and potency. The following are standard experimental protocols for this purpose.
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns, and integration values will be characteristic of the this compound structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments, further confirming the compound's identity.
Experimental Protocol: NMR Spectroscopy
| Parameter | ¹H NMR | ¹³C NMR |
| Instrument | 400 MHz NMR Spectrometer | 100 MHz NMR Spectrometer |
| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Concentration | ~10 mg/mL | ~50 mg/mL |
| Temperature | 25 °C | 25 °C |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): This technique will yield a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragment ions resulting from the cleavage of C-C and C-O bonds.
Experimental Protocol: Mass Spectrometry
| Parameter | Value |
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 30-200 |
| GC Column | DB-5ms or equivalent |
Chromatographic techniques are essential for assessing the purity of the reference standard and for quantifying any impurities.
-
Gas Chromatography (GC): Due to its volatility, GC is a suitable method for purity determination. A flame ionization detector (FID) is typically used for quantification.
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile alcohols, HPLC can be employed, particularly with derivatization to introduce a chromophore for UV detection.
Experimental Protocol: Gas Chromatography
| Parameter | Value |
| Instrument | Gas Chromatograph with FID |
| Column | Capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min |
Application Workflow: Quality Control in the Cosmetics Industry
Branched-chain alcohols, such as this compound, are utilized in the cosmetics industry as emollients and solvents.[5][6] The following diagram illustrates a typical quality control workflow for such a raw material.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Ethyl-2-methylbutan-1-ol: A Procedural Guide
The proper disposal of 2-Ethyl-2-methylbutan-1-ol, like other flammable and potentially harmful laboratory chemicals, is critical for ensuring personnel safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, intended for researchers, scientists, and drug development professionals. Adherence to these procedures, in conjunction with institutional and local regulations, is paramount.
Hazard and Safety Profile
Understanding the hazards associated with this compound is the first step in its safe management. Based on data for structurally similar chemicals like 2-Ethyl-1-butanol, the following properties inform the necessary disposal precautions.
| Category | Specification | Primary Concerns & Handling Notes | Citations |
| Physical Hazards | Flammable Liquid (Category 3) | Keep away from heat, sparks, open flames, and hot surfaces.[1] Vapors can form explosive mixtures with air.[2][3] Use of non-sparking tools and explosion-proof equipment is required.[1] | |
| Health Hazards | Acute Oral Toxicity (Category 4)Acute Dermal Toxicity (Category 4) | Harmful if swallowed or in contact with skin.[1][4] Avoid inhalation of vapor or mist.[4] In case of contact, wash skin with soap and plenty of water.[4] | |
| Personal Protective Equipment (PPE) | Eye/Face, Skin, and Respiratory Protection | Wear safety glasses with side-shields or a face shield, protective gloves (inspect before use), and a lab coat or protective clothing.[1][4] Ensure adequate ventilation; if not sufficient, use appropriate respiratory protection.[1] | |
| Environmental Hazards | Environmental Contamination Risk | Do not allow the product to enter drains, sewers, or waterways, as it can be harmful to the environment.[2][4][5] |
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Waste Segregation and Collection
-
Designate as Hazardous Waste: Due to its flammability and toxicity, this compound must be treated as hazardous waste.[6][7] Do not dispose of it down the sink.[6][8]
-
Avoid Mixing: Collect this compound waste in a dedicated container. Never mix it with other chemical wastes, especially strong oxidizing agents or acids, to prevent dangerous reactions.[3][8]
-
Contaminated Materials: Any materials used to clean up spills, such as paper towels or absorbent pads, must also be disposed of as hazardous waste in the same manner as the liquid.[6]
Container Management
-
Use Appropriate Containers: Waste must be stored in a compatible, properly sealed container, typically a glass or metal container with a tight-fitting screw cap.[7][9] The container should be in good condition, with no cracks or signs of deterioration.[7]
-
Proper Labeling: As soon as waste is added, label the container clearly with a hazardous waste tag. The label must include "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Flammable," "Toxic").[6]
-
Leave Headroom: Do not fill the container to the brim. Leave at least one inch of headroom to allow for vapor expansion.[7]
Storage and Final Disposal
-
Safe Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4] This area should be away from ignition sources and incompatible materials.[1][10]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.[4][8] Dispose of the waste container in accordance with all local, regional, and national regulations.[11][12]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is required to prevent injury and further contamination.
-
Eliminate Ignition Sources: Immediately turn off all nearby heat sources, flames, and spark-producing equipment.[1][13]
-
Ensure Ventilation: Increase ventilation in the area to disperse vapors.[13]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or universal binder to contain the spill.[1][11] Do not use combustible materials like sawdust without specific binders.
-
Clean Up: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealable container for disposal.[1][3][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Waste: The container with the spill cleanup material must be labeled and disposed of as hazardous waste, following the procedures outlined above.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]
- 5. godavaribiorefineries.com [godavaribiorefineries.com]
- 6. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. agilent.com [agilent.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 2-Ethyl-2-methylbutan-1-ol
Disclaimer: No comprehensive Safety Data Sheet (SDS) is readily available for 2-Ethyl-2-methylbutan-1-ol (CAS No. 18371-13-6). The following guidance is based on the safety data for the structurally similar chemical, 2-Ethyl-1-butanol, and general knowledge of handling flammable alcohols. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a flammable liquid that may be harmful if swallowed or in contact with skin, similar to its structural analog, 2-Ethyl-1-butanol.[1][2][3] Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles or a face shield in combination with safety glasses. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling alcohols.[5][6][7] Always inspect gloves for integrity before use. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or where splashing is likely, chemical-resistant coveralls may be necessary.[4] Long-sleeved clothing is a minimum requirement. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is essential. If ventilation is inadequate or for large-scale operations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.[4] |
Operational Plan: Safe Handling and Storage
Handling:
-
Always use this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Keep the container tightly closed when not in use.
-
Ground and bond containers when transferring the material to prevent static discharge, which could ignite flammable vapors.[4]
-
Use only non-sparking tools when handling.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[8]
-
Keep containers tightly sealed to prevent evaporation and leakage.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Use appropriate, labeled containers designed for flammable liquids.[8]
Disposal Plan
This compound, being a flammable alcohol, must be disposed of as hazardous waste. Improper disposal can lead to fire hazards and environmental contamination.
Disposal Protocol:
-
Collection: Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, clearly labeled, and sealed container suitable for flammable liquid waste.[8][9]
-
Segregation: Keep flammable alcohol waste separate from other chemical waste streams to prevent accidental mixing and potentially dangerous reactions.[8]
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from ignition sources and in secondary containment.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[8][10] Adhere to all local, state, and federal regulations for hazardous waste disposal.[8]
-
Do NOT Pour Down the Drain: Flammable liquids like this alcohol should never be disposed of down the sink or in the regular trash.[9][10]
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department. These protocols must incorporate the specific handling, PPE, and disposal requirements outlined in this document.
Mandatory Visualization
Caption: PPE Selection Workflow for this compound.
References
- 1. godavaribiorefineries.com [godavaribiorefineries.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. What is The Effect on Gloves When Disinfected Using Alcohols? [fishersci.fi]
- 6. tasco-safety.com [tasco-safety.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. How Should Flammables Be Disposed Of? [greenflow.com]
- 9. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 10. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
